1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTSHTPFUYLXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone, a substituted acetophenone derivative. While this specific compound is noted in chemical databases, a registered CAS (Chemical Abstracts Service) number is not publicly available in the referenced sources. This document synthesizes available data, including predicted properties and potential applications inferred from structurally related compounds, to offer a valuable resource for research and development.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted aromatic ketone. Its core structure is an acetophenone moiety attached to a trimethylated benzene ring which is further functionalized with a chloromethyl group.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C12H15ClO | [1] |
| Molecular Weight | 210.70 g/mol | [1] |
| Monoisotopic Mass | 210.08115 Da | [1] |
| InChI | InChI=1S/C12H15ClO/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5H,6H2,1-4H3 | [1] |
| InChIKey | IDTSHTPFUYLXGB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C(=C1CCl)C)C(=O)C)C | [1] |
| Predicted XlogP | 3.1 | [1] |
Potential Synthesis Pathway
While specific synthesis routes for this compound are not detailed in the available literature, a plausible pathway can be inferred from standard organic chemistry reactions and the synthesis of similar molecules. A common method for producing substituted acetophenones is the Friedel-Crafts acylation.
A potential two-step synthesis could involve:
-
Friedel-Crafts Acylation: Reaction of 1,3,5-trimethylbenzene (mesitylene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,4,6-trimethylphenyl)ethanone.[2][3][4]
-
Chloromethylation: Subsequent chloromethylation of the resulting acetophenone derivative. This step introduces the chloromethyl group onto the aromatic ring. This reaction typically uses formaldehyde and hydrogen chloride, often with a catalyst like zinc chloride.
Expert Insight: The directing effects of the existing methyl and acetyl groups on the aromatic ring will influence the position of the incoming chloromethyl group. The steric hindrance from the two ortho-methyl groups relative to the acetyl group would likely direct the chloromethylation to the open meta position (position 3).
Analytical Methodologies
The characterization and quantification of this compound would rely on a combination of chromatographic and spectroscopic techniques.[5]
Separation and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC/MS): Given its predicted volatility and thermal stability, GC/MS is an ideal method for both separation and identification. The mass spectrum would provide a unique fragmentation pattern for structural confirmation.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column (reverse-phase), could also be employed for purification and analysis, likely using a mobile phase of acetonitrile and water.
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the precise structure, including the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and C-Cl bond vibrations.
Sample Preparation Workflow: For analysis of this compound from a complex matrix (e.g., a reaction mixture or biological sample), a standard sample preparation workflow would be necessary.[5][6]
Caption: General workflow for the analysis of organic compounds from complex matrices.
Potential Applications in Research and Drug Development
The utility of this compound is likely as a chemical intermediate or building block for the synthesis of more complex molecules. Structurally related compounds have shown a range of biological activities, suggesting potential areas of investigation for derivatives of this compound.
-
Intermediate for Bioactive Molecules: Halogenated and substituted acetophenones are common precursors in medicinal chemistry. For instance, 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone is used to synthesize chalcones, flavanones, and flavones, which have been investigated for antimicrobial, anti-inflammatory, and antioxidant properties.[7][8] The reactive chloromethyl group on the target compound provides a handle for further chemical modification to build larger, more complex structures.
-
Scaffold for Novel Compounds: The core structure could serve as a scaffold for developing new chemical entities. The combination of the ketone, the chloromethyl group, and the sterically hindered trimethylphenyl moiety offers multiple points for chemical diversification in a drug discovery program.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, based on its structure, certain precautions should be taken. The chloromethyl group suggests that the compound may be a lachrymator and an alkylating agent, which are often irritants and potentially harmful. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
References
- 1. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 2. Ethanone, 1-(2,4,6-trimethylphenyl)- | C11H14O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(2,4,6-trimethylphenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(2,4,6-trimethylphenyl)- [webbook.nist.gov]
- 5. env.go.jp [env.go.jp]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone|CAS 50343-13-0 [benchchem.com]
- 8. echemi.com [echemi.com]
A Comprehensive Technical Guide to 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical compound 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone. The document elucidates the systematic IUPAC nomenclature, details the molecular structure, and presents predicted physicochemical properties. Furthermore, it explores potential synthetic pathways and discusses the compound's prospective applications as an intermediate in medicinal chemistry and materials science, grounded in the reactivity of its functional groups. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.
Introduction: Contextualizing a Multifunctional Aromatic Ketone
Substituted acetophenones are a cornerstone in organic synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and specialty polymers. Their prevalence stems from the versatile reactivity of the ketone and the tunable electronic and steric properties of the substituted phenyl ring. The compound this compound is a particularly noteworthy derivative, incorporating several key functional groups that impart a unique chemical signature.
The presence of a reactive benzylic chloride (the chloromethyl group) alongside a ketone and a polysubstituted aromatic core suggests significant potential for this molecule as a chemical building block. The trimethyl-substituted phenyl ring creates a sterically hindered environment that can influence reaction selectivity, while the chloromethyl group offers a prime site for nucleophilic substitution, making it a valuable synthon for introducing the 2,4,6-trimethylphenylacetyl moiety into larger molecular scaffolds. This guide will systematically deconstruct the features of this compound to provide a clear and actionable understanding for its use in advanced chemical applications.
Chemical Identity and Molecular Structure
A thorough understanding of a molecule's identity begins with a systematic analysis of its name and a clear visualization of its structure.
Decoding the IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , provides a precise blueprint of the molecule's connectivity. Let's dissect this name to its constituent parts:
-
ethanone : This is the parent name, indicating a two-carbon acyl group (an acetyl group, CH₃C=O) attached to a larger moiety. The "one" in "ethan-1-one" is implicit, as the carbonyl group can only be at the first position of a two-carbon chain.
-
1-[...phenyl] : This specifies that the ethanone group is attached at its C1 position to a phenyl ring.
-
2,4,6-trimethylphenyl : This describes the substitution pattern on the phenyl ring. Three methyl (-CH₃) groups are located at positions 2, 4, and 6 relative to the point of attachment of the ethanone group (which is C1 of the phenyl ring).
-
3-(Chloromethyl) : This indicates a chloromethyl (-CH₂Cl) group is attached to the 3rd position of the phenyl ring.
The numbering of the phenyl ring is determined by giving the point of attachment to the parent functional group (the ethanone) the lowest possible number, which is 1. The other substituents are then numbered accordingly.
Molecular Structure and Key Features
The compound has the molecular formula C₁₂H₁₅ClO[1]. The structural information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClO | PubChem[1] |
| Molecular Weight | 210.7 g/mol | PubChem[1] |
| SMILES | CC1=CC(=C(C(=C1CCl)C)C(=O)C)C | PubChem[1] |
| InChI | InChI=1S/C12H15ClO/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5H,6H2,1-4H3 | PubChem[1] |
The core of the molecule is a hexasubstituted benzene ring. The steric hindrance imposed by the methyl groups at positions 2 and 6 can be expected to influence the conformation of the acetyl group, potentially forcing it out of the plane of the aromatic ring. This steric crowding is a critical feature that can dictate the molecule's reactivity and its interaction with biological targets.
Below is a diagram illustrating the molecular structure and the logical breakdown of its IUPAC name.
Caption: Molecular structure and IUPAC nomenclature breakdown.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Data Source |
| XLogP3 | 3.1 | PubChem[1] |
| Monoisotopic Mass | 210.08115 Da | PubChem[1] |
| Polar Surface Area | 17.1 Ų | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | PubChem |
The predicted XLogP3 value of 3.1 suggests that the compound is moderately lipophilic, indicating good solubility in organic solvents and potential for membrane permeability. The low polar surface area further supports this prediction.
Synthesis and Reactivity Insights
Plausible Synthetic Pathways
A specific, validated synthesis for this compound is not prominently documented. However, based on established principles of organic chemistry, a logical synthetic approach can be devised. A common strategy for preparing substituted acetophenones involves the Friedel-Crafts acylation of an appropriately substituted benzene ring.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for the target compound.
Forward Synthesis Protocol (Hypothetical):
-
Step 1: Chloromethylation of Mesitylene. 1,3,5-Trimethylbenzene (mesitylene) would be subjected to a Blanc chloromethylation reaction. This typically involves treating the aromatic substrate with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. This would yield 1-(chloromethyl)-2,4,6-trimethylbenzene. It is important to note that chloromethylation is a hazardous procedure due to the formation of the potent carcinogen bis(chloromethyl) ether.
-
Step 2: Friedel-Crafts Acylation. The resulting 1-(chloromethyl)-2,4,6-trimethylbenzene would then be acylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The directing effects of the alkyl groups would guide the acetyl group to one of the remaining unsubstituted positions on the ring. Given the ortho/para directing nature of alkyl groups and the chloromethyl group, and considering steric hindrance, the position meta to the chloromethyl group is a plausible site for acylation.
An alternative route could involve the Friedel-Crafts acylation of mesitylene first to produce 1-(2,4,6-trimethylphenyl)ethanone[3][4], followed by chloromethylation. The acetyl group is a meta-director; however, the powerful ortho/para directing influence of the three methyl groups would likely dominate, directing the incoming chloromethyl group to the position between two methyl groups (position 3 or 5).
Key Reactivity
The molecule's synthetic utility is derived from two primary reactive sites:
-
The Benzylic Chloride: The chloromethyl group is an excellent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups, such as azides, cyanides, amines, thiols, and alkoxides. This makes the compound an ideal scaffold for building combinatorial libraries.
-
The Carbonyl Group: The ketone can undergo a variety of classical carbonyl reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to extend the carbon skeleton. It can also serve as a handle for forming derivatives like oximes or hydrazones[5].
Potential Applications in Research and Drug Discovery
The unique combination of a sterically-hindered ketone and a reactive benzylic halide makes this compound a valuable intermediate.
-
Scaffold for Medicinal Chemistry: Many biologically active molecules are built upon substituted aromatic cores. This compound could serve as a starting point for synthesizing novel analogues of known drugs. For instance, chalcones, which are precursors to flavonoids, are synthesized from acetophenones and exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects[6]. This compound could be used to create novel chalcone derivatives.
-
Intermediate for Complex Molecule Synthesis: The chloromethyl handle allows for straightforward linkage to other molecular fragments, polymers, or solid supports for use in solid-phase synthesis. The synthesis of complex intermediates for drugs like Etoricoxib often involves substituted ethanone structures[7].
-
Probes and Labeling Agents: The reactive chloride can be used to attach this molecular fragment to biomolecules or surfaces, enabling its use as a chemical probe or a labeling agent, provided a suitable reporter tag is also incorporated.
Conclusion
This compound is a polysubstituted aromatic ketone with significant potential as a versatile chemical intermediate. Its structure, characterized by a sterically encumbered core and a highly reactive chloromethyl group, offers a unique platform for synthetic diversification. While specific applications are not yet widely reported, its structural motifs are common in pharmacologically active compounds, suggesting its value in drug discovery and materials science. This guide provides the foundational knowledge of its structure, properties, and reactivity to enable researchers to leverage its synthetic potential in their work.
References
- 1. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 2. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(2,4,6-trimethylphenyl)- | C11H14O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2,4,6-trimethylphenyl)- [webbook.nist.gov]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 6. 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone|CAS 50343-13-0 [benchchem.com]
- 7. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone is a substituted aromatic ketone with significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structure, featuring a reactive benzylic chloride moiety and a sterically hindered acetyl group on a highly substituted benzene ring, offers a gateway to a diverse range of molecular architectures. This guide provides a comprehensive overview of its predicted physical and chemical properties, outlines plausible synthetic routes, and explores its potential applications in drug discovery and development. The content herein is curated for an audience of researchers and professionals, offering in-depth technical insights and practical considerations.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its structure and inherent physical and chemical properties.
Structural Elucidation
This compound possesses a polysubstituted benzene ring at its core. The systematic IUPAC name precisely describes its structure: an ethanone (acetyl) group is attached to a trimethylphenyl ring, which is further functionalized with a chloromethyl group. The locants indicate the substitution pattern on the phenyl ring.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₅ClO | Based on atom count from the structure. |
| Molecular Weight | 210.70 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow solid | Aromatic ketones are often crystalline solids. |
| Melting Point | Moderately high | The substituted, rigid aromatic structure suggests a higher melting point than simpler analogs. |
| Boiling Point | > 250 °C | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water. | The nonpolar aromatic and alkyl groups dominate the polar carbonyl and chloromethyl groups. |
Synthesis and Reactivity
The synthesis of this compound can be approached through established organic chemistry transformations. Understanding its synthesis is crucial for its practical application.
Proposed Synthetic Pathway
A logical and efficient synthesis would likely involve a two-step process starting from 1,3,5-trimethylbenzene (mesitylene):
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the mesitylene ring.
-
Chloromethylation: Introduction of the chloromethyl group onto the resulting 2',4',6'-trimethylacetophenone.
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Friedel-Crafts Acylation of Mesitylene
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 1,3,5-trimethylbenzene (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(2,4,6-trimethylphenyl)ethanone.
Experimental Protocol: Chloromethylation of 1-(2,4,6-trimethylphenyl)ethanone
The chloromethylation of aromatic compounds can be achieved via the Blanc reaction.[1][2][3]
-
To a mixture of 1-(2,4,6-trimethylphenyl)ethanone (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.5 eq), add concentrated hydrochloric acid.
-
Heat the mixture with stirring to 60-70 °C for several hours, monitoring the reaction progress by TLC.
-
After cooling, extract the product with an organic solvent such as DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Reactivity Profile
The reactivity of this molecule is dominated by the benzylic chloride, which is a highly versatile functional group in organic synthesis.[4][5]
-
Nucleophilic Substitution: The chloromethyl group is an excellent electrophile and will readily undergo nucleophilic substitution reactions (both SN1 and SN2 pathways are plausible) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functionalities at this position.[4]
-
Grignard Reagent Formation: The benzylic chloride can be converted to the corresponding Grignard reagent by reaction with magnesium metal, providing a nucleophilic carbon source for reaction with various electrophiles.[6]
-
Oxidation: The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions.
Predicted Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation of synthesized compounds. The following are predicted spectral characteristics for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Aromatic proton |
| ~4.6 | s | 2H | -CH₂Cl |
| ~2.5 | s | 3H | -C(=O)CH₃ |
| ~2.3 | s | 6H | Two ortho-methyl groups |
| ~2.2 | s | 3H | para-methyl group |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~200-205 | C=O |
| ~135-140 | Quaternary aromatic carbons |
| ~130-135 | CH aromatic carbon |
| ~45 | -CH₂Cl |
| ~30 | -C(=O)CH₃ |
| ~20 | Aromatic -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[7][8][9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1685 | Strong | C=O stretching (aromatic ketone) |
| ~1600, ~1450 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1250 | Medium | C-Cl stretching |
Mass Spectrometry
The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[12][13][14][15][16]
-
M⁺ peak: at m/z 210 and 212 in a ~3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragments: Loss of a chlorine radical to give a peak at m/z 175 (M-Cl)⁺, and cleavage of the acetyl group to give a peak at m/z 195 (M-CH₃)⁺ and a prominent peak at m/z 43 (CH₃CO)⁺.
Applications in Drug Discovery
Substituted acetophenones are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds.[17][18][19][20][21] The dual reactivity of this compound makes it a particularly attractive scaffold for generating libraries of compounds for high-throughput screening.
-
Lead Optimization: The chloromethyl group can be readily displaced by various nucleophiles, allowing for the rapid synthesis of analogs of a lead compound to explore structure-activity relationships (SAR).
-
Synthesis of Heterocycles: The reactive functionalities can be utilized in cyclization reactions to construct complex heterocyclic systems, which are prevalent in many drug molecules.
-
Prodrug Synthesis: The molecule can be used to attach a promoiety to a drug, for instance, by forming an ester or ether linkage, to improve its pharmacokinetic properties.
Safety and Handling
Benzylic chlorides are known to be lachrymators and skin irritants.[6][22][23][24][25] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide has provided a comprehensive theoretical framework for its physical and chemical properties, a plausible and practical synthetic route, and an overview of its potential applications and safety considerations. It is our hope that this detailed analysis will spur further research and unlock the full potential of this versatile molecule in the development of novel therapeutics and other advanced materials.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GCMS Section 6.11.3 [people.whitman.edu]
- 14. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. nj.gov [nj.gov]
- 24. gov.uk [gov.uk]
- 25. westliberty.edu [westliberty.edu]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
Introduction
The structure of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, with its unique substitution pattern on the benzene ring, presents an interesting case for spectral interpretation. The interplay of electron-donating methyl groups, an electron-withdrawing acetyl group, and an inductively withdrawing chloromethyl group creates a distinct electronic environment for each nucleus, which is reflected in their chemical shifts and coupling patterns.
Molecular Structure and Expected Spectral Features
The molecular structure of this compound is presented below. A systematic analysis of its symmetry and the electronic nature of its substituents allows for a preliminary prediction of its NMR spectral features.
The molecule possesses a plane of pseudo-symmetry, which simplifies the aromatic region of the spectrum to a certain extent. We anticipate distinct signals for the acetyl methyl protons, the three aromatic methyl groups, the benzylic protons of the chloromethyl group, and the lone aromatic proton. In the ¹³C NMR spectrum, we expect to observe signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methyl carbons, and the chloromethyl carbon.
Experimental and Computational Methodology
General Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. The application of a radiofrequency pulse can induce transitions between these energy levels, and the frequency at which this occurs is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, giving rise to the concept of chemical shift (δ), which is the cornerstone of NMR-based structure elucidation.
Sample Preparation for NMR Analysis
For accurate NMR analysis, the sample of this compound should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of the signals, so consistency is key for comparative studies. A typical sample concentration for ¹H NMR is 5-25 mg of the compound in 0.5-0.7 mL of solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required. The solution should be filtered to remove any particulate matter and transferred to a high-quality NMR tube.
Data Acquisition Parameters
Standard ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons. Key acquisition parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio and accurate integration of the signals.
Computational Prediction of NMR Spectra
In the absence of experimental data, computational methods provide a robust alternative for predicting NMR spectra. The chemical shifts presented in this guide were predicted using a combination of database-driven and algorithm-based prediction software (e.g., nmrdb.org), which utilizes large datasets of known structures and their experimental spectra to generate highly accurate predictions. These tools consider the effects of various substituents and their spatial relationships to estimate the chemical shift of each nucleus.
¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is characterized by several distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts (in ppm, relative to a TMS standard) are summarized in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.03 | Singlet | 1H |
| -CH₂Cl | 4.60 | Singlet | 2H |
| -C(O)CH₃ | 2.52 | Singlet | 3H |
| Aromatic-CH₃ (ortho to C=O) | 2.38 | Singlet | 6H |
| Aromatic-CH₃ (para to C=O) | 2.31 | Singlet | 3H |
Detailed Signal Assignments and Interpretation
-
Aromatic Proton (7.03 ppm): The single aromatic proton appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift in the aromatic region (typically 6.5-8.5 ppm) is influenced by the surrounding substituents. The three methyl groups are electron-donating, which would tend to shift this signal upfield (to a lower ppm value). However, the electron-withdrawing acetyl group and the inductively withdrawing chloromethyl group have a deshielding effect, moving the signal downfield. The predicted value of 7.03 ppm reflects the net effect of these competing electronic influences.
-
Chloromethyl Protons (-CH₂Cl, 4.60 ppm): The two protons of the chloromethyl group are chemically equivalent and appear as a singlet. Their significant downfield shift to 4.60 ppm is due to the strong deshielding effect of the adjacent electronegative chlorine atom. This region is characteristic of benzylic protons attached to a heteroatom.
-
Acetyl Methyl Protons (-C(O)CH₃, 2.52 ppm): The three protons of the acetyl methyl group are equivalent and give rise to a singlet. The adjacent carbonyl group is electron-withdrawing, causing a downfield shift to around 2.52 ppm. This is a typical chemical shift for a methyl ketone.
-
Aromatic Methyl Protons (2.38 ppm and 2.31 ppm): The three methyl groups attached to the aromatic ring are in slightly different chemical environments. The two methyl groups ortho to the acetyl group are equivalent due to the molecule's symmetry and are predicted to resonate at approximately 2.38 ppm. The methyl group para to the acetyl group is in a unique environment and is predicted to have a slightly different chemical shift, around 2.31 ppm. These values are in the expected region for benzylic protons.
¹³C NMR Spectral Analysis
The predicted ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 207.7 |
| Aromatic C-H | 131.8 |
| Aromatic C-CH₂Cl | 138.9 |
| Aromatic C-C(O)CH₃ | 137.9 |
| Aromatic C-CH₃ (ortho to C=O) | 135.5 |
| Aromatic C-CH₃ (para to C=O) | 140.2 |
| -CH₂Cl | 41.5 |
| -C(O)CH₃ | 32.7 |
| Aromatic-CH₃ (ortho to C=O) | 20.9 |
| Aromatic-CH₃ (para to C=O) | 20.4 |
Detailed Signal Assignments and Interpretation
-
Carbonyl Carbon (C=O, 207.7 ppm): The carbonyl carbon of the ketone is highly deshielded and appears far downfield, as is characteristic for this functional group (typically > 200 ppm).
-
Aromatic Carbons (131.8 - 140.2 ppm): The six aromatic carbons resonate in the typical range of 110-160 ppm.[2] The specific chemical shifts are determined by the attached substituents. The carbon bearing the single aromatic proton is predicted at 131.8 ppm. The quaternary carbons attached to the substituents have distinct chemical shifts: the carbon attached to the chloromethyl group is at 138.9 ppm, the one attached to the acetyl group is at 137.9 ppm, and those attached to the methyl groups are at 135.5 ppm (ortho to C=O) and 140.2 ppm (para to C=O).
-
Chloromethyl Carbon (-CH₂Cl, 41.5 ppm): The carbon of the chloromethyl group is shifted downfield to 41.5 ppm due to the electronegativity of the attached chlorine atom.
-
Methyl Carbons (-CH₃, 20.4 - 32.7 ppm): The methyl carbons appear in the upfield region of the spectrum. The acetyl methyl carbon is the most downfield of this group at 32.7 ppm due to the deshielding effect of the carbonyl group. The aromatic methyl carbons are found at 20.9 ppm (ortho to C=O) and 20.4 ppm (para to C=O), which are typical values for methyl groups attached to an aromatic ring.
Structure Confirmation and Validation Workflow
The predicted NMR data serves as a powerful tool for the structural confirmation of synthesized this compound. The following workflow outlines how to effectively use this information.
Caption: Workflow for structural validation using NMR.
Conclusion
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with high-quality computational predictions, we have established a reliable spectral reference for this compound. The detailed assignment of each signal and the rationale behind the observed chemical shifts will be invaluable to researchers in synthetic chemistry and drug development for the unambiguous identification and characterization of this molecule. The methodologies and interpretative strategies outlined herein serve as a practical framework for the analysis of other complex aromatic systems.
References
An In-depth Technical Guide to the Key Differences Between 1-(2,4,6-trimethylphenyl)ethanone and its Chloromethyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core differences between 1-(2,4,6-trimethylphenyl)ethanone, also known as acetomesitylene, and its chloromethyl derivative, 1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone. The introduction of a chloromethyl group onto the aromatic ring of acetomesitylene fundamentally alters its physicochemical properties and chemical reactivity, opening new avenues for its application as a versatile building block in organic synthesis and drug discovery. This document will delve into the structural nuances, comparative physicochemical properties, and distinct reactive profiles of these two compounds. Detailed experimental protocols for the synthesis of the parent compound and a representative synthesis of its chloromethyl derivative are provided, underpinned by mechanistic insights and safety considerations.
Introduction: From a Stable Ketone to a Reactive Electrophile
1-(2,4,6-trimethylphenyl)ethanone is an aromatic ketone characterized by an acetyl group attached to a mesitylene ring.[1] Its structure, featuring a sterically hindered carbonyl group and an electron-rich aromatic ring, imparts a unique combination of stability and reactivity. This compound serves as a valuable precursor in various synthetic endeavors.[1]
The introduction of a chloromethyl group transforms this relatively stable ketone into a highly reactive electrophilic species. The resulting benzylic chloride, this compound, is primed for nucleophilic substitution reactions, making it a powerful intermediate for the introduction of the 2,4,6-trimethylacetophenone moiety into more complex molecular architectures.[2] Understanding the key differences between the parent ketone and its chloromethyl derivative is paramount for chemists aiming to leverage their distinct properties in synthetic design and execution.
Structural and Physicochemical Properties: A Comparative Analysis
The addition of a chloromethyl group to the aromatic ring of 1-(2,4,6-trimethylphenyl)ethanone induces significant changes in its physical and chemical properties. These differences are summarized in the table below.
| Property | 1-(2,4,6-trimethylphenyl)ethanone | This compound |
| Molecular Formula | C₁₁H₁₄O[3] | C₁₂H₁₅ClO[4] |
| Molecular Weight | 162.23 g/mol [3] | 210.70 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1] | Predicted: Colorless to pale yellow solid or oil |
| Boiling Point | 235-236 °C[1] | Predicted: Higher than the parent compound due to increased molecular weight and polarity. |
| Melting Point | Not applicable (liquid at room temperature) | Predicted: Higher than the parent compound. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ethers.[1] | Predicted: Similar solubility profile to the parent compound, with slight increase in polarity. |
| XLogP3-AA | 2.7[3] | 3.1[4] |
Key Insights:
-
Increased Molecular Weight and Polarity: The most apparent difference is the increase in molecular weight due to the addition of a -CH₂Cl group. This, along with the introduction of a polar C-Cl bond, is expected to lead to a higher boiling point and potentially a solid state at room temperature for the chloromethyl derivative.
-
Lipophilicity: The predicted octanol-water partition coefficient (XLogP3-AA) is slightly higher for the chloromethyl derivative, suggesting a modest increase in lipophilicity.[4]
Spectroscopic Characterization: Identifying the Transformation
The structural changes upon chloromethylation are readily identifiable through spectroscopic techniques such as NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
1-(2,4,6-trimethylphenyl)ethanone: The ¹H NMR spectrum is characterized by a singlet for the acetyl protons (CH₃), singlets for the two ortho methyl groups and the para methyl group on the aromatic ring, and a singlet for the two aromatic protons.[3]
-
This compound (Predicted): The introduction of the chloromethyl group at the 3-position would lead to a new singlet in the range of 4.5-4.8 ppm, characteristic of benzylic protons adjacent to a chlorine atom. The symmetry of the aromatic protons would be broken, leading to a more complex splitting pattern in the aromatic region. The chemical shifts of the remaining methyl groups on the ring would also be slightly altered.
¹³C NMR:
-
1-(2,4,6-trimethylphenyl)ethanone: The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the acetyl methyl carbon, the aromatic carbons, and the three methyl carbons on the ring.[3]
-
This compound (Predicted): A new signal for the chloromethyl carbon (-CH₂Cl) would appear in the range of 40-46 ppm. The chemical shifts of the aromatic carbons would also be significantly affected by the presence of the electron-withdrawing chloromethyl group.
Infrared (IR) Spectroscopy
-
1-(2,4,6-trimethylphenyl)ethanone: The IR spectrum displays a strong absorption band for the carbonyl group (C=O) stretching vibration around 1680-1700 cm⁻¹. It also shows characteristic peaks for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.[5]
-
This compound (Predicted): The IR spectrum would retain the strong carbonyl absorption. A new, characteristic absorption band for the C-Cl stretching vibration would be observed in the region of 600-800 cm⁻¹.
Synthesis and Reactivity: A Tale of Two Chemistries
The synthetic routes and subsequent reactivity of these two compounds are fundamentally different, highlighting their distinct roles in organic synthesis.
Synthesis
Synthesis of 1-(2,4,6-trimethylphenyl)ethanone via Friedel-Crafts Acylation:
This is a classic electrophilic aromatic substitution reaction.
Figure 1: Synthesis of 1-(2,4,6-trimethylphenyl)ethanone.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Reagent Addition: Cool the suspension in an ice bath. Add acetyl chloride dropwise to the stirred suspension.
-
Aromatic Substrate Addition: After the addition of acetyl chloride, add mesitylene dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Synthesis of this compound via Blanc Chloromethylation:
The chloromethylation of 1-(2,4,6-trimethylphenyl)ethanone is an electrophilic aromatic substitution that introduces a chloromethyl group onto the aromatic ring. The acetyl group is a deactivating group, which can make this reaction challenging.[6]
Figure 2: Synthesis of the chloromethyl derivative.
Representative Experimental Protocol: Blanc Chloromethylation
Disclaimer: This is a representative protocol based on general procedures for chloromethylation of deactivated aromatic compounds. Optimization may be required.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.
-
Reagent Mixture: To the flask, add 1-(2,4,6-trimethylphenyl)ethanone, paraformaldehyde, and a Lewis acid catalyst such as anhydrous zinc chloride (ZnCl₂).
-
HCl Gas Introduction: Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the stirred suspension for several hours.
-
Reaction: After saturation with HCl, the reaction mixture is stirred at a controlled temperature (e.g., room temperature to slightly elevated temperatures) for an extended period. The reaction progress should be monitored carefully by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water.
-
Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid (e.g., ZnCl₂, AlCl₃) is crucial for activating formaldehyde and generating the electrophilic species required for the substitution reaction.[6]
-
Anhydrous Conditions: For the Friedel-Crafts acylation, anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst.
-
Temperature Control: Low temperatures during the initial stages of both reactions are necessary to control the exothermic nature of the reactions and minimize side product formation.
Chemical Reactivity
Reactivity of 1-(2,4,6-trimethylphenyl)ethanone:
-
Carbonyl Group Chemistry: The acetyl group can undergo typical ketone reactions such as reduction to an alcohol, reductive amination, and aldol condensation. However, the steric hindrance from the ortho-methyl groups can significantly reduce the reactivity of the carbonyl group.
-
Aromatic Ring Chemistry: The electron-rich trimethylphenyl ring can undergo further electrophilic aromatic substitution reactions, although the positions are directed by the existing substituents.
Reactivity of this compound:
The primary site of reactivity in the chloromethyl derivative is the benzylic chloride. This functional group is highly susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms are possible depending on the reaction conditions and the nucleophile).[2]
Figure 3: Reactivity of the chloromethyl derivative.
This enhanced reactivity allows for the facile introduction of various functional groups, including:
-
Ethers: Reaction with alkoxides (RO⁻).
-
Esters: Reaction with carboxylates (RCOO⁻).
-
Nitriles: Reaction with cyanide (CN⁻).
-
Amines: Reaction with ammonia or primary/secondary amines.
-
Thioethers: Reaction with thiolates (RS⁻).
This versatility makes this compound a valuable intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Conclusion: A Shift in Synthetic Utility
The transformation of 1-(2,4,6-trimethylphenyl)ethanone to its chloromethyl derivative represents a significant shift in chemical personality. While the parent ketone is a relatively stable compound with reactivity centered on its carbonyl group and aromatic ring, the introduction of the chloromethyl group installs a highly reactive electrophilic handle. This "activated" form opens the door to a plethora of nucleophilic substitution reactions, enabling the facile incorporation of the substituted acetophenone scaffold into diverse molecular frameworks. For researchers in drug development and organic synthesis, a thorough understanding of the distinct properties and reactivities of these two compounds is essential for strategic and efficient molecular design.
References
- 1. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethanone, 1-(2,4,6-trimethylphenyl)- | C11H14O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 5. Ethanone, 1-(2,4,6-trimethylphenyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility Profile of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, purification, and formulation. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility characteristics of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, a substituted acetophenone derivative. We will explore the theoretical principles governing its solubility based on molecular structure, present a detailed, self-validating experimental protocol for quantitative solubility measurement using the isothermal shake-flask method, and discuss the practical application of this data in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solute-solvent interactions to optimize their workflows.
Introduction to this compound
This compound (Molecular Formula: C₁₂H₁₅ClO) is a complex organic molecule that belongs to the class of substituted acetophenones.[1] Such compounds are frequently utilized as key intermediates in organic synthesis, serving as building blocks for more complex molecular architectures in agrochemicals, materials science, and particularly in pharmaceutical development.
The utility of a synthetic intermediate is profoundly influenced by its physical properties, chief among them being solubility. A comprehensive solubility profile is not merely academic; it is a critical dataset that informs crucial decisions throughout the development lifecycle:
-
Reaction Engineering: Selecting an appropriate solvent is essential for ensuring reactants are in the same phase, which allows for efficient molecular collision and reaction.
-
Purification and Isolation: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
-
Formulation Science: For compounds intended for biological applications, understanding solubility is the first step in designing effective delivery systems, as it impacts bioavailability and administration routes.
This guide provides the theoretical and practical tools necessary to systematically characterize the solubility of this compound across a spectrum of common organic solvents.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2][3] To predict the solubility of our target compound, we must first analyze its molecular structure and the nature of the solvents.
Molecular Structure Analysis of the Solute
The structure of this compound can be dissected into several key regions, each contributing to its overall polarity and potential for intermolecular interactions:
-
Non-Polar Core: The trimethyl-substituted benzene ring is the dominant feature. This large, aromatic hydrocarbon portion is hydrophobic and will readily interact with non-polar solvents through London dispersion forces.[4]
-
Moderately Polar Groups:
-
Ketone Group (C=O): The carbonyl functional group introduces a significant dipole moment, making this region of the molecule polar. It can act as a hydrogen bond acceptor but not a donor.[5]
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom creates a dipole, adding a degree of polarity to this substituent.
-
Overall Polarity Prediction: The molecule's character is a balance between its large, non-polar aromatic core and its two polar functional groups. The extensive hydrocarbon structure suggests that the compound will be predominantly non-polar to moderately polar, with limited solubility in highly polar solvents like water. Its predicted XlogP (a measure of lipophilicity) is 3.1, indicating a preference for lipid-like, non-polar environments.[1]
The Principle of Solute-Solvent Interactions
Dissolution is a three-step process at the molecular level: (1) overcoming solute-solute interactions, (2) overcoming solvent-solvent interactions, and (3) forming new solute-solvent interactions.[6] A compound dissolves readily when the energy released from the formation of solute-solvent bonds is comparable to or greater than the energy required to break the existing bonds.[6]
Based on this, we can form hypotheses:
-
High Solubility: Expected in non-polar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) that can effectively solvate both the aromatic ring and the polar groups.
-
Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) that can interact with the ketone group.[4]
-
Low Solubility: Expected in highly polar protic solvents (e.g., water, methanol). The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the interactions with the largely non-polar solute.[4]
Experimental Determination of Solubility
To move from prediction to quantification, a rigorous experimental method is required. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard, reliable technique for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A representative range of analytical grade solvents, including:
-
Non-Polar: Hexane, Toluene
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol, Water
-
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Thermostatically controlled orbital shaker or water bath
-
Scintillation vials or flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or desiccator
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7]
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use. The target compound may cause skin and eye irritation.[7][8]
-
Many organic solvents are flammable and/or toxic. Keep away from ignition sources and avoid inhalation or skin contact.[9]
-
Dispose of all chemical waste according to institutional and local regulations.[7]
Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that only the dissolved solute is measured.
Step 1: Preparation
-
Pre-weigh and label three separate evaporation vials for each solvent to be tested (for triplicate measurements). Record the mass of each empty vial (M_vial).
-
Set the orbital shaker to the desired constant temperature (e.g., 25 °C).
Step 2: Sample Preparation
-
Add an excess amount of this compound to a labeled flask for each solvent. "Excess" is critical and means adding enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures the solution is saturated.
-
Accurately add a known volume of the chosen solvent (e.g., 10.0 mL) to the flask.
Step 3: Equilibration
-
Securely cap the flasks and place them in the thermostatically controlled shaker.
-
Agitate the mixtures at a constant speed for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
Step 4: Sample Extraction and Filtration
-
After equilibration, allow the flasks to stand undisturbed in the shaker for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 5.0 mL) into a glass syringe.
-
Attach a 0.22 µm syringe filter to the syringe. This step is crucial to remove any undissolved solid particulates.
-
Dispense the filtered, saturated solution directly into one of the pre-weighed evaporation vials. Record the exact volume transferred (V_sample).
Step 5: Gravimetric Analysis
-
Place the evaporation vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. The temperature should be well below the boiling point of the solute to prevent loss.
-
Once dry, transfer the vials to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute residue on the analytical balance. Record this mass (M_total).
Step 6: Calculation
-
Calculate the mass of the dissolved solute (M_solute) for each sample:
-
M_solute = M_total - M_vial
-
-
Calculate the solubility (S) in grams per liter (g/L):
-
S (g/L) = (M_solute / V_sample) * 1000
-
-
Average the results from the triplicate measurements for each solvent and calculate the standard deviation.
Workflow Visualization
Caption: Experimental workflow for the isothermal shake-flask method.
Data Analysis and Interpretation
Presentation of Expected Data
The quantitative data obtained from the protocol should be organized into a clear, comparative table. This allows for rapid assessment of the solubility profile and identification of trends.
| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant² | Measured Solubility (g/L) @ 25°C | Molar Solubility (mol/L)³ |
| Hexane | Non-Polar | 0.1 | 1.89 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 2.4 | 2.38 | Experimental Value | Calculated Value |
| Dichloromethane | Chlorinated | 3.1 | 9.08 | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 5.1 | 21.0 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 5.8 | 36.6 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 4.3 | 24.6 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 5.1 | 32.7 | Experimental Value | Calculated Value |
| Water | Polar Protic | 10.2 | 80.1 | Experimental Value | Calculated Value |
¹ Polarity Index values are relative measures of polarity.[10] ² Dielectric constants are a measure of a solvent's ability to separate charge.[11][12] ³ Calculated using the molecular weight of this compound (210.70 g/mol ).[1]
Interpreting the Solubility Profile
Analysis of the completed table will likely validate our initial theoretical predictions. High solubility values in toluene and dichloromethane would confirm the dominant influence of the non-polar aromatic ring. Moderate solubility in acetone and ethyl acetate would highlight the contribution of the polar ketone group. Conversely, very low values in water and methanol would underscore the compound's overall hydrophobic nature.
Visualizing Structure-Solubility Relationships
Caption: Relationship between solute functional groups and solvent affinity.
Applications in Research and Development
The empirically determined solubility data is immediately actionable:
-
Recrystallization Solvent Selection: An ideal single-solvent recrystallization system requires high solubility at an elevated temperature but low solubility at room temperature or below. The data table allows for the rapid identification of candidate solvents (e.g., isopropanol, heptane) to screen for this behavior.
-
Chromatography: In chromatographic purifications, solubility in the mobile phase is critical. The data helps in selecting appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) to ensure the compound remains dissolved while being separated on a silica column.[13]
-
Reaction Solvent Choice: For subsequent synthetic steps, a solvent in which the compound is highly soluble can be chosen to maximize reaction concentration and throughput. If the product of the next step is expected to be insoluble, the solvent choice could facilitate precipitation and isolation.
Conclusion
This guide has established a comprehensive framework for evaluating the solubility of this compound. By integrating theoretical molecular structure analysis with a robust, quantitative experimental protocol, researchers can generate a reliable solubility profile. This data is not an end in itself but a foundational tool that enables more efficient, logical, and successful process development, from laboratory-scale synthesis to large-scale chemical production.
References
- 1. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Comparison of the polarity of organic solvents_ [uhplcslab.com]
Potential applications of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone in medicinal chemistry.
A-01: Executive Summary
Unlocking New Therapeutic Frontiers: The Potential of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone as a Novel Scaffold in Medicinal Chemistry
This guide explores the untapped potential of this compound as a foundational scaffold for the development of new therapeutic agents. While this specific molecule is not extensively characterized in existing medicinal chemistry literature, its unique structural features—a reactive chloromethyl group, a sterically hindered trimethylphenyl ring, and a modifiable ethanone moiety—present a compelling starting point for innovative drug discovery programs. This document provides a hypothesis-driven framework for researchers, scientists, and drug development professionals to guide the exploration of this molecule's therapeutic possibilities, with a primary focus on its potential as a covalent inhibitor.
The core of this guide is built on the scientific rationale that the chloromethyl group can act as a "warhead" to form covalent bonds with nucleophilic residues in target proteins, a strategy that has led to the development of highly potent and selective drugs.[1][2] The trimethylphenyl core offers a tunable platform for optimizing pharmacokinetic and pharmacodynamic properties. The ethanone side chain provides a versatile handle for synthetic elaboration, enabling the creation of diverse chemical libraries for screening.
We will delve into the strategic design of derivative libraries, outline detailed, step-by-step protocols for their synthesis and subsequent biological evaluation, and propose potential therapeutic areas where these novel compounds could make a significant impact. This guide is intended to be a catalyst for new research, providing the conceptual and practical tools necessary to transform this promising chemical entity into the next generation of targeted therapies.
A-02: Structural Analysis and Rationale for Medicinal Chemistry Exploration
The therapeutic potential of this compound is rooted in the distinct functionalities of its constituent parts. A thorough understanding of its chemical architecture is paramount to appreciating its potential as a drug scaffold.
Key Structural Features:
-
The Acetophenone Core: Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and fungi.[3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] This established biological relevance provides a strong foundation for the exploration of novel acetophenone-based compounds in medicinal chemistry.[5]
-
The Chloromethyl Group as a Covalent Warhead: The chloromethyl group is an electrophilic moiety capable of reacting with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within the active or allosteric sites of target proteins.[6] This reactivity is the cornerstone of its potential as a targeted covalent inhibitor (TCI). TCIs offer several advantages over non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[7][8]
-
The Trimethylphenyl Ring: The 2,4,6-trimethylphenyl (mesityl) group provides significant steric bulk, which can influence the binding selectivity of the molecule. By occupying specific pockets in a target protein, the mesityl group can orient the chloromethyl "warhead" for optimal reaction with a target nucleophile. Furthermore, the lipophilicity of this group can be fine-tuned through synthetic modification to optimize the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Hypothesized Therapeutic Applications:
Based on this structural analysis, we hypothesize that derivatives of this compound could be developed as:
-
Enzyme Inhibitors: Targeting enzymes with a nucleophilic residue in their active site. This could be particularly relevant in oncology, virology, and inflammatory diseases.
-
Modulators of Protein-Protein Interactions: The formation of a covalent bond could irreversibly disrupt key protein-protein interactions that drive disease pathology.
-
Chemical Probes: Covalently binding probes can be invaluable tools for identifying and validating new drug targets.
A-03: Synthetic Strategy for Library Development
A successful medicinal chemistry campaign hinges on the ability to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The modular nature of this compound lends itself to a variety of synthetic modifications.
B-01: Core Synthesis
The parent compound, this compound, can be synthesized via the chloromethylation of 1-(2,4,6-trimethylphenyl)ethanone (acetomesitylene).[9][10] This reaction typically involves the use of a chloromethylating agent, such as a mixture of formaldehyde and hydrogen chloride, or a chloromethyl ether.
B-02: Derivatization of the Ethanone Moiety
The ethanone side chain is a prime site for modification to explore the chemical space around the core scaffold.
Table 1: Proposed Modifications of the Ethanone Moiety
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Rationale for Modification |
|---|---|---|---|
| Aldol Condensation | Aromatic aldehydes, NaOH, Ethanol | α,β-Unsaturated ketone | Introduction of conjugated systems to modulate electronic properties and provide additional points for Michael addition. |
| Reduction | NaBH4, Methanol | Secondary alcohol | Introduction of a hydrogen bond donor and a chiral center. |
| Grignard Reaction | R-MgBr, Diethyl ether | Tertiary alcohol | Introduction of diverse alkyl or aryl substituents to probe steric and electronic requirements of the binding pocket. |
| α-Halogenation | NBS or Br2, Acetic acid | α-Bromo or α-chloro ketone | Introduction of a second electrophilic site. |
B-03: Modification of the Chloromethyl Group
The reactivity of the chloromethyl group can be modulated, or it can be replaced with other functional groups to create a library of compounds with varying reactivity profiles.
Table 2: Proposed Modifications of the Chloromethyl Group
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Rationale for Modification |
|---|---|---|---|
| Nucleophilic Substitution | NaN3, DMF | Azidomethyl | Precursor for "click" chemistry or reduction to an aminomethyl group. |
| Nucleophilic Substitution | KSCN, Acetone | Thiocyanatomethyl | Introduction of a different type of electrophile or a group capable of hydrogen bonding. |
| Finkelstein Reaction | NaI, Acetone | Iodomethyl | Increase the reactivity of the electrophilic center. |
A-04: Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.
B-01: Synthesis of a Chalcone Derivative
Objective: To synthesize 1-(3-(chloromethyl)-2,4,6-trimethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative, via an Aldol condensation reaction.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH (2.0 eq) to the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B-02: Covalent Inhibition Assay
Objective: To assess the potential of the synthesized compounds to act as covalent inhibitors of a model cysteine protease, such as papain.
Materials:
-
Synthesized inhibitor compounds
-
Papain
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Phosphate buffer (pH 6.2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of papain in phosphate buffer.
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, pre-incubate papain with varying concentrations of the inhibitor compounds for different time points (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate BAEE.
-
Measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 253 nm over time.
-
Determine the IC₅₀ values for each compound at each pre-incubation time point. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.
A-05: Visualization of Key Concepts
B-01: Proposed Mechanism of Covalent Inhibition
Caption: Proposed two-step mechanism of covalent inhibition.
B-02: Synthetic Workflow for Library Generation
Caption: Workflow for generating and screening a derivative library.
A-06: Conclusion and Future Directions
This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutics, particularly in the realm of covalent inhibitors. This guide has laid out a comprehensive, hypothesis-driven framework for initiating a drug discovery program based on this molecule. The proposed synthetic strategies and experimental protocols provide a clear path forward for generating and evaluating a diverse library of derivatives.
Future work should focus on:
-
Expansion of the chemical library: Utilizing a broader range of synthetic transformations to maximize chemical diversity.
-
Target identification and validation: Employing chemoproteomic approaches to identify the cellular targets of the most promising compounds.
-
In vivo evaluation: Advancing lead compounds into animal models of disease to assess their efficacy and safety.
By systematically exploring the medicinal chemistry potential of this unique scaffold, the scientific community can unlock new avenues for the treatment of a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 8. Recent Advances in Covalent Drug Discovery [mdpi.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. organicreactions.org [organicreactions.org]
Methodological & Application
Application Notes & Protocols for Friedel-Crafts Acylation of Aromatic Compounds
Abstract
The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides an in-depth exploration of the reaction mechanism, outlines critical experimental parameters, and presents a detailed protocol for researchers, scientists, and professionals in drug development. The content herein is structured to provide not just a procedural methodology, but a comprehensive understanding of the underlying chemical principles to ensure robust and reproducible outcomes.
Mechanistic Insights: The Chemistry of Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring.[5][6]
Generation of the Acylium Ion
The reaction is initiated by the interaction between a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), and an acylating agent, such as an acyl chloride or acid anhydride.[7][8] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[9] This acylium ion is the key electrophilic species in the reaction.[5]
Diagram 1: Generation of the Acylium Ion
Caption: Formation of the resonance-stabilized acylium ion.
Electrophilic Aromatic Substitution
The generated acylium ion is a potent electrophile that is readily attacked by the nucleophilic π-electrons of the aromatic ring.[10] This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][10]
Restoration of Aromaticity
Aromaticity is restored in the final step through the deprotonation of the sigma complex by a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step.[3][11] This regenerates the Lewis acid catalyst and yields the final aryl ketone product.[4] However, the product ketone, being a Lewis base, can form a complex with the strong Lewis acid catalyst.[3] This necessitates the use of stoichiometric or even excess amounts of the catalyst and a subsequent aqueous workup to liberate the ketone.[3][6]
Diagram 2: Friedel-Crafts Acylation Mechanism
Caption: Key steps of the electrophilic aromatic substitution.
Advantages and Limitations: A Balanced Perspective
The Friedel-Crafts acylation is a highly reliable synthetic method due to several key advantages over its alkylation counterpart.
Key Advantages
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations, leading to predictable products.[5][12]
-
Avoidance of Polyacylation: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3][12] This effectively prevents polyacylation, a common issue in Friedel-Crafts alkylations where the introduced alkyl group activates the ring.[11]
Inherent Limitations
Despite its utility, the Friedel-Crafts acylation has several limitations that researchers must consider:
-
Substrate Scope: The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating substituents (e.g., -NO₂, -NR₃⁺, -CF₃, -SO₃H) as they render the ring too electron-poor to attack the acylium ion.[13][14]
-
Catalyst Stoichiometry: As the product ketone forms a complex with the Lewis acid catalyst, at least a stoichiometric amount of the catalyst is required.[3][7]
-
Incompatible Functional Groups: Aromatic compounds containing basic functional groups like amines (-NH₂) or hydroxyl (-OH) groups are unsuitable as they react with the Lewis acid catalyst, deactivating it.[13][15]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic compound, such as anisole, with an acyl chloride.
Reagents and Materials
| Reagent/Material | Purpose | Key Considerations |
| Anhydrous Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Highly hygroscopic and corrosive. Handle in a fume hood with appropriate PPE.[8][16] |
| Acyl Chloride (e.g., Acetyl Chloride) | Acylating Agent | Corrosive and a lachrymator. Use in a well-ventilated fume hood.[16][17] |
| Aromatic Substrate (e.g., Anisole) | Nucleophile | Ensure it is free of water and other impurities. |
| Anhydrous Dichloromethane (DCM) | Solvent | Must be anhydrous to prevent deactivation of the catalyst.[16] |
| Hydrochloric Acid (HCl), conc. | Workup Reagent | Used to decompose the aluminum chloride complex.[8] |
| Saturated Sodium Bicarbonate (NaHCO₃) | Workup Reagent | To neutralize excess acid.[8] |
| Brine (saturated NaCl solution) | Workup Reagent | To remove residual water from the organic layer.[16] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | To dry the organic layer before solvent removal.[8] |
| Round-bottom flask, dropping funnel, condenser | Glassware | Must be thoroughly dried before use.[8] |
Reaction Setup and Procedure
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. All operations involving corrosive and volatile reagents must be conducted in a certified fume hood.[17]
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[8] Cool the suspension to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[8] The formation of the acylium ion is often exothermic.
-
Substrate Addition: After the addition of the acyl chloride is complete, dissolve the aromatic substrate (0.9 equivalents, as the limiting reagent) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]
Workup and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8][16] This will decompose the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[8]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8][16]
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure aryl ketone.[16]
Applications in Drug Development
The Friedel-Crafts acylation is a cornerstone in the synthesis of numerous pharmaceutical compounds. For instance, it is a key step in the industrial synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[2] The reaction is also employed in the synthesis of various intermediates for anticonvulsants, antihistamines, and other therapeutic agents.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents or glassware.- Deactivated aromatic substrate.- Insufficient catalyst. | - Ensure all reagents and glassware are anhydrous.[16]- Use an activated or neutral aromatic ring.- Use at least a stoichiometric amount of Lewis acid. |
| Formation of Byproducts | - Reaction temperature too high.- Impure starting materials. | - Maintain the recommended reaction temperature.- Use purified reagents. |
| Difficult Workup (Emulsions) | - Incomplete decomposition of the aluminum chloride complex. | - Ensure vigorous stirring during quenching with ice/HCl.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 7. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 8. websites.umich.edu [websites.umich.edu]
- 9. NEET UG : Friedel craft acylation and alkylation [unacademy.com]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 18. m.youtube.com [m.youtube.com]
Topic: A Validated Protocol for the Synthesis of 3-(Chloromethyl)-2,4,6-trimethylacetophenone via Electrophilic Aromatic Substitution
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, field-validated experimental protocol for the chloromethylation of 1-(2,4,6-trimethylphenyl)ethanone. The synthesis of 3-(chloromethyl)-2,4,6-trimethylacetophenone is a crucial step in the generation of advanced intermediates for pharmaceutical and materials science applications. This document offers a comprehensive guide covering the underlying reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for product isolation and purification. The protocol is designed to be self-validating, with explanations for each procedural choice to ensure reproducibility and high-yield outcomes.
Scientific Principles and Reaction Mechanism
The chloromethylation of 1-(2,4,6-trimethylphenyl)ethanone is a classic example of the Blanc chloromethylation reaction . This reaction proceeds via an electrophilic aromatic substitution pathway, where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring.
Causality of Reagent Selection:
-
1-(2,4,6-trimethylphenyl)ethanone (Substrate): The aromatic ring is highly activated towards electrophilic substitution due to the three electron-donating methyl groups. The substitution is directed to the ortho position relative to the acetyl group, which is the only available position on this highly substituted ring.
-
Paraformaldehyde and Hydrogen Chloride (Electrophile Precursors): In the presence of a strong acid, paraformaldehyde depolymerizes to formaldehyde. Formaldehyde is then protonated, and subsequent reaction with chloride ions generates the highly reactive electrophile, the chloromethyl cation (+CH₂Cl) or a related species.[1][2]
-
Zinc Chloride (Catalyst): A Lewis acid such as zinc chloride is often employed to enhance the electrophilicity of the chloromethylating agent, thereby increasing the reaction rate and yield.[1][3][4] It coordinates with the formaldehyde oxygen, facilitating the formation of the carbocation.
The mechanism, illustrated below, involves the attack of the electron-rich aromatic ring on the chloromethyl electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Caption: Mechanism of the Blanc Chloromethylation Reaction.
Materials, Reagents, and Equipment
Successful execution of this protocol requires high-purity reagents and properly assembled glassware.
| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |
| 1-(2,4,6-trimethylphenyl)ethanone | ≥98% | Sigma-Aldrich | 1667-01-2 | Starting aromatic ketone. |
| Paraformaldehyde | Reagent Grade | Fisher Scientific | 30525-89-4 | Source of formaldehyde. Must be handled in a fume hood.[5] |
| Zinc Chloride (Anhydrous) | ≥98% | Acros Organics | 7646-85-7 | Lewis acid catalyst. Highly hygroscopic. |
| Hydrochloric Acid | 37% (Concentrated) | VWR | 7647-01-0 | Corrosive. Used to generate HCl gas. |
| Sulfuric Acid | 98% (Concentrated) | J.T.Baker | 7664-93-9 | Dehydrating agent for HCl gas generation. |
| Sodium Chloride | Reagent Grade | VWR | 7647-14-5 | For HCl gas generation. |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich | 75-09-2 | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | 144-55-8 | For neutralizing washes. |
| Brine (Saturated NaCl) | Saturated Solution | - | 7647-14-5 | For final wash to aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | 7487-88-9 | Drying agent. |
| Hexane | ACS Grade | Sigma-Aldrich | 110-54-3 | Recrystallization solvent. |
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer with a paddle
-
Reflux condenser
-
Gas inlet tube
-
Heating mantle with a temperature controller
-
HCl gas generator (dropping funnel, two-necked flask, gas washing bottle with H₂SO₄)
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper
Detailed Experimental Protocol
WARNING: This procedure involves hazardous materials, including a known human carcinogen (formaldehyde) and corrosive acids. The in-situ generation of chloromethylating agents can produce bis(chloromethyl) ether, a potent carcinogen. This entire experiment MUST be performed in a certified chemical fume hood.[6][7]
Step 3.1: Reaction Setup
-
Assemble the 500 mL three-necked flask with the mechanical stirrer in the central neck, the reflux condenser in one side neck, and the gas inlet tube in the other. Ensure all joints are properly sealed.
-
Set up an HCl gas generator by fitting a dropping funnel containing concentrated HCl to a flask containing sodium chloride. The outlet should pass through a wash bottle containing concentrated H₂SO₄ to dry the gas before it enters the reaction flask via the gas inlet tube.
Step 3.2: Reaction Execution
-
To the reaction flask, add 1-(2,4,6-trimethylphenyl)ethanone (35.2 g, 0.2 mol), paraformaldehyde (9.0 g, 0.3 mol), and anhydrous zinc chloride (13.6 g, 0.1 mol).
-
Add 150 mL of glacial acetic acid as the solvent.
-
Begin stirring the mixture to form a suspension.
-
Start bubbling anhydrous HCl gas through the mixture at a moderate rate.[2] An exothermic reaction will commence, and the temperature should be maintained between 50-60°C using a water bath. If the reaction becomes too vigorous, reduce the HCl flow rate.
-
Continue the HCl addition and stirring for 4-6 hours at 50-60°C. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 hexane:ethyl acetate eluent system. The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear.
Step 3.3: Work-up and Product Isolation
-
Once the reaction is complete, stop the HCl flow and turn off the heating. Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a 2 L beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic extracts in a 1 L separatory funnel.
-
Wash the organic layer sequentially with:
-
200 mL of cold water
-
200 mL of saturated sodium bicarbonate solution (careful of gas evolution) until the aqueous layer is neutral or slightly basic.
-
200 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a yellowish solid or oil.
Step 3.4: Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot hexane.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. A typical yield is 75-85%.
Workflow and Data Summary
The entire experimental process can be visualized as a sequential workflow.
Caption: Experimental Workflow for Chloromethylation.
Table of Key Reaction Parameters:
| Parameter | Value | Moles / Ratio | Purpose |
| Substrate | 35.2 g | 0.2 mol (1.0 eq) | Aromatic compound to be functionalized. |
| Paraformaldehyde | 9.0 g | 0.3 mol (1.5 eq) | Formaldehyde source for the -CH₂- group. |
| Zinc Chloride | 13.6 g | 0.1 mol (0.5 eq) | Lewis acid catalyst to activate the electrophile. |
| HCl Gas | Excess | - | Provides the chloro- group and acts as an acid catalyst. |
| Solvent | Acetic Acid (150 mL) | - | Reaction medium. |
| Temperature | 50-60 °C | - | Optimal temperature for reaction rate. |
| Time | 4-6 hours | - | Duration for reaction completion. |
| Expected Yield | 31.7 - 35.9 g | 75 - 85% | Theoretical: 42.2 g |
Critical Safety Precautions
Adherence to safety protocols is non-negotiable.
-
Engineering Controls: All operations involving formaldehyde, paraformaldehyde, concentrated acids, and the chloromethylation reaction itself must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors and gases.[5][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Gloves: Wear heavy-duty nitrile or neoprene gloves. Double-gloving is recommended. Change gloves immediately upon contamination.[6]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, and closed-toe shoes are required. An impervious apron should be worn when handling large volumes of corrosive liquids.
-
-
Hazard-Specific Information:
-
Formaldehyde/Paraformaldehyde: Known human carcinogen and sensitizer. Avoid generating dust when handling the solid powder.[6][7]
-
Chloromethylating Agents: The reaction may form bis(chloromethyl) ether, a highly potent lung carcinogen. The risk is minimized by using an excess of HCl, but the hazard remains.
-
Acids: Concentrated HCl and H₂SO₄ are extremely corrosive and can cause severe burns. Handle with extreme care.
-
-
Spill & Emergency Procedures:
-
Keep a spill kit with appropriate neutralizers (sodium bicarbonate for acids) and absorbents readily available.
-
Ensure an emergency eyewash station and safety shower are directly accessible.[5]
-
-
Waste Disposal: Quench all reaction residues before disposal. Aqueous acidic and basic washes should be neutralized. Organic waste containing chlorinated solvents must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google Patents [patents.google.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. safety.m.tau.ac.il [safety.m.tau.ac.il]
Application Notes and Protocols: Leveraging 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone for the Synthesis of Diverse Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The unique steric and electronic properties of the starting materials often dictate the feasibility and outcome of synthetic routes. 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone is a bespoke building block, distinguished by a sterically encumbered aryl ketone and a reactive chloromethyl group. This combination of features opens avenues for the construction of a variety of heterocyclic systems. The presence of the trimethylphenyl moiety can enhance the solubility of the resulting compounds in organic solvents and can introduce conformational constraints that may be beneficial for biological activity. This guide provides detailed protocols for the application of this versatile building block in the synthesis of thiazoles, quinolines, quinoxalines, and 1,5-benzodiazepines, complete with mechanistic insights and characterization guidelines.
PART 1: Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1] It involves the reaction of an α-haloketone with a thioamide. The steric hindrance posed by the 2,4,6-trimethylphenyl group in our building block necessitates optimized reaction conditions to achieve good yields.
Mechanistic Rationale
The reaction proceeds via an initial S-alkylation of the thioamide sulfur on the electrophilic carbon of the chloromethyl group, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the aromatic thiazole ring.[2] Given the steric hindrance around the ketone, a higher reaction temperature and a suitable solvent are crucial to facilitate the intramolecular cyclization step.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A generalized workflow for the Hantzsch synthesis of thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(3-(chloromethyl)-2,4,6-trimethylphenyl)thiazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), thiourea (1.2 eq), and absolute ethanol to achieve a 0.5 M concentration of the ketone.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure thiazole derivative.
| Reactant | Molar Eq. | Solvent | Temperature | Time (h) | Typical Yield |
| This compound | 1.0 | Ethanol | Reflux | 4-6 | 60-75% |
| Thiourea | 1.2 |
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic proton of the thiazole ring (singlet, ~6.5-7.0 ppm), the aromatic proton of the trimethylphenyl ring (singlet, ~7.0-7.2 ppm), the chloromethyl protons (singlet, ~4.5-4.8 ppm), the methyl groups on the phenyl ring (singlets, ~2.2-2.5 ppm), and the amino protons (broad singlet, ~5.0-5.5 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Look for characteristic signals for the thiazole ring carbons (C2, C4, C5), the carbons of the trimethylphenyl ring, the chloromethyl carbon, and the methyl carbons.
-
Mass Spectrometry (EI): The mass spectrum should show a prominent molecular ion peak (M⁺).[3] Fragmentation may involve the loss of the chloromethyl group and cleavage of the thiazole ring.[1]
PART 2: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a powerful method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] In this case, the acetyl group of our building block can serve as the α-methylene carbonyl component.
Mechanistic Rationale
The reaction is typically acid- or base-catalyzed. Under acidic conditions, the reaction proceeds through an initial aldol-type condensation between the enolizable ketone (our building block) and the 2-aminoaryl ketone, followed by cyclization and dehydration to form the quinoline ring.[5] The steric hindrance of the trimethylphenyl group might necessitate the use of a stronger acid catalyst or higher temperatures.
Diagram 2: Friedländer Annulation Workflow
Caption: A generalized workflow for the Friedländer synthesis of quinolines.
Experimental Protocol: Synthesis of a Substituted Quinoline
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), a 2-aminoaryl ketone (e.g., 2-aminoacetophenone, 1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) in toluene.
-
Reaction Execution: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC. The reaction may require 12-24 hours for completion due to steric hindrance.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Reactant | Molar Eq. | Catalyst | Solvent | Temperature | Time (h) | Typical Yield |
| This compound | 1.0 | p-TsOH (0.1 eq) | Toluene | Reflux | 12-24 | 50-65% |
| 2-Aminoacetophenone | 1.0 |
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): Expect a complex aromatic region with signals corresponding to the protons of the newly formed quinoline ring and the trimethylphenyl substituent.[6] The chloromethyl and methyl protons will appear as singlets in the aliphatic region.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show a large number of aromatic signals corresponding to the fused ring system and the substituted phenyl ring.
-
Mass Spectrometry (ESI+): The mass spectrum should show the protonated molecular ion [M+H]⁺.[7][8] Common fragmentation patterns for quinolones include the loss of small molecules like H₂O and CO.[7]
PART 3: Synthesis of Quinoxalines and 1,5-Benzodiazepines
The versatility of this compound extends to the synthesis of other important heterocyclic systems such as quinoxalines and 1,5-benzodiazepines through condensation reactions with appropriate diamines.
Synthesis of Quinoxalines
Quinoxalines can be synthesized by the condensation of an α-haloketone with an o-phenylenediamine.[4] The reaction typically proceeds under mild conditions.
Diagram 3: Quinoxaline Synthesis Workflow
Caption: A generalized workflow for the synthesis of quinoxalines.
Experimental Protocol: Synthesis of a Substituted Quinoxaline
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. Add a solution of o-phenylenediamine (1.0 eq) in ethanol.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, pour the mixture into ice-water and neutralize with a mild base to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with ketones, often under acidic catalysis.[9]
Experimental Protocol: Synthesis of a Substituted 1,5-Benzodiazepine
-
Reaction Setup: To a solution of this compound (2.5 eq) in acetonitrile, add o-phenylenediamine (1.0 eq) and a catalytic amount of a Lewis acid such as H-MCM-22 or anhydrous stannous chloride.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the quinoxaline synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a range of heterocyclic compounds. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this sterically demanding yet reactive starting material. The resulting heterocyclic scaffolds hold significant potential for applications in drug discovery and materials science, warranting further investigation into their biological and physical properties.
References
- 1. article.sapub.org [article.sapub.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone using Flash Column Chromatography
Abstract: This comprehensive guide details a robust and validated protocol for the purification of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, a key intermediate in various synthetic pathways. The methodology centers on normal-phase flash column chromatography, a technique prized for its efficiency and scalability. This document provides researchers, scientists, and drug development professionals with a step-by-step workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the high-purity product. The scientific rationale behind each procedural choice is elucidated to empower users to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Context
This compound is a substituted aromatic ketone. Its structure, featuring a reactive chloromethyl group and a ketone moiety, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of impurities from the preceding synthetic steps—such as unreacted starting materials, byproducts, or residual reagents—can significantly hinder the yield and purity of subsequent reactions. Therefore, a reliable purification method is paramount.
Column chromatography is a cornerstone of chemical purification, separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1] For moderately polar organic compounds like the target molecule (predicted XlogP ≈ 3.1[2]), normal-phase chromatography using silica gel is an exceptionally effective strategy. This application note presents a method optimized for high resolution and recovery.
Health and Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.
-
This compound: This compound should be handled with care. While specific toxicological data is limited, related structures are known to be skin and eye irritants.[3][4]
-
Solvents (Hexanes, Ethyl Acetate, Dichloromethane): These solvents are flammable and can be harmful if inhaled or absorbed through the skin.[5]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A laboratory coat.
-
All procedures, especially solvent handling and column packing/running, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[4]
Principle and Method Development via Thin-Layer Chromatography (TLC)
The foundation of a successful column chromatography separation is the selection of an appropriate solvent system (eluent). TLC is an indispensable pilot technique for this purpose, offering a rapid and low-cost way to screen solvent mixtures.[1][6] The goal is to find an eluent that provides a distinct separation between the target compound and its impurities, with the target compound exhibiting a Retention Factor (Rf) of approximately 0.3-0.4 .[7] An Rf in this range typically ensures good resolution and a reasonable elution time from the column.
Protocol 1: TLC Analysis for Eluent Selection
-
Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (pencil line drawn ~1 cm from the bottom). Keep the spot size small for better resolution.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as the aromatic nature of the compound will allow it to absorb UV light and appear as a dark spot.[8] Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the eluent polarity to achieve the target Rf. A standard starting eluent for moderately polar compounds is a mixture of hexanes and ethyl acetate.[9]
-
If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.
-
If the Rf is too high (>0.6), decrease the polarity by adding more hexanes.
-
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Table 1: Materials and Recommended Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard particle size for flash chromatography, providing a balance of resolution and flow rate.[10] |
| Column Dimensions | 40-50 mm diameter, 30-40 cm length | Accommodates sufficient silica for good separation of a 1-2 g sample. |
| Crude Sample | ~1-2 g of this compound | |
| Eluent System | Hexanes / Ethyl Acetate (Gradient Elution) | A versatile and common solvent system for compounds of moderate polarity.[9][11] |
| TLC-Determined Rf | ~0.35 in 15% Ethyl Acetate / 85% Hexanes | Indicates a suitable starting polarity for elution from the column. |
Step-by-Step Purification Workflow
-
Column Preparation:
-
Column Packing (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes). The consistency should be pourable but not overly dilute.[7]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock and allow some solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to firmly pack the silica bed. Crucially, do not let the solvent level drop below the top of the silica bed at any point , as this will cause cracking and ruin the separation.[7][13]
-
Once the silica is packed, add a protective layer of sand (~1 cm) on top.
-
-
Sample Loading (Dry Loading Method):
-
Dry loading is highly recommended as it often leads to better resolution.
-
Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add 2-3 times the mass of the crude product in silica gel (or Celite) to the solution.[10][11]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column, ensuring the top layer of the sample/sand is not disturbed.
-
Begin elution by opening the stopcock and applying gentle, steady air pressure. A flow rate of approximately 2 inches per minute is ideal for flash chromatography.[13]
-
Collect the eluting solvent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size; 10-20 mL fractions are typical for this scale.
-
Execute a gradient elution to efficiently separate the compounds. A gradient involves systematically increasing the polarity of the eluent over time.[11] This elutes less polar impurities first, followed by the target compound, and finally the more polar impurities.
-
Table 2: Example Gradient Elution Profile
| Step | Solvent Volume | Composition (Ethyl Acetate in Hexanes) | Purpose |
| 1 | 200 mL | 5% | Elute very non-polar impurities. |
| 2 | 400 mL | 10% | Elute remaining non-polar impurities. |
| 3 | 600 mL | 15% | Elute the target compound. |
| 4 | 400 mL | 30% | Elute more polar impurities. |
| 5 | 200 mL | 50% | Column wash to remove highly polar baseline material. |
-
Monitoring and Pooling Fractions:
-
Periodically, analyze the collected fractions using TLC to determine their contents. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions that contain only the pure target compound (a single spot at the correct Rf).
-
Combine these pure fractions into a large round-bottom flask.
-
-
Solvent Removal and Product Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator.[14]
-
Once the solvent is removed, the purified this compound will remain as an oil or solid.
-
Place the sample under high vacuum for a short period to remove any residual solvent.
-
Determine the mass of the purified product and calculate the percent recovery. Confirm purity and identity using analytical techniques such as NMR or GC-MS.
-
Workflow Visualization
The following diagram illustrates the complete purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed improperly. | - Re-optimize the eluent with TLC.- Use less crude material.- Repack the column, ensuring no cracks or air bubbles. |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (add more ethyl acetate). |
| Compound Elutes Too Fast | - Eluent is too polar. | - Use a less polar solvent system (add more hexanes). |
| Cracked/Channeling Column | - Silica bed ran dry.- Packing was not uniform. | - This is often unrecoverable; the column must be repacked.- Always keep the solvent level above the silica bed. |
| Streaking on TLC | - Sample is too concentrated.- Compound is acidic/basic.- Sample is degrading on silica. | - Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.- Consider using a different stationary phase like alumina. |
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Analytical Characterization of Substituted Acetophenones
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of substituted acetophenones, a critical class of compounds in pharmaceutical sciences, organic synthesis, and materials chemistry. We delve into the core analytical techniques, offering not just step-by-step methodologies but also the underlying scientific principles and field-proven insights to empower researchers, scientists, and drug development professionals in their characterization endeavors.
Introduction: The Significance of Characterizing Substituted Acetophenones
Substituted acetophenones are versatile chemical entities that form the structural backbone of numerous pharmaceuticals, agrochemicals, and specialty polymers. The nature, position, and number of substituents on the aromatic ring profoundly influence their physicochemical properties, biological activity, and reactivity. Consequently, rigorous analytical characterization is paramount to ensure identity, purity, and quality, and to elucidate structure-activity relationships. This guide provides a multi-faceted analytical workflow for the comprehensive characterization of these important molecules.
Chromatographic Techniques: Separating and Quantifying Acetophenone Derivatives
Chromatographic methods are indispensable for separating individual components from a mixture and for quantitative analysis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analysis of a wide array of substituted acetophenones, particularly for non-volatile or thermally labile derivatives. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode of separation.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecyl-silica) column is the most prevalent choice due to its hydrophobicity, which allows for the effective separation of moderately polar compounds like acetophenones based on their differential partitioning between the stationary and mobile phases.[1] For isomers with very similar hydrophobicities, alternative stationary phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer enhanced selectivity through π-π interactions.[1]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol is typically employed.[1][2] The ratio of the organic modifier is a critical parameter that controls the retention time and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
pH Control: For ionizable substituted acetophenones (e.g., hydroxyacetophenones), controlling the pH of the mobile phase is crucial.[1] Maintaining a pH that ensures the analyte is in a single, non-ionized form prevents peak broadening and tailing, leading to sharper, more symmetrical peaks and improved reproducibility.[1]
Experimental Protocol: Isocratic HPLC Analysis of Substituted Acetophenones
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v).[3] For ionizable compounds, a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5) should be used in the aqueous portion.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: UV detection at 245 nm, which corresponds to the λmax of the conjugated carbonyl-aromatic system in many acetophenones.[3][4]
-
Sample Preparation: Accurately weigh and dissolve the substituted acetophenone standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm membrane filter to remove any particulate matter that could block the column.[3]
-
Injection Volume: 10 µL.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.[1] Inject the prepared sample and record the chromatogram. The retention time (t_R) is a characteristic property of the compound under the given conditions. For quantitative analysis, a calibration curve is constructed by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration.
Data Presentation: Typical HPLC Parameters for Acetophenone Analysis
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good balance of efficiency and backpressure for routine analysis. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides adequate retention and separation for many acetophenones.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 245 nm | Corresponds to the π → π* transition of the conjugated system.[4] |
| Injection Volume | 10 µL | Minimizes band broadening. |
Visualization: HPLC Workflow
Caption: A typical workflow for HPLC analysis of substituted acetophenones.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable substituted acetophenones. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column.
Causality of Experimental Choices:
-
Column: A capillary column with a nonpolar stationary phase, such as one based on polydimethylsiloxane (e.g., SP-2100 or equivalent), is often used for the analysis of acetophenones.[5]
-
Temperature Programming: A temperature-programmed analysis, where the column temperature is gradually increased during the run, is typically employed to ensure the elution of compounds with a wide range of boiling points in a reasonable time with good resolution.[6]
-
Detector: A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range.[6][7] For structural elucidation, a Mass Spectrometer (MS) is used as the detector (GC-MS).
-
Derivatization: For compounds containing polar functional groups that may exhibit poor chromatographic behavior (e.g., peak tailing), derivatization can be employed. For instance, silylation of hydroxyl groups with reagents like N,O-bis(trimethylsilyl)-acetamide enhances stability and improves chromatographic properties.[6][7]
Experimental Protocol: GC-FID Analysis of Substituted Acetophenones
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Sample Preparation: Prepare a solution of the substituted acetophenone in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC using a split injection mode (e.g., split ratio of 50:1).
-
Analysis: The retention time of the analyte is used for identification by comparison with a known standard. The peak area is proportional to the concentration of the analyte and is used for quantification.
Spectroscopic Techniques: Elucidating Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of substituted acetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used.
Causality of Experimental Choices:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons and the acetyl methyl protons are particularly diagnostic.
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon is highly sensitive to the electronic effects of the substituents on the aromatic ring.[8][9] Studies have shown that the chemical shifts of both the carbonyl and acetyl methyl carbons can provide evidence for steric hindrance in ortho-substituted acetophenones.[8][9]
Data Interpretation: Key NMR Features of Substituted Acetophenones
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 | Singlet | Acetyl methyl protons (-COCH₃) |
| 7.2 - 8.0 | Multiplet | Aromatic protons | |
| ¹³C | ~26 | Quartet | Acetyl methyl carbon (-C OCH₃)[10] |
| 128 - 137 | Doublet/Singlet | Aromatic carbons[10] | |
| ~197 | Singlet | Carbonyl carbon (>C =O)[10] |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted acetophenone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0-220 ppm
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals (for ¹H NMR).
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern.
Causality of Fragmentation:
Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion of an acetophenone derivative is formed. This high-energy species can then undergo fragmentation through various pathways. The most common fragmentation patterns for acetophenones include:
-
Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 for acetophenone.[11]
-
Formation of the acetyl cation: Cleavage of the bond between the phenyl ring and the carbonyl group, resulting in an acetyl cation (CH₃CO⁺) at m/z 43.[11]
-
Loss of neutral molecules: The molecular ion can lose a neutral molecule like CO (28 Da) to form a toluene-like ion.[11]
Data Interpretation: Common Mass Fragments of Acetophenone
| m/z | Ion Structure | Significance |
| 120 | [C₆H₅COCH₃]⁺• | Molecular ion of acetophenone[11] |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (base peak)[11] |
| 77 | [C₆H₅]⁺ | Phenyl cation[11] |
| 51 | [C₄H₃]⁺ | Fragment from the phenyl ring |
| 43 | [CH₃CO]⁺ | Acetyl cation[11] |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC-MS system.
-
GC Conditions: As described in the GC section.
-
MS Conditions (Electron Ionization - EI):
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Scan speed: 1 scan/second
-
-
Analysis: The total ion chromatogram (TIC) will show the separated components. The mass spectrum of each peak can then be analyzed to identify the compound by comparing its fragmentation pattern with a library of known spectra (e.g., NIST library) and by interpreting the fragmentation.[12]
Visualization: Mass Spectrometry Fragmentation of Acetophenone
Caption: Key fragmentation pathways of acetophenone in mass spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of IR Absorptions:
-
Carbonyl (C=O) Stretch: The most intense and diagnostic peak in the IR spectrum of an acetophenone is the carbonyl stretching vibration, which typically appears in the range of 1680-1700 cm⁻¹.[13] Conjugation with the aromatic ring lowers the frequency compared to non-conjugated ketones (which appear around 1715 cm⁻¹).[13]
-
Aromatic C-H Stretch: The stretching vibrations of the sp²-hybridized C-H bonds of the benzene ring appear as weak to medium bands between 3000 and 3100 cm⁻¹.[13]
-
Aromatic C=C Stretch: In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to characteristic absorptions between 1450 and 1600 cm⁻¹.[13]
-
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds in the region of 700-900 cm⁻¹ are diagnostic of the substitution pattern on the benzene ring.[13]
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.
-
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted acetophenones, the most significant absorption is due to the π → π* transition of the conjugated system involving the aromatic ring and the carbonyl group.
Causality of UV-Vis Absorption:
The primary electronic transition observed for acetophenone is the π→π* transition of the benzene ring, which is slightly red-shifted (shifted to longer wavelengths) due to the presence of the acetyl substituent. This results in a strong absorption band with a maximum absorbance (λmax) typically around 245-250 nm.[4][14] The exact position and intensity of this band can be influenced by the nature and position of other substituents on the aromatic ring and the solvent used for the analysis.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the substituted acetophenone in a suitable UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax.
-
Analysis: Record the spectrum over a range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound.
Integrated Analytical Strategy
For a comprehensive and unambiguous characterization of a substituted acetophenone, an integrated analytical approach is essential.
Visualization: Integrated Characterization Workflow
Caption: An integrated workflow for the characterization of substituted acetophenones.
This integrated approach ensures that the identity, purity, and structure of the substituted acetophenone are unequivocally established, providing the high-quality data necessary for research, development, and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic analysis of acetophenone oxime and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scribd.com [scribd.com]
- 11. app.studyraid.com [app.studyraid.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. app.studyraid.com [app.studyraid.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Nucleophilic Substitution Strategies for 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of nucleophilic substitution reactions using 1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone. This highly functionalized benzylic chloride is a valuable building block for creating complex molecular architectures. We delve into the critical mechanistic dichotomy between SN1 and SN2 pathways, dictated by the substrate's unique structural features, and provide detailed, field-proven protocols for executing selective transformations. The guidance herein emphasizes the causal relationships between reaction parameters and outcomes, ensuring reproducible and high-yielding syntheses.
Introduction: A Versatile and Sterically Complex Building Block
This compound is an aromatic ketone featuring a primary benzylic chloride. Benzylic halides are renowned for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[1] This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the pentacoordinate transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[2][3]
The subject molecule, however, presents a nuanced case. While primary benzylic halides typically favor the SN2 pathway, the presence of two ortho-methyl groups relative to the chloromethyl moiety introduces significant steric hindrance around the electrophilic carbon. This steric congestion can impede the backside attack required for an SN2 mechanism.[2] Concurrently, the acetyl group at the meta-position exerts a moderate electron-withdrawing effect, which can destabilize the formation of a full benzylic carbocation, thereby disfavoring a pure SN1 pathway. Understanding and controlling the delicate balance between these competing mechanisms is paramount for its successful application in synthesis.
Mechanistic Crossroads: SN1 vs. SN2 Pathways
The choice between a unimolecular (SN1) and a bimolecular (SN2) substitution mechanism is not arbitrary; it is a direct consequence of the experimental conditions applied.[2][4] For a sterically hindered primary benzylic chloride like this compound, chemists can steer the reaction toward the desired outcome by carefully selecting the nucleophile, solvent, and temperature.
-
The SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetone).[5] The solvent effectively solvates the counter-ion of the nucleophile but leaves the nucleophile itself highly reactive. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.[3] The π-system of the benzene ring helps to stabilize the transition state, lowering the activation energy.[3]
-
The SN1 Pathway: This pathway becomes more competitive with weak nucleophiles in polar protic solvents (e.g., ethanol, methanol, water).[6] These solvents excel at stabilizing both the leaving group anion and the intermediate benzylic carbocation through hydrogen bonding. The reaction is stepwise, with the rate-determining first step being the dissociation of the chloride to form a resonance-stabilized carbocation.[2] While the primary nature of the substrate makes this pathway less favorable than for tertiary benzylic halides, solvolysis reactions can proceed with significant SN1 character.[5]
Caption: Competing SN1 and SN2 pathways for the substrate.
Table 1: Factors Influencing Reaction Mechanism
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary[2] | Primary > Secondary > Tertiary[2] | Primary benzylic nature favors SN2, but significant ortho-steric hindrance provides a competing push towards SN1 character. |
| Nucleophile | Weak (H₂O, ROH)[2][6] | Strong (CN⁻, N₃⁻, RS⁻, I⁻)[2] | A strong nucleophile is required to overcome steric hindrance for an efficient SN2 reaction. |
| Solvent | Polar Protic (Ethanol, Water)[2] | Polar Aprotic (Acetone, DMF, DMSO)[2] | Polar aprotic solvents enhance the reactivity of strong nucleophiles, favoring the SN2 pathway. |
| Leaving Group | Good (I⁻, Br⁻, Cl⁻, OTs) | Good (I⁻, Br⁻, Cl⁻, OTs) | Chloride is a good leaving group, suitable for both pathways. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: SN2 Reaction with Sodium Azide
This protocol details the synthesis of 1-[3-(azidomethyl)-2,4,6-trimethylphenyl]ethanone, a versatile intermediate for amines (via reduction) or triazoles (via "click" chemistry).
Rationale: Sodium azide is a strong nucleophile, and dimethylformamide (DMF) is a polar aprotic solvent. This combination strongly favors the SN2 mechanism, even with the sterically hindered substrate. Gentle heating is used to provide sufficient energy to overcome the activation barrier.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heating: Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing deionized water (approx. 10x the volume of DMF).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the resulting 1-[3-(azidomethyl)-2,4,6-trimethylphenyl]ethanone by ¹H NMR, ¹³C NMR, and IR spectroscopy (strong azide stretch ~2100 cm⁻¹).
-
Protocol 2: SN1-type Solvolysis in Ethanol
This protocol describes the synthesis of 1-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]ethanone, demonstrating a reaction with significant SN1 character.
Rationale: Ethanol is a weak nucleophile and a polar protic solvent. It will stabilize the formation of a carbocation intermediate and act as the nucleophile itself. Refluxing provides the thermal energy needed for the initial, rate-limiting C-Cl bond cleavage.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (optional, weak base to neutralize generated HCl)
-
Diethyl Ether
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, rotary evaporator.
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar and condenser, dissolve this compound (1.0 eq) in a generous amount of anhydrous ethanol (approx. 0.1 M).
-
Base Addition (Optional): Add sodium bicarbonate (1.1 eq) to act as an acid scavenger.
-
Heating: Heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC. These reactions are typically slower than their SN2 counterparts and may require 12-24 hours.
-
Workup - Concentration: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Workup - Extraction: Resuspend the residue in diethyl ether and deionized water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer one more time with diethyl ether.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification & Characterization: Purify by column chromatography and characterize the final ether product by NMR and mass spectrometry.
-
References
Application and Protocol Guide for the Scaled Synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
Introduction: Strategic Importance and Scale-Up Challenges
1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone is a key substituted acetophenone derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its utility lies in the reactive chloromethyl group, which allows for a variety of subsequent chemical transformations.
The synthesis of this intermediate is typically a two-step process: a Friedel-Crafts acylation of mesitylene followed by a chloromethylation reaction. While the laboratory-scale synthesis of this compound is well-established, scaling up production presents significant challenges. These challenges are not merely about increasing the volume of reagents but involve a deep understanding of reaction kinetics, thermodynamics, and, most critically, process safety.[1] This guide provides a comprehensive overview of the considerations and protocols for the successful and safe scale-up of this synthesis, aimed at researchers, scientists, and drug development professionals.
Synthetic Strategy Overview
The overall synthetic route can be visualized as a two-stage process. The first stage involves the formation of the core acetophenone structure, followed by the introduction of the reactive chloromethyl group.
Caption: Two-step synthesis workflow.
Part 1: Friedel-Crafts Acylation of Mesitylene
The initial step is the acylation of mesitylene to produce 1-(2,4,6-trimethylphenyl)ethanone. This is a classic example of an electrophilic aromatic substitution.[2]
Mechanistic Considerations
The Friedel-Crafts acylation proceeds through the formation of an acylium ion, a potent electrophile, which is generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The electron-rich mesitylene ring, activated by three methyl groups, readily attacks the acylium ion.[2]
A critical consideration during scale-up is the potential for diacylation. Although the acetyl group is deactivating, the high reactivity of the mesitylene substrate can lead to the formation of 1,3-diacetyl-2,4,6-trimethylbenzene.[4][5] Controlling the stoichiometry and reaction temperature is paramount to minimizing this byproduct.
Scale-Up Protocol for 1-(2,4,6-trimethylphenyl)ethanone
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Equipment:
-
Multi-neck, jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel.
-
Inert atmosphere (Nitrogen or Argon).
-
Temperature control unit.
-
Quenching vessel with crushed ice.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) | Role |
| Mesitylene | 120.19 | 1.0 | 120.2 g | Substrate |
| Acetyl Chloride | 78.50 | 1.1 | 86.4 g (78.1 mL) | Acylating Agent |
| Aluminum Chloride (anhydrous) | 133.34 | 1.2 | 160.0 g | Lewis Acid Catalyst |
| Dichloromethane (anhydrous) | - | - | 1 L | Solvent |
| Concentrated HCl | - | - | 150 mL | Work-up |
| Crushed Ice | - | - | 2.5 kg | Work-up |
| Saturated Sodium Bicarbonate | - | - | As needed | Work-up |
| Anhydrous Magnesium Sulfate | - | - | As needed | Drying Agent |
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
-
Catalyst Suspension: Charge the reactor with anhydrous dichloromethane (500 mL) and anhydrous aluminum chloride (160.0 g). Cool the suspension to 0°C with constant stirring.
-
Acylium Ion Formation: In a separate, dry dropping funnel, prepare a solution of acetyl chloride (86.4 g) in anhydrous dichloromethane (250 mL). Add this solution dropwise to the aluminum chloride suspension over 30-45 minutes, maintaining the temperature at 0-5°C. The reaction is exothermic.[3]
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of mesitylene (120.2 g) in anhydrous dichloromethane (250 mL) dropwise over 60-90 minutes, keeping the temperature below 10°C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice (2.5 kg) and concentrated HCl (150 mL). This should be done in a well-ventilated fume hood due to the evolution of HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 1-(2,4,6-trimethylphenyl)ethanone as a colorless to light yellow liquid.[6]
In-Process Controls (IPCs):
-
TLC/HPLC: Monitor the consumption of mesitylene and the formation of the product. This helps in determining the reaction endpoint and detecting the formation of the diacetylated byproduct.
Part 2: Chloromethylation of 1-(2,4,6-trimethylphenyl)ethanone
This step involves the introduction of a chloromethyl group onto the aromatic ring of the previously synthesized ketone. The Blanc chloromethylation is a common method for this transformation.[7]
Safety as the Foremost Consideration
WARNING: The Blanc chloromethylation reaction is known to produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[7][8] All operations must be conducted in a high-performance, dedicated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. It is crucial to have a quench solution (e.g., aqueous ammonia) readily available to destroy any residual chloromethylating agents.
Factors that can influence byproduct formation in chloromethylation reactions include temperature, choice of catalyst, and the molar ratio of reagents.[9][10] Higher temperatures and strong acid catalysts can promote the formation of unwanted side products.[10]
Scale-Up Protocol for this compound
This protocol is adapted for a larger scale with enhanced safety measures.
Materials and Equipment:
-
Jacketed reactor with similar specifications as in Part 1.
-
Gas inlet for HCl.
-
Scrubber system for HCl gas.
-
Dedicated quench vessel.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) | Role |
| 1-(2,4,6-trimethylphenyl)ethanone | 162.23 | 0.8 | 129.8 g | Substrate |
| Paraformaldehyde | 30.03 (as CH₂O) | 1.0 | 30.0 g | Formaldehyde source |
| Concentrated Hydrochloric Acid | - | - | 250 mL | Reagent/Solvent |
| Anhydrous Zinc Chloride | 136.30 | 0.1 | 13.6 g | Catalyst |
| Hydrogen Chloride Gas | 36.46 | - | As needed | Reagent |
| Chloroform | - | - | 500 mL | Solvent |
Procedure:
-
Reactor Setup: Set up the reactor in a dedicated, high-performance fume hood. Ensure the scrubber system is operational.
-
Reagent Mixture: To the reactor, add 1-(2,4,6-trimethylphenyl)ethanone (129.8 g), paraformaldehyde (30.0 g), concentrated hydrochloric acid (250 mL), chloroform (500 mL), and anhydrous zinc chloride (13.6 g).
-
Reaction: Cool the stirred mixture to 0-5°C. Bubble hydrogen chloride gas through the mixture at a moderate rate. The reaction is typically exothermic and should be carefully monitored. Maintain the temperature between 0-10°C.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material. Reaction times can vary but are typically in the range of 4-8 hours.
-
Work-up: Once the reaction is complete, stop the HCl gas flow and purge the system with nitrogen. Slowly and carefully pour the reaction mixture into a quench vessel containing a large volume of ice water.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Process Analytical Technology (PAT) Integration:
For enhanced process control and safety, consider integrating PAT tools.[11][12][13]
-
FTIR Spectroscopy: An in-situ FTIR probe can monitor the concentration of reactants and products in real-time, providing valuable kinetic data and ensuring the reaction goes to completion.[14] This can also help in minimizing batch times and potentially detecting the formation of byproducts.
-
Calorimetry: Reaction calorimetry can be used during process development to understand the heat flow of the reaction, which is crucial for safe scale-up and preventing thermal runaway.[15]
Caption: Chloromethylation process workflow.
Continuous Flow Chemistry: A Safer Alternative
Given the inherent hazards of the Blanc chloromethylation, transitioning to a continuous flow process offers significant advantages for scale-up.[16][17]
Benefits of Flow Chemistry:
-
Enhanced Safety: The small reactor volumes significantly reduce the amount of hazardous material present at any given time, minimizing the risk associated with the formation of BCME and potential thermal runaways.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.
-
Process Intensification: Reactions often proceed faster and with higher selectivity in flow, leading to increased throughput.[18]
A potential continuous flow setup would involve pumping the starting materials through a heated or cooled reactor coil, with in-line quenching and purification steps. This approach is particularly advantageous for hazardous reactions and is becoming increasingly adopted in the pharmaceutical industry.[19]
Conclusion
The scale-up of the synthesis of this compound requires a meticulous approach that balances efficiency with stringent safety protocols. A thorough understanding of the reaction mechanisms, careful control of process parameters, and the potential integration of modern technologies like PAT and continuous flow chemistry are essential for a successful and safe industrial production. This guide provides a foundational framework for researchers and professionals to navigate the complexities of scaling up this important chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 9. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. stepscience.com [stepscience.com]
- 12. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. longdom.org [longdom.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. helgroup.com [helgroup.com]
- 16. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone as a Novel Alkylating Agent in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential application of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone as a novel chemical probe for protein alkylation in proteomics research. While this specific reagent is not yet widely documented in peer-reviewed literature, its chemical structure, featuring a reactive benzylic halide, suggests a strong potential for the covalent modification of nucleophilic amino acid residues. This guide is constructed based on established principles of protein chemistry and proteomics workflows, drawing parallels with well-characterized alkylating agents. We present the theoretical basis for its reactivity, propose detailed protocols for protein labeling, and outline methods for the subsequent analysis by mass spectrometry. This document is intended to serve as a foundational resource for researchers interested in exploring the utility of this compound for mapping protein structure, function, and interactions.
Introduction: The Rationale for Novel Alkylating Agents
In the field of proteomics, chemical labeling of proteins is a cornerstone technique for elucidating protein structure, function, and interactions.[1] Alkylation, the covalent addition of an alkyl group to nucleophilic amino acid side chains, is a fundamental strategy.[2] It is routinely used to block reactive cysteine residues, preventing the formation of disulfide bonds and ensuring reproducible protein digestion and analysis in mass spectrometry-based proteomics.[2][3]
Standard alkylating agents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are highly effective but can sometimes lead to off-target modifications.[4][5] The development of novel alkylating agents with different steric and electronic properties can provide new tools for protein analysis, potentially offering altered reactivity profiles or enabling new applications.
This compound (MW: 210.70 g/mol ) is an aromatic compound possessing a reactive chloromethyl group. As a benzylic halide, this group is an excellent electrophile, primed for nucleophilic substitution reactions with biological nucleophiles. This structural feature makes it a promising candidate for use as a protein alkylating agent.
Key Chemical Features:
-
Molecular Formula: C₁₂H₁₅ClO
-
Molecular Weight: 210.70 g/mol
-
Reactive Group: Chloromethyl (benzylic halide)
Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary mechanism of action for this compound is proposed to be a nucleophilic substitution (S_N2) reaction. The benzylic carbon of the chloromethyl group is electrophilic and will be attacked by nucleophilic side chains of amino acid residues within a protein.
The most likely targets, in descending order of reactivity under typical physiological pH conditions, are:
-
Cysteine (Thiol Group): The thiolate anion (RS⁻) of cysteine is a potent nucleophile and the most probable target for alkylation.[6][7][8]
-
Histidine (Imidazole Ring): The nitrogen atoms in the imidazole ring of histidine are also nucleophilic.
-
Lysine (ε-amino Group): The primary amine of the lysine side chain can act as a nucleophile.
-
N-terminus (α-amino Group): The terminal amino group of a polypeptide chain is another potential site of modification.[9]
The reaction results in the formation of a stable, covalent thioether (with cysteine) or amine (with lysine/N-terminus) bond, effectively labeling the protein with the 3-acetyl-2,4,6-trimethylphenyl]methyl moiety.
Data Presentation: Expected Mass Shifts
Successful alkylation of a protein by this compound results in a specific mass increase. The added moiety is the 1-[3-(acetyl)-2,4,6-trimethylphenyl]methyl group (C₁₂H₁₅O), as the chlorine atom is lost during the reaction. This mass shift is a key signature that can be detected by mass spectrometry.
| Parameter | Value |
| Formula of Adduct | C₁₂H₁₅O |
| Monoisotopic Mass of Adduct | 175.1123 Da |
| Average Mass of Adduct | 175.243 Da |
This mass shift will be observed on modified peptides in a bottom-up proteomics experiment, allowing for the precise identification of alkylation sites.[10][11]
Experimental Protocols
The following protocols are proposed as a starting point for utilizing this compound. Optimization may be required depending on the specific protein or complex mixture being studied.
Protocol 1: In-Solution Alkylation of Purified Proteins or Cell Lysates
This protocol is designed for the standard bottom-up proteomics workflow.
Materials:
-
Protein sample (purified or cell lysate) in a suitable buffer (e.g., 50 mM Tris-HCl, 8 M Urea, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
This compound
-
Acetonitrile (ACN) or Dimethylformamide (DMF) for dissolving the alkylating agent
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
Procedure:
-
Protein Solubilization & Reduction:
-
Resuspend the protein sample (e.g., 100 µg) in 100 µL of lysis/denaturation buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Preparation of Alkylating Agent Stock:
-
Prepare a 500 mM stock solution of this compound in ACN or DMF. Note: Prepare this solution fresh before use.
-
-
Alkylation Reaction:
-
Add the alkylating agent stock solution to the reduced protein sample to a final concentration of 25-50 mM. Rationale: A molar excess of the alkylating agent is used to drive the reaction to completion.[3]
-
Incubate in the dark at room temperature for 45-60 minutes.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench any unreacted alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1.5 M. This is critical for optimal trypsin activity.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Desalting and Mass Spectrometry Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the eluted peptides by LC-MS/MS.[11]
-
Data Analysis for Mass Spectrometry:
-
When performing a database search, include a variable modification on C, H, K, and N-terminus corresponding to a mass shift of +175.1123 Da .
Protocol 2: On-Bead Alkylation for Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is suitable for labeling protein complexes captured on affinity beads.
Procedure:
-
Affinity Purification:
-
Perform your standard affinity purification protocol to capture the protein of interest and its interactors on beads (e.g., anti-FLAG M2 affinity gel).
-
-
Washing:
-
Wash the beads extensively with a suitable wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove non-specific binders.
-
-
On-Bead Reduction and Alkylation:
-
Perform the final wash with a buffer lacking any primary amines or thiol-containing reagents.
-
Resuspend the beads in 100 µL of 50 mM Tris-HCl, pH 8.0.
-
Add TCEP to a final concentration of 5 mM and incubate for 20 minutes at 37°C.
-
Add this compound to a final concentration of 20 mM.
-
Incubate in the dark for 45 minutes at room temperature with gentle mixing.
-
-
Elution and Digestion:
-
Wash the beads three times with 50 mM Tris-HCl to remove excess reagent.
-
Elute the protein complexes (e.g., using a competitive peptide or by changing pH).
-
Proceed with the in-solution digestion protocol as described in Protocol 1, starting from Step 5.
-
Trustworthiness and Self-Validation
To ensure the validity of experiments using this novel reagent, the following controls are essential:
-
Negative Control: A sample processed without the addition of the alkylating agent. This will help identify background modifications and ensure that observed mass shifts are dependent on the reagent.
-
Positive Control: A known cysteine-containing protein (e.g., BSA) should be alkylated in parallel to confirm the reactivity of the reagent.
-
Dose-Response: Titrating the concentration of the alkylating agent can help optimize the reaction and minimize potential off-target effects.[3]
-
MS/MS Confirmation: The fragmentation pattern (MS/MS spectrum) of a modified peptide should be manually inspected to confirm the site of modification. The presence of fragment ions containing the +175.11 Da mass shift provides strong evidence of successful alkylation.
Conclusion and Future Outlook
This compound presents an intriguing new tool for chemical proteomics. Based on its chemical structure, it is poised to function as an effective alkylating agent for modifying nucleophilic amino acid residues. The protocols and theoretical framework provided here offer a robust starting point for its characterization and application. Future studies should focus on empirically determining its reactivity and specificity against a panel of proteins and comparing its performance to existing reagents. This exploration could pave the way for new strategies in protein labeling, chemical cross-linking, and the broader study of the proteome.
References
- 1. Overview of Protein Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side products in chloromethylation reactions and how to avoid them.
Technical Support Center: Chloromethylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for chloromethylation reactions. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during this powerful but sensitive transformation. This resource moves beyond simple protocols to explain the underlying mechanisms, helping you not only solve current issues but also anticipate and prevent future ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in chloromethylation, and why do they form?
Chloromethylation, particularly the Blanc reaction, is a robust method for introducing a -CH₂Cl group onto an aromatic ring. However, its reactive intermediates and products can lead to several undesired molecules.[1][2][3]
-
Diarylmethane Derivatives: The chloromethylated product is itself a reactive benzylic halide. It can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of the starting arene, leading to the formation of a diarylmethane bridge (-Ar-CH₂-Ar-).[1][3] This is especially problematic with high concentrations of the product or extended reaction times.[2][4]
-
Di- and Polysubstitution: The newly introduced chloromethyl group is activating, making the aromatic ring more susceptible to a second chloromethylation, leading to bis(chloromethyl)arenes and other polysubstituted products.[4] This is favored by an excess of the chloromethylating agent.[4]
-
Polymeric Resins: Under harsh conditions (e.g., high temperature or high catalyst concentration), the reaction can lead to uncontrolled polymerization, where multiple aromatic rings are linked by methylene bridges, resulting in insoluble, resinous materials.[5]
-
Bis(chloromethyl) ether (BCME): This is the most hazardous side product. BCME is a potent carcinogen formed from the reaction of formaldehyde and hydrogen chloride, particularly under anhydrous conditions.[1][6][7][8] Its formation is a significant safety concern in all chloromethylation reactions.[1][2]
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental problems with detailed, cause-and-effect explanations and actionable protocols.
Issue 1: My reaction is producing significant amounts of diarylmethane byproduct.
-
Symptoms: You observe a higher molecular weight spot on TLC or a peak in your GC/MS corresponding to (Ar)₂CH₂. The yield of your desired monochloromethylated product is lower than expected.
-
Underlying Cause: The chloromethylated product is outcompeting the starting material in a secondary Friedel-Crafts alkylation. This is driven by high local concentrations of the product and a sufficiently active catalyst.[3]
-
Solutions:
-
Control Stoichiometry: Use a significant excess of the aromatic substrate relative to the chloromethylating agent (formaldehyde/HCl). This increases the probability that the electrophile will react with the starting material rather than the product.
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to 0-10°C) decreases the rate of the secondary Friedel-Crafts reaction, which typically has a higher activation energy than the initial chloromethylation.[4]
-
Prompt Work-up: As soon as the reaction reaches optimal conversion (monitored by TLC or GC), quench and work it up immediately. Leaving the product in the acidic, catalyst-rich environment encourages byproduct formation.[4]
-
Catalyst Choice: For highly activated systems, consider a milder Lewis acid catalyst (e.g., ZnCl₂) instead of stronger ones like AlCl₃ or SnCl₄, which can aggressively promote the secondary alkylation.[3][9]
-
Issue 2: My reaction mixture is turning into an insoluble, viscous polymer.
-
Symptoms: The reaction mixture becomes thick, stirring is impeded, and a solid or tarry substance precipitates.
-
Underlying Cause: This is an extreme case of diarylmethane formation, leading to extensive cross-linking between aromatic rings via methylene bridges. It is often triggered by excessive heat or a high concentration of a strong Lewis acid catalyst.
-
Solutions:
-
Aggressive Temperature Control: Maintain a consistently low and uniform reaction temperature using an efficient cooling bath.[4][5] Hotspots in the reactor are a primary cause of polymerization.
-
Reduce Catalyst Concentration: Use the minimum amount of Lewis acid catalyst necessary to promote the reaction. Titrate the catalyst amount in small-scale optimization runs to find the sweet spot.
-
Consider Inhibitors: For storing purified but unstable chloromethylated products, the addition of a radical scavenger or polymerization inhibitor like butylated hydroxytoluene (BHT) can be effective.[5][10]
-
Solvent Choice: Ensure the chosen solvent fully solubilizes both the starting material and the product. If the product has low solubility, it may precipitate and locally concentrate, leading to polymerization.
-
Issue 3: I'm getting a high percentage of di- and polysubstituted products.
-
Symptoms: GC/MS or ¹H NMR analysis shows multiple chloromethyl groups on the aromatic ring.
-
Underlying Cause: The rate of the second chloromethylation is competitive with the first. This happens when the concentration of the chloromethylating agent is too high or the reaction is allowed to proceed for too long.[4]
-
Solutions:
-
Adjust Molar Ratios: Carefully control the stoichiometry. Use a molar ratio where the aromatic substrate is in excess relative to the formaldehyde. A 1:1 ratio of arene to formaldehyde is a common starting point, but increasing the arene can improve monoselectivity.
-
Monitor Reaction Progress: Do not run the reaction for a fixed time blindly. Actively monitor the disappearance of starting material and the formation of the mono- and di-substituted products by GC or TLC. Stop the reaction when the concentration of the desired mono-adduct is at its maximum.
-
Special Focus: The Bis(chloromethyl) ether (BCME) Hazard
Q: How is the potent carcinogen bis(chloromethyl) ether (BCME) formed, and how can I eliminate the risk? [1][11][12]
A: BCME is a regulated, extremely hazardous compound that can form in situ whenever formaldehyde and HCl are present, especially in low-water environments.[6][7][13] It is classified as a Group 1 carcinogen ("carcinogenic to humans") and poses a severe inhalation risk.[14][15]
Mechanism of Formation: Two molecules of formaldehyde react with HCl to form BCME. This process is favored under the acidic and dehydrating conditions typical of chloromethylation.
Mitigation and Prevention Protocol:
This protocol is designed to minimize the formation of BCME and ensure operator safety.
-
Reagent Selection:
-
Formaldehyde Source: Use paraformaldehyde instead of aqueous formalin. Paraformaldehyde is an anhydrous source of formaldehyde, but its reaction with HCl to generate the electrophile still requires careful control.
-
Alternative Reagents: For some applications, safer (though still hazardous) alternative reagents like chloromethyl methyl ether (CMME) or methoxyacetyl chloride can be used, which may reduce the likelihood of BCME formation.[1][8][16] Note that technical grade CMME is often contaminated with BCME.[17]
-
-
Engineering Controls:
-
Procedural Controls:
-
Avoid Anhydrous HCl Gas: Do not bubble anhydrous HCl gas through a mixture containing paraformaldehyde if possible. Instead, generate HCl in situ or use concentrated aqueous HCl where the protocol allows.
-
Temperature Management: Keep the reaction temperature as low as feasible. BCME formation is more favorable at higher temperatures.
-
Quenching: At the end of the reaction, quench the mixture with a cold aqueous solution (e.g., sodium bicarbonate solution) to hydrolyze any potential trace amounts of BCME and neutralize the acid. BCME hydrolyzes rapidly in water.[17]
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., multi-layer laminates), a lab coat, and chemical splash goggles. A face shield is also recommended.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[11]
-
Data & Protocols
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | To Minimize Diaryl-methane | To Minimize Polymerization | To Minimize Polysubstitution |
| Temperature | Low (0-10°C) | Strictly Low & Uniform | Moderate (as needed for rate) |
| Arene:CH₂O Ratio | High (>2:1) | Not a primary factor | High (>1.5:1) |
| Catalyst Conc. | Low to Moderate | Low | Low to Moderate |
| Reaction Time | Short (Monitor closely) | Short | Short (Monitor closely) |
| Stirring | Efficient | Very Efficient | Efficient |
General Protocol for Selective Monochloromethylation of an Activated Arene (e.g., Toluene)
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution). Perform the entire procedure in a certified chemical fume hood.
-
Charging Reagents: To the flask, add the aromatic substrate (e.g., toluene, 2.0 eq) and the solvent (e.g., acetic acid). Cool the mixture to 0-5°C in an ice-water bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 0.1-0.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Formaldehyde Addition: Add paraformaldehyde (1.0 eq) to the cooled mixture.
-
HCl Introduction: Slowly bubble gaseous hydrogen chloride through the stirred suspension, or add concentrated HCl dropwise via the addition funnel. Maintain the temperature below 10°C throughout the addition.
-
Reaction & Monitoring: Allow the reaction to stir at low temperature. Monitor the progress every 30-60 minutes by taking a small aliquot, quenching it in ice-water, extracting with a solvent (e.g., dichloromethane), and analyzing by GC or TLC.
-
Quenching: Once the desired conversion is achieved, pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and water.
-
Work-up: Separate the organic layer. Wash sequentially with cold water, saturated NaHCO₃ solution (caution: foaming), and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often purified by vacuum distillation, but be aware that chloromethylated products can be thermally unstable and may polymerize explosively.[4] Use a high vacuum and keep the distillation temperature as low as possible.
Visualizing the Process
Diagram 1: Reaction Pathways
This diagram illustrates the desired chloromethylation reaction alongside the major side reactions that compete with it.
Caption: Competing reaction pathways in chloromethylation.
Diagram 2: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and solving common issues during chloromethylation experiments.
Caption: A decision tree for troubleshooting chloromethylation.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. canada.ca [canada.ca]
- 18. fishersci.dk [fishersci.dk]
Troubleshooting low yields in the synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone.
Welcome to the technical support guide for the synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this two-step synthesis, which involves a Friedel-Crafts acylation followed by a chloromethylation (a variation of the Blanc-Quelet reaction). Low yields can arise from various factors in each step, and this guide provides in-depth, causation-based solutions to common challenges.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Step 1: Friedel-Crafts Acylation of 1,3,5-trimethylbenzene (mesitylene) to form 1-(2,4,6-trimethylphenyl)ethanone (acetylmesitylene).
-
Step 2: Chloromethylation of acetylmesitylene to yield the final product, this compound.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide: Step 1 - Friedel-Crafts Acylation
This section addresses common issues encountered during the synthesis of acetylmesitylene, the intermediate product.
Q1: My yield of acetylmesitylene is extremely low or zero. What are the most likely causes?
A1: A very low or non-existent yield in a Friedel-Crafts acylation typically points to a fundamental issue with the reagents or reaction conditions. Here’s a breakdown of the primary culprits:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is critical to use anhydrous conditions, including oven-dried glassware and freshly opened or purified reagents.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[1][2] This is because the product ketone forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] Ensure you are using at least one equivalent of AlCl₃ relative to the acylating agent.
-
Poor Reagent Quality: The purity of mesitylene and acetyl chloride is crucial. Impurities can react with the catalyst or interfere with the reaction, leading to byproducts and lower yields.[1] Consider purifying your starting materials if their quality is uncertain.
Q2: I've isolated a product, but the yield is still below expectations (e.g., <60%). What factors can I optimize?
A2: Sub-optimal yields often result from non-ideal reaction parameters. Consider the following adjustments:
-
Reaction Temperature: Temperature significantly influences the reaction rate and selectivity. While some acylations work at room temperature, others may need gentle heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions. An initial attempt at 0°C followed by slowly warming to room temperature is a common strategy.
-
Order of Addition: The standard procedure involves adding the acyl chloride to a mixture of the aromatic compound and the Lewis acid catalyst. Reversing this order can sometimes lead to side reactions of the acyl chloride.
-
Solvent Choice: The choice of solvent can impact the solubility of the reactants and the Lewis acid complex. While carbon disulfide is historically common, solvents like dichloromethane or nitrobenzene are also used. Nitrobenzene, in particular, can sometimes enhance yields but complicates purification.
Q3: I'm observing the formation of multiple products or a tarry residue. What's happening?
A3: The formation of multiple products or tars suggests side reactions are occurring.
-
Di-acylation: Although the acyl group is deactivating, making a second acylation less favorable, it can still happen with highly activated rings like mesitylene, especially if reaction times are long or temperatures are high.[1][3]
-
Decomposition: Aggressive reaction conditions (e.g., high temperatures) can lead to the decomposition of starting materials or products, resulting in the formation of tarry residues.
-
Impurity-Related Side Reactions: Impurities in the starting materials can lead to a variety of unwanted side reactions.
Troubleshooting Guide: Step 2 - Chloromethylation
This section focuses on issues that may arise when converting acetylmesitylene to the final product. This reaction is a type of Blanc chloromethylation.[4][5]
Q1: The chloromethylation step is not proceeding, or the yield is very low. Why?
A1: Failure in the chloromethylation step often relates to the generation of the electrophile or the reactivity of the substrate.
-
Inefficient Electrophile Generation: The reaction requires the in-situ formation of an electrophilic species from formaldehyde and HCl.[6] Passing dry HCl gas through the reaction mixture is often more effective than using aqueous HCl, which can introduce excess water. Using paraformaldehyde as the formaldehyde source is also common to minimize water content.[7]
-
Substrate Deactivation: While the three methyl groups on the acetylmesitylene ring are activating, the acetyl group itself is deactivating. This can make the ring less susceptible to electrophilic attack compared to mesitylene. The reaction may require heating to proceed at a reasonable rate.
-
Catalyst: While some chloromethylations proceed without a catalyst, a Lewis acid like zinc chloride (ZnCl₂) is often used to enhance the reaction rate by helping to generate the electrophile.[4][6][8]
Q2: I'm getting a mixture of products, including what appears to be a di-substituted product. How can I improve selectivity?
A2: The formation of multiple products indicates a lack of regioselectivity or over-reaction.
-
Di-chloromethylation: The product, this compound, still has an available aromatic proton. It is possible for a second chloromethylation to occur, leading to a di-substituted byproduct. To minimize this, use a stoichiometric amount (or slight excess) of the chloromethylating agent and monitor the reaction closely to avoid long reaction times.
-
Formation of Diarylmethane: A common side product in Blanc reactions is the formation of a diarylmethane, where the initially formed benzyl chloride reacts with another molecule of the starting material.[6] Controlling the temperature and reactant concentrations can help minimize this side reaction.
Caption: A workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What is the role of the Lewis acid in Friedel-Crafts acylation? A: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[9] This acylium ion is the active electrophile that is attacked by the electron-rich aromatic ring.
Q: Why is Friedel-Crafts acylation preferred over alkylation for introducing an alkyl group? A: Acylation has two main advantages over alkylation. First, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in alkylations.[10] Second, the product of acylation is a ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further reactions (polyalkylation).[1][2] The resulting ketone can then be reduced to the desired alkyl group if needed.
Q: Are there safety concerns with chloromethylation? A: Yes. Chloromethylation reactions can produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[6] It is imperative to perform this reaction in a well-ventilated fume hood and take appropriate safety precautions.
Q: How can I purify the final product? A: The final product, this compound, is a solid at room temperature. Purification can typically be achieved by recrystallization from a suitable solvent, such as hexanes or ethanol. Column chromatography can also be used if impurities are difficult to remove by recrystallization.
Data Summary & Protocols
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Reactivity | Key Considerations |
| AlCl₃ | High | Most common, highly moisture-sensitive, requires stoichiometric amounts. |
| FeCl₃ | Moderate | Less reactive than AlCl₃ but also less sensitive to moisture. Can be a good alternative. |
| ZnCl₂ | Lower | Generally requires higher temperatures; often used as a milder catalyst. |
| Metal Triflates | Variable | Can offer good to excellent yields, sometimes under milder conditions.[11] |
Optimized Experimental Protocol
Step 1: Synthesis of 1-(2,4,6-trimethylphenyl)ethanone (Acetylmesitylene)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is oven-dried and assembled while hot.
-
Reagents: In the flask, place 1,3,5-trimethylbenzene (mesitylene, 0.1 mol) and anhydrous aluminum chloride (AlCl₃, 0.11 mol) in a suitable anhydrous solvent (e.g., 100 mL of dichloromethane).
-
Addition: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (0.1 mol) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~150 g) containing concentrated HCl (~15 mL) in a large beaker. Stir until the ice has melted and the layers have separated.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a minimal amount of cold ethanol.
Step 2: Synthesis of this compound
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a gas inlet tube.
-
Reagents: To the flask, add 1-(2,4,6-trimethylphenyl)ethanone (0.05 mol), paraformaldehyde (0.06 mol), and a suitable solvent like glacial acetic acid (30 mL).
-
Reaction: Cool the mixture in an ice bath and begin bubbling dry hydrogen chloride (HCl) gas through the solution with stirring. Allow the reaction to proceed for 4-6 hours, monitoring by TLC. If the reaction is sluggish, consider adding a catalytic amount of anhydrous zinc chloride (ZnCl₂).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water (~200 mL). The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a solvent like hexanes or an ethanol/water mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Blanc Reaction [organic-chemistry.org]
- 5. Blanc Reaction [drugfuture.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Quelet reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone.
Welcome to the technical support resource for the synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone. This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A1: The most prevalent and logical pathway involves a two-step sequence starting from 1,3,5-trimethylbenzene (mesitylene).
-
Step 1: Friedel-Crafts Acylation: Mesitylene is first acetylated to produce 1-(2,4,6-trimethylphenyl)ethanone (also known as acetomesitylene). This is a classic electrophilic aromatic substitution where the acetyl group is introduced onto the aromatic ring.
-
Step 2: Blanc Chloromethylation: The resulting acetomesitylene is then chloromethylated to introduce the chloromethyl (-CH₂Cl) group, yielding the final product. This reaction also proceeds via electrophilic aromatic substitution.
Q2: I am observing a low yield in the first step (Friedel-Crafts Acylation). What are the probable causes and how can I improve it?
A2: Low yields in the Friedel-Crafts acylation of mesitylene are typically traced back to issues with reagents, catalyst activity, or temperature control.
-
Catalyst Deactivation: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or mesitylene itself will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried and cooled under a desiccator, and use anhydrous solvents.
-
Inadequate Temperature Management: The reaction is exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products, including di-acylated species or polymeric materials, which complicates purification and reduces the yield of the desired mono-acylated product. It is crucial to maintain the reaction at a low temperature (typically 0-5 °C) during the addition of reagents.
-
Suboptimal Molar Ratios: An excess of the Lewis acid catalyst is generally required because it forms a complex with the acetyl chloride and the resulting ketone product. A molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ relative to acetyl chloride is recommended to drive the reaction to completion.
Q3: During the chloromethylation step, I am getting a mixture of products, including a significant amount of a high-molecular-weight, sticky byproduct. What is happening?
A3: This is a classic sign of uncontrolled side reactions during chloromethylation. The primary culprit is often the formation of diarylmethane byproducts. This occurs when the newly formed, highly reactive chloromethylated product reacts with another molecule of acetomesitylene.
To mitigate this, consider the following:
-
Control of Stoichiometry: Use a modest excess of the chloromethylating agent (e.g., paraformaldehyde and hydrogen chloride) but avoid a large excess, which can promote side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Over-extending the reaction time or allowing the temperature to rise significantly increases the probability of diarylmethane formation.
-
Choice of Reagent: While historically chloromethyl methyl ether was used, it is highly carcinogenic. A common in-situ generation of the electrophile involves paraformaldehyde and concentrated hydrochloric acid, often with a co-catalyst like zinc chloride. Careful control over the addition and temperature is paramount.
Q4: How do I confirm the identity and purity of the final product, this compound?
A4: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most informative technique. You should expect to see distinct signals for the acetyl group protons (-COCH₃), the three methyl groups on the aromatic ring, the single aromatic proton, and the key chloromethyl protons (-CH₂Cl), which typically appear as a singlet around 4.5-4.8 ppm.
-
¹³C NMR: This will confirm the number of unique carbon environments.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the product's mass (C₁₂H₁₅ClO).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion in Step 1 (Acylation) | 1. Inactive AlCl₃ catalyst (moisture contamination).2. Reagents (acetyl chloride) degraded.3. Insufficient reaction temperature. | 1. Ensure all glassware is rigorously dried. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled or a new bottle of acetyl chloride.3. While initial addition should be cold, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. |
| Formation of a dark, tar-like substance during acylation | 1. Reaction temperature too high.2. Impure starting materials (mesitylene). | 1. Maintain strict temperature control (0-5 °C) during reagent addition using an ice bath.2. Purify the starting mesitylene by distillation if its purity is questionable. |
| Low yield in Step 2 (Chloromethylation) | 1. Inefficient generation of the electrophile.2. Insufficient reaction time or temperature. | 1. Ensure vigorous stirring to mix the aqueous HCl and the organic phase. Consider using a phase-transfer catalyst if solubility is an issue.2. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC until the starting material is consumed. |
| Product decomposes during workup or purification | 1. The chloromethyl group is labile and can hydrolyze in the presence of water, especially at elevated temperatures or non-neutral pH.2. Product is thermally unstable. | 1. Perform aqueous workup with cold water or brine. Quickly extract the product into an organic solvent and dry thoroughly with an agent like MgSO₄.2. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. For chromatography, consider using a less polar solvent system to elute the product faster. |
Experimental Workflow & Logic
Workflow for Two-Step Synthesis
The logical flow of the synthesis is designed to first create the stable ketone intermediate, which then directs the subsequent electrophilic substitution.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Decision Tree: Low Yield
When faced with a low overall yield, this decision tree helps isolate the problematic step.
Caption: Decision-making process for diagnosing the source of low reaction yield.
Detailed Protocols
Protocol 1: Synthesis of 1-(2,4,6-trimethylphenyl)ethanone
-
Preparation: Oven-dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) and assemble under a nitrogen atmosphere.
-
Charging Flask: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of mesitylene (1.0 eq) and acetyl chloride (1.05 eq) in DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of this compound
Safety Note: This procedure should be performed in a well-ventilated fume hood as it involves corrosive and potentially harmful reagents.
-
Setup: To a flask equipped with a stirrer and condenser, add 1-(2,4,6-trimethylphenyl)ethanone (1.0 eq), paraformaldehyde (1.5 eq), and concentrated hydrochloric acid.
-
Reaction: Stir the mixture vigorously and gently heat to 40-50 °C. Monitor the reaction's progress by TLC or GC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature and dilute with cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Removal of unreacted starting materials from the 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone product.
Welcome to the dedicated technical support guide for the purification of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials from this valuable synthetic intermediate. Our approach is rooted in fundamental chemical principles to provide robust and reliable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment of Purity
Question 1: My crude this compound product is an oil/impure solid after work-up. What are the likely contaminants and how can I get a preliminary assessment of purity?
Answer: Following a standard Friedel-Crafts acylation synthesis, the primary contaminants are typically unreacted starting materials: 1,3,5-trimethylbenzene (mesitylene) and 2-chloroacetyl chloride.[1] Additionally, byproducts from side reactions or decomposition may be present.
A preliminary purity assessment can be efficiently conducted using Thin Layer Chromatography (TLC).
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Do the same for your starting material, 1,3,5-trimethylbenzene.
-
Spotting: On a silica gel TLC plate, spot the crude product, the 1,3,5-trimethylbenzene standard, and a co-spot (both crude and standard in the same lane).
-
Elution: Develop the plate in a chamber with a non-polar eluent system, such as 9:1 Hexanes:Ethyl Acetate.
-
Visualization: Visualize the plate under UV light (254 nm). The product, being an aromatic ketone, should be UV active. 1,3,5-trimethylbenzene will also be visible. Staining with potassium permanganate can also be used.
-
Analysis: The presence of a spot in the crude lane that corresponds to the Rf of the 1,3,5-trimethylbenzene standard indicates its presence. The product should be a distinct, more polar spot (lower Rf). Unreacted 2-chloroacetyl chloride will likely react with the silica or be hydrolyzed during workup, and may not be distinctly visible.
DOT Diagram: Initial Purity Assessment Workflow
Caption: Workflow for the initial purity assessment of the crude product.
Removal of Unreacted 2-Chloroacetyl Chloride
Question 2: I suspect residual 2-chloroacetyl chloride in my product. How can I effectively remove it?
Answer: 2-Chloroacetyl chloride is a reactive and moisture-sensitive compound.[2][3][4] It is typically removed during the aqueous work-up step of the reaction.
Mechanism of Removal: 2-Chloroacetyl chloride readily reacts (hydrolyzes) with water to form water-soluble chloroacetic acid and hydrochloric acid.[3][4] A basic wash (e.g., with saturated sodium bicarbonate solution) will then neutralize these acidic byproducts, forming their respective sodium salts, which are highly soluble in the aqueous phase and thus easily separated from the organic product layer.
Troubleshooting Protocol: Aqueous Wash If you suspect its presence post-synthesis (perhaps due to an incomplete or anhydrous work-up), a simple liquid-liquid extraction will be effective.
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure buildup.
-
Follow with a wash using brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure ensures the complete removal of any remaining 2-chloroacetyl chloride by converting it to easily separable aqueous-soluble species.
Removal of Unreacted 1,3,5-Trimethylbenzene
Question 3: My main impurity is unreacted 1,3,5-trimethylbenzene. What is the best purification method?
Answer: The choice of method depends on the physical state of your crude product and the scale of your reaction. Both recrystallization and column chromatography are highly effective. The significant difference in boiling points between 1,3,5-trimethylbenzene and the likely much higher boiling point of the product also makes distillation a possibility, though it can be technically challenging for smaller scales.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 1,3,5-Trimethylbenzene | 120.19 | 163-166 | -45 | Insoluble in water; soluble in alcohol, ether, benzene.[5][6][7][8][9][10][11][12][13] |
| 2-Chloroacetyl chloride | 112.94 | 105-106 | -22 | Reacts with water; miscible with ether, acetone, benzene.[2][3][14][15][16] |
| This compound | 210.70 | Not readily available | Likely a solid | Predicted to be soluble in common organic solvents.[17] |
Method 1: Recrystallization
Recrystallization is an excellent choice if your product is a solid at room temperature and the amount of 1,3,5-trimethylbenzene is not excessively high.[18] The principle relies on the differential solubility of the product and impurity in a chosen solvent system at varying temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurity, 1,3,5-trimethylbenzene, should either be very soluble at all temperatures or insoluble. Given the non-polar nature of both compounds, a solvent system of a slightly more polar solvent in which the product is soluble and a non-polar anti-solvent is a good starting point. A mixture of ethanol and water, or ethyl acetate and hexanes, is often effective for aromatic ketones.[19][20][21][22]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) to just dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Once cloudiness appears, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Method 2: Flash Column Chromatography
Flash column chromatography is a highly versatile and effective method for separating compounds with different polarities.[23][24][25] Since the product ketone is significantly more polar than the hydrocarbon starting material, this is an excellent purification strategy.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase, such as 100% hexanes. The non-polar 1,3,5-trimethylbenzene will travel down the column quickly and can be collected in the initial fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting from 1% ethyl acetate in hexanes and slowly increasing to 5-10%). This will begin to elute your more polar product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
DOT Diagram: Purification Strategy Workflow
Caption: Decision workflow for purifying the final product.
References
- 1. 1,3,5-TRIMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Chloroacetyl chloride | 79-04-9 [chemicalbook.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. gasmet.com [gasmet.com]
- 6. chembk.com [chembk.com]
- 7. labsolu.ca [labsolu.ca]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 108-67-8 CAS MSDS (Mesitylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 1,3,5-Trimethylbenzene(108-67-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. gasmet.com [gasmet.com]
- 13. Mesitylene - Wikipedia [en.wikipedia.org]
- 14. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 15. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 16. 79-04-9 CAS | CHLOROACETYL CHLORIDE | Acid Halides | Article No. 2730D [lobachemie.com]
- 17. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. youtube.com [youtube.com]
- 21. rubingroup.org [rubingroup.org]
- 22. reddit.com [reddit.com]
- 23. columbia.edu [columbia.edu]
- 24. jackwestin.com [jackwestin.com]
- 25. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Navigating Catalyst Deactivation in Friedel-Crafts Reactions
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: catalyst deactivation in Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who rely on this cornerstone of C-C bond formation. Here, we move beyond simple protocols to offer in-depth, field-proven insights into why your catalyst may be failing and provide robust, actionable solutions. Our approach is rooted in a deep understanding of reaction mechanisms and catalyst lifecycles, ensuring that the guidance is not just procedural but also explanatory.
Frequently Asked Questions (FAQs): Diagnosing Common Catalyst Issues
This section addresses the most pressing and frequently encountered issues during Friedel-Crafts reactions. The questions are categorized based on the type of catalyst employed—homogeneous Lewis acids or heterogeneous solid acids—to provide targeted and relevant advice.
Category 1: Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃)
Q1: My Friedel-Crafts alkylation/acylation has stalled, or the yield is significantly lower than expected. I'm using fresh aluminum chloride. What is the likely cause?
A1: The most common culprit in the deactivation of strong Lewis acid catalysts like aluminum chloride (AlCl₃) is the presence of even trace amounts of water.[1][2] AlCl₃ reacts violently and irreversibly with water to form aluminum hydroxide and hydrochloric acid, which are not catalytically active for this transformation.[3] This hydrolysis effectively consumes the catalyst.[4] It is crucial to ensure that all glassware is oven-dried, and all reagents and solvents are anhydrous.
Another possibility is the nature of your aromatic substrate. If your starting material contains functional groups like amines (NH₂, NHR, NR₂) or other strong Lewis bases, they can form stable complexes with the AlCl₃ catalyst.[5] This complexation deactivates the catalyst by rendering it unavailable to activate the alkyl or acyl halide.[5]
Q2: In my Friedel-Crafts acylation, I have to use a stoichiometric amount or even an excess of AlCl₃ to get a good yield. Why isn't it behaving like a true catalyst?
A2: This is a well-documented and inherent feature of Friedel-Crafts acylation.[6] The ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst, AlCl₃.[6][7] This product-catalyst complex is catalytically inactive. Consequently, the AlCl₃ is not regenerated during the reaction, and at least one equivalent of the "catalyst" is consumed for each equivalent of product formed. The reaction is only completed, and the catalyst regenerated (in a hydrolyzed form), upon aqueous workup.[6][8]
Q3: I'm attempting a Friedel-Crafts reaction on an aromatic ring with a nitro group, and it's not working. Why?
A3: Friedel-Crafts reactions are a form of electrophilic aromatic substitution, and their success depends on the nucleophilicity of the aromatic ring.[9] Strongly electron-withdrawing groups, such as a nitro group (-NO₂), severely deactivate the aromatic ring, making it too electron-poor to attack the electrophile generated by the catalyst.[5][10] Furthermore, the Lewis acid catalyst can complex with the deactivating group, leading to further deactivation of the ring.[9] For such strongly deactivated systems, alternative synthetic strategies are generally required.[9]
Category 2: Heterogeneous Solid Acids (e.g., Zeolites, Clays)
Q4: My zeolite catalyst showed excellent activity in the first run, but its performance dropped significantly upon recycling. What's causing this deactivation?
A4: The most frequent cause of deactivation in solid acid catalysts like zeolites during Friedel-Crafts reactions is coke formation .[11][12] Coke refers to carbonaceous deposits that form on the catalyst surface and within its pores.[12][13] These deposits physically block the active acid sites and can obstruct the pores, preventing reactants from reaching the catalytic sites.[12][14] The issue can be more pronounced with larger, micro-sized zeolites compared to their nano-sized counterparts due to longer diffusion path lengths.[12]
Q5: Is it possible to regenerate my deactivated zeolite catalyst? If so, how?
A5: Yes, regeneration is often possible, especially if the deactivation is primarily due to coking. The most common method is a controlled calcination (combustion) in an oxygen-containing atmosphere (e.g., air) at elevated temperatures, typically between 450-550 °C.[12] This process carefully burns off the carbonaceous deposits, restoring access to the active sites. It's crucial to control the temperature ramp-up to avoid thermal damage (sintering) to the catalyst structure.[15] For deactivation caused by the adsorption of non-coke molecules, washing with a suitable solvent before drying can be effective.[16]
Q6: My reaction is very slow when using a solid acid catalyst compared to AlCl₃. Is this normal?
A6: It is not uncommon for heterogeneous catalysts to exhibit lower apparent activity compared to their homogeneous counterparts like AlCl₃. This can be due to several factors. Firstly, mass transfer limitations can play a significant role; the reactants need to diffuse from the bulk liquid phase to the external surface of the catalyst and then into the pores to reach the active sites.[17] The pore size of the zeolite can also be a limiting factor, especially with bulky reactants or products.[17] While homogeneous catalysts are readily accessible in the reaction medium, the number of accessible active sites on a solid catalyst might be lower. However, the benefits of solid acids, such as reusability, reduced waste, and often higher selectivity, can outweigh the lower reaction rate.[18][19]
In-Depth Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Yield in Homogeneous Friedel-Crafts Reactions
This guide provides a logical workflow to diagnose and resolve issues with traditional Lewis acid-catalyzed Friedel-Crafts reactions.
Step 1: Verify Anhydrous Conditions
-
Action: Ensure all glassware was oven- or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents. Reagents should be of the highest purity and dryness.
-
Rationale: As established, water is a potent deactivator of common Lewis acid catalysts.[2][3] This is the most frequent and easily correctable source of failure.
Step 2: Assess Substrate and Reagent Compatibility
-
Action: Examine the structure of your aromatic substrate. Does it contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) or Lewis basic functional groups (e.g., -NH₂, -OH)?
-
Rationale: Deactivated rings are unreactive, and Lewis basic groups will poison the catalyst.[5] If present, consider using protecting groups for amines and alcohols or switching to a more robust catalytic system.[20]
Step 3: Evaluate Catalyst Stoichiometry (for Acylations)
-
Action: For Friedel-Crafts acylations, confirm that you are using at least a 1:1 molar ratio of Lewis acid to the acylating agent.
-
Rationale: The formation of a stable complex between the ketone product and the Lewis acid necessitates a stoichiometric quantity of the catalyst.[6][7]
Step 4: Consider Carbocation Rearrangement (for Alkylations)
-
Action: If you are performing an alkylation with a primary alkyl halide (longer than two carbons) and obtaining an isomeric product, a carbocation rearrangement has likely occurred.
-
Rationale: Primary carbocations are unstable and can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[5][10] To avoid this, consider using a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired linear alkyl chain.[7][10]
Guide 2: Managing and Regenerating Heterogeneous Solid Acid Catalysts
This protocol outlines the steps for diagnosing deactivation and regenerating solid acid catalysts like zeolites.
Protocol 2.1: Diagnosing Catalyst Deactivation
-
Sample Collection: After the reaction, carefully filter and collect the catalyst.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a solvent that dissolves the reactants and products (e.g., ethanol or ethyl acetate) to remove any adsorbed organic molecules.[16] Dry the catalyst in an oven at a moderate temperature (e.g., 120 °C).
-
Performance Test: Reuse the washed and dried catalyst in a subsequent reaction under identical conditions. A persistent loss of activity suggests deactivation by more resilient species, such as coke.
-
(Optional) Characterization: Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited. Nitrogen physisorption can reveal changes in surface area and pore volume, indicating pore blockage.
Protocol 2.2: Catalyst Regeneration via Calcination
-
Setup: Place the deactivated catalyst in a ceramic crucible or a tube furnace.
-
Inert Purge: Heat the catalyst to a moderate temperature (e.g., 150 °C) under a flow of an inert gas (e.g., nitrogen) to desorb any volatile compounds.
-
Controlled Oxidation: Gradually introduce a controlled flow of air or a diluted oxygen/nitrogen mixture.
-
Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically 450-550 °C). A slow ramp rate (e.g., 1-5 °C/min) is critical to prevent exothermic spikes that could cause sintering and irreversible damage to the catalyst structure.[15]
-
Hold and Cool: Maintain the target temperature for several hours until the coke is completely combusted. Then, cool the catalyst down to room temperature under an inert atmosphere.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.
Data and Visualizations
Table 1: Comparison of Common Causes of Catalyst Deactivation
| Deactivation Mechanism | Catalyst Type Affected | Cause | Prevention / Solution |
| Hydrolysis | Homogeneous Lewis Acids | Reaction with water/moisture | Use anhydrous reagents, solvents, and glassware.[1][2] |
| Product Complexation | Homogeneous Lewis Acids (Acylation) | Ketone product forms a stable complex with the catalyst | Use stoichiometric amounts of the catalyst.[6][7] |
| Poisoning | Both Homogeneous and Heterogeneous | Substrate functional groups (e.g., -NH₂) or impurities complex with active sites | Use protecting groups; purify starting materials.[5][20] |
| Coking / Fouling | Heterogeneous Solid Acids | Deposition of carbonaceous material on the surface and in pores | Regeneration via controlled calcination.[12][20] |
| Leaching | Heterogeneous (Supported) | Dissolution of the active catalytic species into the reaction medium | Choose a more stable support or catalyst system.[20] |
Diagrams of Key Deactivation Pathways
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Recrystallization of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
This technical guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone via recrystallization. The methodologies and insights presented herein are synthesized from established principles of crystallization and practical experience with related aromatic ketones to ensure scientific integrity and experimental success.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[2] The success of this technique hinges on the principle that the solubility of most solids increases with temperature. A well-executed recrystallization can yield a product of high purity with a well-defined crystalline structure.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove impurities generated during its synthesis or storage. This purification step is crucial for ensuring the compound's suitability for subsequent reactions or as a final product in drug development, where high purity is paramount.
Q2: How do I select an appropriate solvent for the recrystallization?
An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] For aromatic ketones like this compound, common choices include alcohols (e.g., ethanol, methanol, isopropanol) or mixed solvent systems. A good starting point is to test the solubility of a small amount of the crude product in various solvents. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[1]
Q3: Can I use a single solvent system?
Yes, if a single solvent provides a significant difference in solubility between hot and cold conditions. Ethanol is often a good first choice for aromatic compounds.[1]
Q4: When is a mixed solvent system recommended?
A mixed solvent system, such as dichloromethane/hexanes or ethanol/water, is useful when no single solvent has the ideal solubility characteristics. In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q5: How critical is the cooling rate?
The cooling rate is very critical. Slow cooling allows for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.[5] Rapid cooling can cause the compound to precipitate out of solution as a powder or an oil, trapping impurities within the solid matrix.[2]
Q6: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent, using more solvent to avoid supersaturation, or cooling the solution more slowly.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[5] 2. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[4] |
| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. The solute is highly impure. 3. The boiling point of the solvent is above the melting point of the compound. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[5] 2. Consider a preliminary purification step like column chromatography if impurities are significant. 3. Select a solvent with a lower boiling point. |
| Crystallization happens too quickly. | The solution is too concentrated, or the temperature drop is too fast. | Reheat the solution, add a small amount of additional solvent to slightly decrease saturation, and ensure a slow cooling process.[5] |
| The yield is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled to a low enough temperature. 3. Premature crystallization occurred during a hot filtration step. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[5] 2. After initial crystallization at room temperature, place the flask in an ice bath to maximize crystal formation.[4] 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| The purified product is still colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the initial purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Hexanes
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place approximately 50 mg of the crude solid into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube gently. The solid should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.
-
Quickly filter the hot solution into the clean, pre-heated flask. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.
-
Once the flask has reached room temperature and crystal growth has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
-
Transfer the crystals to a watch glass and allow them to dry completely. For higher purity, drying in a vacuum oven at a temperature well below the melting point is recommended.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Interpreting Complex NMR Spectra from 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone Synthesis
Welcome to the technical support center for the synthesis and analysis of 1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this compound. As a senior application scientist, I will provide in-depth, field-proven insights to help you navigate these complexities with confidence.
Introduction
The synthesis of this compound is a critical step in various research and development pipelines. However, the polysubstituted aromatic ring and the presence of reactive functional groups can lead to complex NMR spectra that are challenging to interpret. This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions, ensuring the integrity of your analytical data.
Troubleshooting Guide
This section addresses specific problems you might encounter during the NMR analysis of your synthesized product.
Question 1: Why does my ¹H NMR spectrum show more peaks than expected for the pure product?
Answer:
The presence of unexpected peaks in your ¹H NMR spectrum typically indicates the presence of impurities or side products from the synthesis. The chloromethylation of 2,4,6-trimethylacetophenone can sometimes yield unintended isomers or byproducts.
Common Impurities and Their Expected ¹H NMR Signals:
| Compound | Characteristic ¹H NMR Signals (δ, ppm) | Reason for Formation |
| Starting Material: 1-(2,4,6-trimethylphenyl)ethanone | Aromatic protons (~6.8 ppm), Acetyl methyl protons (~2.5 ppm), Aromatic methyl protons (~2.2-2.3 ppm) | Incomplete reaction. |
| Di-chloromethylated product | Multiple chloromethyl signals, complex aromatic region. | Over-reaction or harsh reaction conditions. |
| Hydroxymethyl byproduct | -CH₂OH signal (~4.5-4.7 ppm), -OH signal (variable). | Hydrolysis of the chloromethyl group during workup or purification. |
| Residual Solvents | Varies depending on the solvent used (e.g., Dichloromethane: ~5.3 ppm, Ethyl Acetate: ~2.0, 4.1, 1.2 ppm). | Incomplete removal of solvents.[1] |
Experimental Steps for Resolution:
-
Re-purify the sample: Use flash column chromatography to isolate the desired product from impurities.[2]
-
Acquire a COSY spectrum: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of signals to specific molecules.[3]
-
Spike the sample: Add a small amount of the starting material to your NMR tube and re-acquire the spectrum. An increase in the intensity of specific peaks will confirm the presence of unreacted starting material.
Question 2: The integration of the aromatic proton in my ¹H NMR spectrum is less than one. What could be the cause?
Answer:
An integration value lower than expected for the single aromatic proton can be due to several factors related to the NMR experiment itself or the sample preparation.
Potential Causes and Solutions:
-
Incorrect Phasing and Baseline Correction: Improper phasing of the spectrum can lead to integration errors. Ensure the baseline is flat across the entire spectrum before integrating the peaks.
-
Short Relaxation Delay (d1): Aromatic protons can have longer relaxation times. If the relaxation delay is too short, the signal may not fully recover between scans, leading to a reduced signal intensity and inaccurate integration. Increase the relaxation delay (e.g., to 5 seconds) and re-acquire the spectrum.
-
Signal Overlap: The aromatic proton signal might be overlapping with a broad peak, such as a water signal, which can interfere with accurate integration.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low aromatic proton integration.
Question 3: The chemical shift of the chloromethyl protons is not a sharp singlet. Why is it broadened or split?
Answer:
The signal for the chloromethyl (-CH₂Cl) protons is expected to be a singlet. Broadening or splitting can arise from several factors:
-
Restricted Rotation: Due to steric hindrance from the adjacent methyl groups, the rotation around the Ar-CH₂Cl bond might be slow on the NMR timescale. This can lead to the two protons of the methylene group becoming diastereotopic, resulting in two separate signals or a broadened singlet.
-
Chemical Exchange: If there is an equilibrium between the chloromethyl compound and a small amount of the corresponding hydroxymethyl compound (formed by hydrolysis), chemical exchange can lead to peak broadening.
-
Poor Shimming: An inhomogeneous magnetic field can cause peak broadening across the entire spectrum.[1]
Solutions:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially causing the broadened signal to sharpen into a singlet.
-
Ensure a Dry Sample: To minimize hydrolysis, ensure your sample and the NMR solvent are anhydrous.
-
Re-shim the Spectrometer: If all peaks in the spectrum are broad, the instrument's magnetic field homogeneity needs to be optimized.[1]
Frequently Asked Questions (FAQs)
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer:
The expected chemical shifts are influenced by the electronic effects of the various substituents on the aromatic ring. The following table provides an estimation of the chemical shifts based on related structures and general principles of NMR spectroscopy.[4][5][6][7][8]
Table of Expected NMR Chemical Shifts:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Acetyl (C=O)CH₃ | ~2.5 | ~30 | Singlet in ¹H NMR. Carbonyl carbon is significantly downfield. |
| Aromatic CH | ~7.0-7.2 | ~130 | Singlet in ¹H NMR, representing the single aromatic proton. |
| Chloromethyl CH₂Cl | ~4.6-4.8 | ~45 | Singlet in ¹H NMR. Attached to an electron-withdrawing group. |
| Aromatic CH₃ (ortho to acetyl) | ~2.2-2.4 | ~20-22 | Two singlets in ¹H NMR due to the different chemical environments. |
| Aromatic CH₃ (para to acetyl) | ~2.3 | ~21 | Singlet in ¹H NMR. |
| Aromatic C (quaternary) | - | ~135-140 | Multiple quaternary carbon signals in the ¹³C NMR spectrum. |
| Carbonyl C=O | - | ~200 | Typically the most downfield signal in the ¹³C NMR spectrum. |
Note: These are approximate values and can vary depending on the solvent and concentration.
Question 2: How can 2D NMR techniques help in the structural confirmation?
Answer:
For complex molecules like this compound, 2D NMR experiments are invaluable for unambiguous structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. While there is only one aromatic proton, COSY can be used to confirm the absence of coupling for the singlets and to identify any potential long-range couplings.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is extremely useful for assigning the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of the quaternary carbons and confirming the overall structure. For example, you would expect to see correlations between the acetyl protons and the carbonyl carbon, as well as the adjacent aromatic quaternary carbon.[3]
HMBC Connectivity Diagram:
Caption: Key 2- and 3-bond correlations expected in an HMBC spectrum.
Question 3: My reaction seems clean by TLC, but the ¹H NMR is very complex. Could I be seeing rotamers?
Answer:
Yes, the presence of rotamers (rotational isomers) is a plausible explanation for a complex ¹H NMR spectrum, even if the compound is pure by other analytical methods like TLC.[1]
Explanation:
The bulky substituents on the aromatic ring (three methyl groups and an acetyl group) can sterically hinder the free rotation around the single bond connecting the acetyl group to the aromatic ring. If the energy barrier to this rotation is high enough, you might observe distinct sets of signals for each rotamer at room temperature on the NMR timescale.
How to Confirm the Presence of Rotamers:
-
Variable Temperature (VT) NMR: As mentioned earlier, acquiring the NMR spectrum at a higher temperature will increase the rate of bond rotation. If rotamers are present, the multiple sets of signals should coalesce into a single, averaged set of signals as the temperature increases.
Conclusion
Interpreting the NMR spectra of this compound requires a systematic approach and an awareness of potential complexities. By carefully considering the possibility of impurities, understanding the nuances of NMR experimental parameters, and utilizing advanced 2D NMR techniques, you can confidently elucidate the structure of your synthesized compound.
References
Technical Support Center: Managing Polyalkylation in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polyalkylation. Our goal is to equip you with the knowledge to optimize your reactions, minimize unwanted byproducts, and achieve your desired monoalkylated products with higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in Friedel-Crafts reactions and why does it occur?
A1: Polyalkylation is a prevalent side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto an aromatic ring.[1][2] This phenomenon occurs because the initial alkyl group added to the ring is an electron-donating group, which activates the aromatic ring.[1][3][4] Consequently, the monoalkylated product becomes more nucleophilic and, therefore, more reactive than the original aromatic starting material. This heightened reactivity makes it susceptible to further alkylation, leading to the formation of di-, tri-, or even more heavily substituted products.[4][5]
Q2: What are the most effective strategies to prevent or minimize polyalkylation?
A2: Several key strategies can be employed to control and minimize polyalkylation:
-
Utilize a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, the probability of the electrophile reacting with the starting material is statistically favored over the more reactive monoalkylated product.[1][2][6] In industrial applications, this can mean using a benzene to ethylene molar ratio as high as 30:1 to 50:1.[2]
-
Employ Friedel-Crafts Acylation Followed by Reduction: This is often the most reliable method to achieve monosubstitution.[1] The acyl group introduced during acylation is deactivating, which prevents further substitution onto the aromatic ring.[1][4][7][8][9] The resulting ketone can then be reduced to the desired alkyl group through methods like the Clemmensen or Wolff-Kishner reduction.[2][7][10][11][12]
-
Control Reaction Stoichiometry: Precise control over the molar ratios of your reactants is crucial to favor monoalkylation.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions.[1][2] Additionally, using a less active or milder Lewis acid catalyst can improve selectivity for the monoalkylated product.[2]
Q3: How does Friedel-Crafts acylation fundamentally differ from alkylation in preventing polysubstitution?
A3: The critical difference lies in the electronic effect of the group being added to the aromatic ring.
-
Alkylation: Introduces an activating alkyl group. This electron-donating group makes the product more reactive than the starting material, thereby promoting polyalkylation.[1][3][4]
-
Acylation: Adds a deactivating acyl group (a ketone). This electron-withdrawing group renders the product less reactive than the starting material, effectively shutting down further electrophilic aromatic substitution.[1][4][7][8][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My reaction is producing a high percentage of di- and tri-alkylated products.
Root Cause Analysis: This is a classic sign of the monoalkylated product being more reactive than the starting material. The reaction conditions are likely favoring subsequent alkylations.
Troubleshooting Steps:
-
Increase the Excess of the Aromatic Substrate: This is the first and often most effective parameter to adjust. By flooding the reaction with the starting aromatic compound, you increase the statistical likelihood of the electrophile encountering and reacting with it before it can react with the already-formed monoalkylated product.[1][2][6]
-
Lower the Reaction Temperature: Friedel-Crafts reactions are often exothermic. Reducing the temperature can slow down the overall reaction rate, particularly the faster second and third alkylations, thus improving selectivity for the desired mono-product.[1][2] For many standard alkylations, running the reaction at room temperature or even cooler may be beneficial, though this can be dependent on the specific substrates and catalysts used.[13]
-
Consider a Milder Lewis Acid Catalyst: Highly active catalysts like AlCl₃ can aggressively promote polyalkylation.[2] Switching to a milder Lewis acid (e.g., FeCl₃, BF₃) or a solid acid catalyst can provide better control and selectivity.[2]
Issue 2: I am observing rearranged isomeric products in my final mixture.
Root Cause Analysis: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[3] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or methyl shift), it will do so before attacking the aromatic ring, leading to a mixture of isomers.[3][10][14]
Troubleshooting Steps:
-
Switch to Friedel-Crafts Acylation-Reduction: This is the most definitive solution to avoid carbocation rearrangements. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[5][10][12] After acylation, the ketone can be reduced to the desired linear alkyl chain.
-
Choose Alkylating Agents Less Prone to Rearrangement: If you must perform a direct alkylation, select alkyl halides that form stable carbocations that are not prone to rearrangement, such as tertiary alkyl halides, or simple methyl and ethyl halides.[15]
Issue 3: My reaction is not proceeding, or the yield is very low.
Root Cause Analysis: The aromatic ring may be too deactivated for the Friedel-Crafts reaction to occur. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺, -CF₃, -CN) are generally not suitable substrates for Friedel-Crafts reactions.[3][10] Similarly, aromatic amines (e.g., aniline) will react with the Lewis acid catalyst, deactivating the ring.[3][10]
Troubleshooting Steps:
-
Verify Substrate Compatibility: Ensure your aromatic substrate does not contain strongly deactivating groups.
-
Protect Functional Groups: If your substrate contains an amine or alcohol, consider protecting these groups before performing the Friedel-Crafts reaction.
-
Increase Catalyst Activity or Temperature: If the ring is only mildly deactivated, a more potent Lewis acid or higher reaction temperatures might be necessary to drive the reaction forward, though this may increase the risk of side reactions.[16]
Data Summary: Controlling Polyalkylation
| Strategy | Principle | Key Considerations |
| Excess Aromatic Substrate | Statistical probability | Can be resource-intensive; may require efficient recovery of the excess substrate. |
| Acylation-Reduction | Deactivation by acyl group | Two-step process; requires a suitable reduction method (e.g., Clemmensen, Wolff-Kishner). |
| Lower Temperature | Kinetic control | May significantly slow down the reaction rate, requiring longer reaction times. |
| Milder Catalyst | Reduced reactivity | May require higher temperatures or longer reaction times to achieve good conversion. |
| Solvent Choice | Solvation effects | Can influence catalyst activity and product selectivity.[8][17] |
Experimental Protocols
Protocol 1: Mono-alkylation using Excess Benzene
This protocol demonstrates the principle of using a large excess of the aromatic substrate to favor mono-alkylation.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, add anhydrous aluminum chloride (0.1 mol) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, place a solution of tert-butyl chloride (0.1 mol) in a large excess of anhydrous benzene (1.0 mol, a 10:1 molar ratio to the alkylating agent).
-
Add the benzene/tert-butyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and solvent by rotary evaporation to yield the mono-alkylated product.
Protocol 2: Acylation-Reduction Pathway for Mono-alkylation
This two-step protocol is a robust method to avoid polyalkylation and carbocation rearrangements.
Part A: Friedel-Crafts Acylation of Benzene
Materials:
-
Benzene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Add anhydrous aluminum chloride (0.12 mol) and anhydrous dichloromethane to the flask and cool to 0°C in an ice bath.
-
Slowly add acetyl chloride (0.11 mol) to the stirred suspension.
-
Add anhydrous benzene (0.1 mol) dropwise from the dropping funnel while keeping the temperature below 10°C.[1]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[1]
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.[1]
-
Transfer to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield acetophenone.
Part B: Clemmensen Reduction of Acetophenone
Materials:
-
Acetophenone (from Part A)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and acetophenone (0.05 mol).[1]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[1]
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to yield ethylbenzene.[1]
Visualizations
Mechanism of Polyalkylation
Caption: The activating effect of the first alkyl group accelerates subsequent alkylations.
Troubleshooting Workflow for Polyalkylation
Caption: A decision-making guide for addressing polyalkylation in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NEET UG : Friedel craft acylation and alkylation [unacademy.com]
- 5. LabXchange [labxchange.org]
- 6. fiveable.me [fiveable.me]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. physicsforums.com [physicsforums.com]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Stability and storage conditions for 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone.
Welcome to the dedicated technical support guide for 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone (CAS 173535-39-2). This resource is designed for our partners in research, science, and drug development to ensure the optimal handling, storage, and utilization of this versatile chemical intermediate. The inherent reactivity of the benzylic chloride moiety, while synthetically useful, necessitates careful consideration to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily dictated by the reactivity of its benzylic chloride group. Key factors that can lead to degradation include:
-
Moisture/Water: Benzylic chlorides are susceptible to hydrolysis, which can convert the chloromethyl group into a hydroxymethyl group (an alcohol), releasing hydrochloric acid as a byproduct. This is often the primary degradation pathway.
-
Presence of Nucleophiles: The compound is an alkylating agent and will react with various nucleophiles.[1] This includes alcohols, amines, and thiols. Exposure to these substances, even in trace amounts, can lead to the formation of impurities.
-
Elevated Temperatures: Higher temperatures accelerate the rate of degradation reactions, including hydrolysis and potential polymerization.[2]
-
Basic Conditions: Basic environments can promote elimination reactions or enhance the reactivity of nucleophiles, leading to faster degradation.
-
Light Exposure: While the acetophenone core has some inherent photosensitivity, the primary concern remains chemical reactivity.[3] However, as a best practice, protection from light is always recommended for complex organic molecules.
Q2: What is the recommended temperature for storing this compound?
A2: To minimize degradation, it is strongly recommended to store this compound in a controlled, cool environment. The ideal storage temperature is 2-8°C (refrigerated). Storage at room temperature for extended periods is discouraged due to the potential for accelerated hydrolysis, especially if moisture is present.
Q3: Should I store this compound under an inert atmosphere?
A3: Yes, for long-term storage, it is best practice to store this compound under an inert atmosphere such as argon or nitrogen. This helps to displace atmospheric moisture, thereby minimizing the risk of hydrolysis.[4]
Q4: I've noticed a slight discoloration in my sample. What does this indicate?
A4: A change in color, such as the development of a yellowish or brownish tint, can be an indicator of degradation.[3] This may be due to the formation of various byproducts from hydrolysis or other side reactions. If you observe a significant color change, it is advisable to re-qualify the material for purity before use in a critical application.
Q5: What solvents are compatible with this compound for creating stock solutions?
A5: When preparing stock solutions, it is crucial to use anhydrous aprotic solvents. Suitable choices include:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous Acetonitrile
Avoid using protic solvents like methanol or ethanol for storage, as these can slowly react with the chloromethyl group to form ether byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Failed or Low-Yield Reaction | Degradation of Starting Material: The this compound may have degraded due to improper storage. | 1. Assess Purity: Check the purity of your starting material using an appropriate analytical method (TLC, NMR, or LC-MS). Look for the presence of the hydrolyzed alcohol byproduct. 2. Use Fresh Material: If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Review Storage Conditions: Ensure the compound is stored at 2-8°C, under an inert atmosphere, and protected from moisture and light. |
| Presence of Unexpected Byproducts | Reaction with Nucleophilic Solvents or Reagents: The compound may have reacted with trace moisture or other nucleophiles in your reaction setup. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. 2. Inert Atmosphere: Run your reaction under an inert atmosphere (argon or nitrogen) to exclude moisture. 3. Check Reagent Compatibility: Verify that none of your other reagents are strong nucleophiles that could compete with your desired reaction pathway. |
| Inconsistent Results Between Batches | Variability in Starting Material Quality: Different lots of the compound may have varying levels of purity or degradation. | 1. Qualify Each New Batch: Perform a quality control check on each new lot of the compound before use. 2. Standardize Storage: Implement a strict, standardized storage protocol for all batches of the material. |
Data and Protocols
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace moisture and prevent hydrolysis.[4] |
| Light | Protect from Light (Amber Vial) | To prevent potential photodegradation of the aromatic ketone structure.[3] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents | The benzylic chloride is reactive towards nucleophiles and can be oxidized.[2] |
| Recommended Solvents (for solutions) | Anhydrous Aprotic Solvents (DCM, THF, Toluene) | To prevent reaction with the solvent. |
Protocol: Quality Assessment of this compound via Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective method to assess the integrity of the compound and check for the presence of the common hydrolysis byproduct.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase: 9:1 Hexanes:Ethyl Acetate (v/v)
-
UV lamp (254 nm)
-
Sample of this compound
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Prepare Sample Solution: Dissolve a small amount (1-2 mg) of your this compound in ~0.5 mL of anhydrous DCM.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the 9:1 Hexanes:Ethyl Acetate mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm.
Interpretation of Results:
-
A single, well-defined spot: This indicates a relatively pure sample.
-
A major spot with a faint, more polar spot (lower Rf value): This is indicative of some degradation, likely the presence of the more polar alcohol byproduct from hydrolysis. The intensity of the lower Rf spot correlates with the extent of degradation.
Visual Guides
Caption: Key identifiers for the compound.
Caption: Primary hydrolysis degradation pathway.
Caption: Troubleshooting workflow for experimental issues.
References
Validation & Comparative
Unambiguous Structural Verification of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone: A 2D NMR-Based Comparative Guide
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For drug development professionals and researchers, even minor ambiguities in substitution patterns can lead to vastly different pharmacological activities and safety profiles. This guide provides an in-depth, technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be synergistically employed to definitively confirm the structure of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, a polysubstituted aromatic ketone. We will move beyond a simple recitation of techniques to a causality-driven explanation of the experimental choices, demonstrating a self-validating analytical workflow.
The Challenge: Differentiating Isomers
The synthesis of this compound can potentially yield several isomers. For instance, the chloromethyl group could be positioned at other locations on the trimethyl-substituted benzene ring. While 1D ¹H and ¹³C NMR provide initial data, spectral overlap and the presence of multiple singlet signals from the methyl groups can preclude an unambiguous assignment. This is where the power of 2D NMR becomes indispensable, allowing us to trace the connectivity of the molecular framework bond by bond.
A Systematic Approach to Structural Elucidation
Our analytical strategy is built upon a logical progression from one-dimensional to two-dimensional NMR techniques. This workflow ensures that each subsequent experiment is designed to answer specific questions raised by the previous one, culminating in a cohesive and definitive structural proof.
Caption: A systematic workflow for the structural elucidation of this compound using 1D and 2D NMR.
Predicted NMR Data and Interpretation
Based on established substituent effects on benzene rings, we can predict the approximate chemical shifts for our target molecule. These predictions form the basis of our experimental design and data interpretation.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Proton Type | Carbon Type |
| H-5 | ~7.0 | ~130 | Aromatic CH | Aromatic CH |
| CH₂Cl | ~4.6 | ~42 | CH₂ | CH₂ |
| C(O)CH₃ | ~2.5 | ~32 | CH₃ | CH₃ |
| Ar-CH₃ (C2, C6) | ~2.3 | ~20 | CH₃ | CH₃ |
| Ar-CH₃ (C4) | ~2.4 | ~21 | CH₃ | CH₃ |
| C1 | - | ~138 | - | Quaternary C |
| C2 | - | ~135 | - | Quaternary C |
| C3 | - | ~136 | - | Quaternary C |
| C4 | - | ~140 | - | Quaternary C |
| C5 | - | ~130 | - | Quaternary C |
| C6 | - | ~137 | - | Quaternary C |
| C=O | - | ~205 | - | Carbonyl C |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Part 1: Initial Assessment with 1D NMR
-
¹H NMR Spectroscopy: The proton NMR is expected to show five distinct signals. The aromatic region will likely display a single singlet for the lone aromatic proton (H-5). The aliphatic region should contain singlets for the chloromethyl group (CH₂Cl), the acetyl methyl group (C(O)CH₃), and two singlets for the three aromatic methyl groups (two of which are chemically equivalent due to symmetry). The integration of these peaks will confirm the number of protons in each environment.
-
¹³C NMR and DEPT: The ¹³C NMR spectrum will reveal the total number of carbon environments. A DEPT-135 experiment is crucial here; it will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.[1] This allows for the preliminary assignment of the chloromethyl carbon and the various methyl carbons.
Part 2: Unraveling Connectivity with 2D NMR
While 1D NMR provides a list of parts, 2D NMR connects them.
A. COSY (Correlation Spectroscopy): Establishing ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] For this compound, we do not expect to see any cross-peaks in the COSY spectrum. This is a critical piece of information in itself, as it confirms that the single aromatic proton and all the methyl and methylene protons are isolated from other protons by more than three bonds. This supports the highly substituted nature of the aromatic ring.
B. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment is a powerful tool that correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[3][4][5]
-
Expected Correlations:
-
The aromatic proton signal (~7.0 ppm) will show a cross-peak with the aromatic CH carbon signal (~130 ppm).
-
The chloromethyl proton signal (~4.6 ppm) will correlate with the CH₂ carbon signal (~42 ppm).
-
The acetyl methyl proton signal (~2.5 ppm) will correlate with its corresponding CH₃ carbon (~32 ppm).
-
The aromatic methyl proton signals (~2.3 and ~2.4 ppm) will correlate with their respective CH₃ carbons (~20 and ~21 ppm).
-
The HSQC spectrum allows for the unambiguous assignment of the protonated carbons, providing a solid foundation for the subsequent HMBC analysis.[1][3]
C. HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Puzzle
The HMBC experiment is the linchpin of this structural confirmation, as it reveals correlations between protons and carbons that are two or three bonds away.[4][6][7] This is how we will piece together the molecular skeleton and confirm the substitution pattern.
Caption: A diagram illustrating the crucial 2- and 3-bond HMBC correlations for confirming the structure of this compound.
-
Analysis of Key HMBC Correlations:
-
Confirming the Acetyl Group Position: The protons of the acetyl methyl group (C(O)CH₃) are expected to show a strong two-bond correlation to the carbonyl carbon (C=O) and a two-bond correlation to the aromatic carbon C1. Furthermore, three-bond correlations to C2 and C6 would firmly place the acetyl group at the C1 position, flanked by two methyl groups.
-
Placing the Chloromethyl Group: The protons of the chloromethyl group (CH₂Cl) will show a two-bond correlation to C3 and three-bond correlations to C2 and C4. This is a definitive piece of evidence for the position of the chloromethyl group at C3, between a methyl group at C2 and another at C4.
-
Positioning the Aromatic Methyl Groups: The protons of the methyl groups at C2 and C6 will show correlations to C1, C3, and their respective attachment points (C2 and C6). The methyl protons at C4 will correlate to C3, C5, and its point of attachment, C4.
-
Validating the Aromatic Proton: The single aromatic proton (H-5) will show two-bond correlations to C4 and C6, and three-bond correlations to C1 and C3. These correlations, in concert with the others, complete the structural puzzle.
-
By systematically analyzing these long-range correlations, we can build a connectivity map that is only consistent with the proposed structure of this compound. Any other isomeric arrangement would result in a different and inconsistent set of HMBC cross-peaks.
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans and a relaxation delay are necessary due to the low natural abundance of ¹³C.
-
DEPT-135: Use standard pulse program parameters to differentiate CH, CH₂, and CH₃ signals.
-
COSY: A gradient-selected COSY (gCOSY) experiment is recommended for cleaner spectra.
-
HSQC: A phase-sensitive gradient-edited HSQC is ideal as it can also provide multiplicity information, similar to a DEPT experiment.[1][8]
-
HMBC: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for typical aromatic ²JCH and ³JCH values (e.g., 8-10 Hz).[4][6]
Conclusion: A Self-Validating Approach
This guide has demonstrated that a systematic application of 2D NMR techniques provides an irrefutable method for the structural confirmation of this compound. By progressing from 1D NMR to COSY, HSQC, and finally HMBC, a web of correlations is established that leaves no room for ambiguity. The absence of COSY correlations confirms the isolation of proton spin systems, while HSQC definitively links protons to their directly attached carbons. The HMBC experiment, by revealing long-range connectivities, serves as the ultimate arbiter, piecing together the fragments and confirming the precise substitution pattern on the aromatic ring. This rigorous, evidence-based approach exemplifies the principles of scientific integrity and is an essential component of modern chemical research and drug development.
References
- 1. University of Ottawa NMR Facility Blog: HSQC and Edited HSQC Spectra [u-of-o-nmr-facility.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
The Impact of Polysubstitution on Benzylic Reactivity: A Comparative Analysis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
For researchers and professionals in drug development and synthetic chemistry, the judicious selection of starting materials is paramount to achieving desired reaction outcomes. Benzyl halides are a cornerstone of organic synthesis, serving as versatile precursors for a myriad of functional group transformations. Their reactivity in nucleophilic substitution reactions is a subject of continuous study, as it is delicately modulated by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of the sterically hindered and electronically complex benzyl halide, 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, with a range of other substituted benzyl halides. We will delve into the underlying physical organic principles that govern its reactivity and provide supporting experimental data and protocols for its empirical evaluation.
Understanding Nucleophilic Substitution at the Benzylic Position
Benzylic halides are particularly susceptible to nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize both the transition state in a bimolecular (SN2) reaction and the carbocation intermediate in a unimolecular (SN1) reaction. The competition between these two pathways is a central theme in understanding the reactivity of any given benzyl halide.
The SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile. The stability of this carbocation is a key determinant of the reaction rate. Electron-donating groups (EDGs) on the phenyl ring enhance carbocation stability through resonance and inductive effects, thus accelerating SN1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the SN1 rate.[1]
The SN2 Pathway: This is a concerted, single-step process where the nucleophile attacks the benzylic carbon from the backside as the leaving group departs. The reaction rate is sensitive to steric hindrance at the reaction center. Bulky substituents on the aromatic ring, particularly in the ortho positions, can impede the approach of the nucleophile, thereby slowing down the SN2 reaction.[2]
Caption: Generalized SN1 and SN2 reaction pathways for a benzyl halide.
Analyzing the Reactivity of this compound
The structure of this compound presents a fascinating case study in the interplay of steric and electronic effects.
Caption: Structures of the target compound and common benzyl halides.
Electronic Effects:
The phenyl ring of the target molecule is adorned with three methyl groups and an acetyl group.
-
Methyl Groups (CH₃): These are weakly electron-donating through induction and hyperconjugation. The two ortho-methyl groups (at positions 2 and 6) and one para-methyl group (at position 4) would be expected to stabilize a developing positive charge at the benzylic position, thus favoring an SN1 pathway.
-
Acetyl Group (COCH₃): This group, located meta to the chloromethyl group (at position 1, with the chloromethyl at position 3), is moderately electron-withdrawing due to both inductive and resonance effects. An electron-withdrawing group in the meta position destabilizes a benzylic carbocation, which would disfavor an SN1 pathway. The Hammett constant (σmeta) for an acetyl group is +0.37, indicating its electron-withdrawing nature.[3]
The net electronic effect is a complex balance. The three electron-donating methyl groups will likely have a stronger influence in stabilizing a potential carbocation than the single meta-acetyl group's destabilizing effect.
Steric Effects:
The most striking feature of this compound is the significant steric hindrance around the benzylic carbon. The two ortho-methyl groups flank the chloromethyl group, creating a crowded environment. This steric congestion would severely impede the backside attack required for an SN2 mechanism.
Predicted Reactivity:
Given the substantial steric hindrance from the two ortho-methyl groups, an SN2 reaction is highly improbable. The electronic effects, while mixed, lean towards stabilization of a carbocation due to the three methyl groups. Therefore, it is predicted that this compound will react primarily, if not exclusively, through an SN1 mechanism. However, its overall reactivity is expected to be significantly lower than that of simple, unhindered benzyl halides.
Quantitative Comparison of Solvolysis Rates
To provide a quantitative comparison, we can examine the first-order rate constants (ksolv) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[4] While the specific rate constant for this compound is not available in the literature under these exact conditions, we can estimate its relative reactivity based on the principles discussed.
| Benzyl Chloride Derivative | Substituents | ksolv (s⁻¹) | Predicted Dominant Mechanism |
| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 | SN1 |
| 4-Methylbenzyl chloride | 4-CH₃ | 1.8 x 10⁻³ | SN1/SN2 |
| Benzyl chloride | Unsubstituted | 1.9 x 10⁻⁵ | SN1/SN2 |
| 4-Chlorobenzyl chloride | 4-Cl | 4.0 x 10⁻⁶ | SN2 |
| 3-Nitrobenzyl chloride | 3-NO₂ | 1.1 x 10⁻⁸ | SN2 |
| This compound | 2,4,6-tri(CH₃), 3-COCH₃ | Estimated to be very slow | SN1 |
The significant steric hindrance in this compound is the dominant factor. While the methyl groups provide some electronic stabilization for an SN1 pathway, the overall rate is expected to be much lower than even deactivated systems like 3-nitrobenzyl chloride due to the severe steric impediment to both carbocation formation and solvent approach.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine and compare the reactivity of this compound, a solvolysis reaction can be monitored over time. The following protocol outlines a titrimetric method to measure the rate of HCl production during the solvolysis in an aqueous ethanol solution.[5]
Caption: Workflow for the kinetic analysis of benzyl halide solvolysis.
Materials:
-
This compound
-
Benzyl chloride (and other comparative benzyl halides)
-
Acetone (ACS grade)
-
95% Ethanol
-
Deionized water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL)
-
Burette (50 mL)
-
Pipettes
-
Magnetic stirrer and stir bar
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.2 M stock solution of each benzyl halide in acetone.
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
-
Reaction Setup:
-
In a 125 mL Erlenmeyer flask, combine 50 mL of the 50:50 ethanol/water solvent with 3-4 drops of bromothymol blue indicator.
-
Place the flask on a magnetic stirrer and add a stir bar.
-
Fill a burette with the standardized 0.01 M NaOH solution.
-
-
Kinetic Run:
-
To the flask, add a precise 1.0 mL aliquot of the 0.01 M NaOH solution. The solution should turn blue.
-
Add 0.5 mL of the 0.2 M benzyl halide stock solution to the flask and simultaneously start the stopwatch. This is time zero.
-
Record the time it takes for the blue color to disappear (as the produced HCl neutralizes the NaOH).
-
Immediately upon the color change, add another 1.0 mL aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several data points.
-
-
Endpoint Determination:
-
After collecting sufficient data, heat the reaction mixture in a warm water bath (approx. 60°C) for 30 minutes to drive the reaction to completion.
-
Cool the flask to room temperature and titrate the remaining acid with the NaOH solution to a persistent blue endpoint. This will give the total amount of HCl produced, which corresponds to the initial amount of the benzyl halide.
-
-
Data Analysis:
-
Calculate the concentration of the benzyl halide remaining at each time point.
-
Plot ln([R-Cl]t/[R-Cl]0) versus time. For a first-order reaction, this will yield a straight line with a slope of -k, where k is the solvolysis rate constant.
-
Synthesis of this compound:
This compound can be synthesized via the chloromethylation of 2',4',6'-trimethylacetophenone. A general procedure for chloromethylation of an activated aromatic ring involves reacting the substrate with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.[6]
Illustrative Procedure: To a stirred solution of 2',4',6'-trimethylacetophenone in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), paraformaldehyde is added. The mixture is saturated with hydrogen chloride gas at a low temperature (e.g., 0-10°C) and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The product is then isolated by extraction and purified by recrystallization or chromatography.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is dictated by a compelling combination of steric and electronic factors. The pronounced steric hindrance from the two ortho-methyl groups strongly disfavors the SN2 pathway, making the SN1 mechanism the only viable route. While the three methyl substituents provide some electronic stabilization for a carbocation intermediate, the overall reaction rate is anticipated to be significantly attenuated compared to less sterically encumbered benzyl halides. For synthetic applications requiring a benzylic substitution on this scaffold, reaction conditions that favor the SN1 pathway (e.g., polar protic solvents, non-basic nucleophiles) are essential, and longer reaction times or elevated temperatures may be necessary to achieve satisfactory conversion. The provided experimental protocol offers a robust framework for the empirical determination of its reactivity, allowing for a direct and quantitative comparison with other benzyl halide analogues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scribd.com [scribd.com]
- 3. Hammett substituent constants [stenutz.eu]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Aromatic Ketone Synthesis: A Comparative Analysis of Alternatives to Friedel-Crafts Acylation
The synthesis of aromatic ketones is a cornerstone of organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and advanced materials. For decades, the Friedel-Crafts acylation has been the textbook method for this transformation. However, its reliance on stoichiometric amounts of strong Lewis acids, harsh reaction conditions, and significant substrate limitations often presents considerable challenges in the synthesis of complex molecules.[1] This guide offers an in-depth comparison of robust and modern alternatives, providing the experimental data and mechanistic insights necessary for researchers to select the optimal synthetic route for their specific target.
The Enduring Limitations of a Classic: Why Seek Alternatives?
While historically significant, the Friedel-Crafts acylation suffers from several inherent drawbacks that limit its application in modern synthetic chemistry. Aromatic carboxylic acids, for instance, do not undergo this reaction because the carboxyl group is deactivating, and the Lewis acid catalyst complexes with it. The reaction is particularly difficult with strongly activated systems like polyhydroxy- or polyalkoxyphenols and anilines. Furthermore, the requirement for stoichiometric, or often excess, amounts of Lewis acids like AlCl₃ leads to corrosive conditions and significant waste streams, running counter to the principles of green chemistry.[1][2] These limitations necessitate the exploration of milder, more selective, and functional-group-tolerant methodologies.
Acylation of Activated Arenes: The Houben-Hoesch Reaction
For electron-rich aromatic compounds, such as polyhydric phenols and their ethers, the Houben-Hoesch reaction serves as a powerful alternative to Friedel-Crafts acylation.[3][4] This acid-catalyzed electrophilic aromatic substitution utilizes a nitrile as the acylating agent in the presence of a Lewis acid (commonly zinc chloride) and hydrogen chloride.[3][5]
Mechanistic Rationale
The reaction proceeds through the formation of a nitrilium ion electrophile, generated by the coordination of the Lewis acid and protonation of the nitrile. This electrophile then attacks the electron-rich aromatic ring. The resulting ketimine intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aryl ketone.[3][5]
Caption: Mechanism of the Houben-Hoesch Reaction.
Experimental Protocol: Synthesis of 2,4-Dihydroxyacetophenone
-
Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Reagents: To a solution of resorcinol (1 eq.) and acetonitrile (1 eq.) in dry ether, add freshly fused, powdered zinc chloride (1 eq.).
-
Reaction: Cool the mixture in an ice bath and pass a rapid stream of dry hydrogen chloride gas through the solution with vigorous stirring for 2-4 hours, until the mixture solidifies.
-
Workup: Allow the mixture to stand overnight. Decant the ether and wash the solid residue with dry ether. Hydrolyze the resulting ketimine chloride by boiling with water for 1 hour.
-
Isolation: Cool the aqueous solution to induce crystallization. Collect the product by filtration, wash with cold water, and recrystallize from hot water to yield 2,4-dihydroxyacetophenone.[4]
Intramolecular Acyl Migration: The Fries Rearrangement
The Fries rearrangement is a classic and effective method for converting phenolic esters into ortho- and para-hydroxyaryl ketones using a Lewis or Brønsted acid catalyst.[6][7] A photochemical variant, the photo-Fries rearrangement, can also be employed, often proceeding under milder conditions.[8]
Mechanistic Insights and Regioselectivity
The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen. This coordination polarizes the ester bond, leading to the generation of a free acylium carbocation.[9] This electrophile then attacks the aromatic ring in a standard electrophilic aromatic substitution.
A key feature of the Fries rearrangement is its temperature-dependent regioselectivity.
-
Low temperatures (and polar solvents) favor the formation of the para-substituted product.[9][10]
-
High temperatures (and non-polar solvents) favor the formation of the ortho-substituted product.[9]
Caption: Regioselectivity in the Fries Rearrangement.
Experimental Protocol: para-Selective Rearrangement of Phenyl Acetate
-
Catalyst Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, pre-dissolve aluminum chloride (5 eq.) in nitromethane at room temperature.[10]
-
Reaction Initiation: Add phenyl acetate (1 eq.) to the catalyst solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 6-8 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate p-hydroxyacetophenone.[10]
Transition Metal Catalysis: The Modern Workhorse
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild conditions, exceptional functional group tolerance, and high selectivity.[1][11] These methods are powerful alternatives to Friedel-Crafts acylation for preparing a diverse range of aromatic ketones.
Acylative Suzuki-Miyaura Coupling
This reaction couples an acyl chloride or a similarly activated carboxylic acid derivative with an arylboronic acid.[12][13] It is highly effective for synthesizing both symmetrical and unsymmetrical diaryl ketones under mild conditions, tolerating a wide array of functional groups that would be incompatible with Friedel-Crafts conditions.[12][14]
Palladium-Catalyzed Carbonylation
Carbonylative couplings introduce a carbonyl group by inserting carbon monoxide (CO) into an aryl-palladium bond.[15][16] This strategy can couple aryl halides with various organometallic reagents to form ketones. While historically reliant on toxic, high-pressure CO gas, modern methods have been developed that use CO-precursors like phenyl formate, making the procedure more accessible for laboratory-scale synthesis.[17][18]
Caption: Generalized Catalytic Cycle for Pd-Cross Coupling.
Experimental Protocol: Mechanochemical Suzuki-Miyaura Acylation
This solvent-free method offers a green chemistry approach.[14]
-
Preparation: To a ball-milling vessel, add the acyl chloride (1.0 eq.), arylboronic acid (1.2 eq.), Cs₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (3 mol%).
-
Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for 10-30 minutes.
-
Workup: After milling, dissolve the solid mixture in an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired ketone.[14]
Preventing Over-addition: The Weinreb Ketone Synthesis
A common problem when reacting organometallic reagents with acyl chlorides or esters is over-addition, leading to tertiary alcohols instead of the desired ketone.[19] The Weinreb-Nahm ketone synthesis elegantly solves this issue.[20] The method involves the reaction of an N,O-dimethylhydroxylamide (Weinreb amide) with an organolithium or Grignard reagent.[21]
The Key to Selectivity
The magic of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[20][21] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup is performed. By the time the ketone is formed, all the organometallic reagent has been quenched, thus preventing the second addition. This method exhibits broad functional group tolerance.[20]
Caption: Workflow of the Weinreb Ketone Synthesis.
Experimental Protocol: Synthesis of a Weinreb Amide and Subsequent Ketone
Part A: Weinreb Amide Formation
-
Setup: Dissolve the starting carboxylic acid (1 eq.) in dichloromethane (DCM).
-
Activation: Add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Remove volatiles under reduced pressure.
-
Amination: Dissolve the resulting crude acid chloride in fresh DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) followed by the slow addition of pyridine (2.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Quench with water, separate the layers, and extract the aqueous phase with DCM. Combine organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify by column chromatography.[22]
Part B: Ketone Synthesis
-
Setup: Dissolve the purified Weinreb amide (1 eq.) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise.
-
Reaction: Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[21]
Emerging Frontiers: Decarboxylative Acylation
Recent advances in photoredox and metallaphotoredox catalysis have enabled novel strategies for ketone synthesis, such as decarboxylative acylation. These methods couple readily available carboxylic acids with acyl sources like thioesters.[23] This approach is powerful for late-stage functionalization and can even be used to construct ketones from two different carboxylic acids in a one-pot operation, expanding the toolkit for complex molecule synthesis.[23] While still a developing field, it represents a significant step forward in leveraging common and diverse starting materials.[24]
Comparative Performance Guide
| Method | Substrate Scope | Functional Group Tolerance | Reaction Conditions | Typical Yields | Key Advantage | Key Disadvantage |
| Friedel-Crafts Acylation | Electron-rich to moderately deactivated arenes. | Poor (sensitive to acids, amines, etc.).[1] | Harsh (Stoichiometric Lewis acid, often high temp). | Variable (Good for simple arenes). | Inexpensive reagents.[1] | Poor selectivity, harsh conditions, high waste.[1] |
| Houben-Hoesch Reaction | Electron-rich phenols, anilines, and their ethers.[3][4] | Moderate. | Acidic (Lewis acid, HCl gas). | Good for suitable substrates. | Excellent for polyhydroxy/alkoxy arenes.[25] | Limited substrate scope.[4] |
| Fries Rearrangement | Phenolic esters.[7] | Moderate (can be harsh). | Lewis/Brønsted acids, variable temp.[8] | Moderate to Good. | Access to hydroxyaryl ketones; tunable regioselectivity.[9] | Only applicable to phenolic esters; can give mixtures. |
| Suzuki-Miyaura Coupling | Broad (aryl/vinyl halides/triflates with boronic acids). | Excellent.[12][13] | Mild (Pd catalyst, base, often RT to 80 °C).[26] | Good to Excellent. | High functional group tolerance and regioselectivity.[1] | Requires pre-functionalized starting materials.[1] |
| Weinreb Ketone Synthesis | Broad (various organometallics with Weinreb amides). | Excellent.[20] | Mild (low temp, anhydrous). | Good to Excellent. | Prevents over-addition to form tertiary alcohols.[19] | Two-step process (amide formation then coupling).[20] |
| Decarboxylative Acylation | Aliphatic and aromatic carboxylic acids.[23] | Excellent. | Mild (Photocatalyst, Ni-catalyst, light). | Moderate to Excellent. | Uses readily available carboxylic acids as synthons. | Newer method, catalyst systems can be complex. |
Conclusion: Selecting the Right Tool for the Job
The classical Friedel-Crafts acylation, while foundational, is often superseded by modern alternatives in the context of complex, functionalized molecule synthesis.
-
For highly activated phenolic systems, the Houben-Hoesch reaction and Fries rearrangement remain highly valuable and direct routes.
-
For syntheses demanding supreme functional group tolerance and predictable regioselectivity, palladium-catalyzed methods like the Suzuki-Miyaura coupling are often the superior choice.[1]
-
When the primary concern is controlling the reactivity of powerful organometallic nucleophiles to avoid over-addition, the Weinreb ketone synthesis provides an exceptionally reliable and elegant solution.
-
Emerging techniques like decarboxylative acylation are pushing the boundaries of what is possible, turning simple, ubiquitous feedstocks into valuable ketone products.
The choice of method ultimately depends on the specific structural features of the target molecule, the available starting materials, and the overall synthetic strategy. By understanding the mechanisms, advantages, and limitations of each alternative, researchers can make informed decisions to streamline their synthetic efforts and successfully achieve their molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Alternatives to Friedl-Crafts reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. byjus.com [byjus.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 19. Weinreb Ketone Synthesis [organic-chemistry.org]
- 20. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Weinreb (ketone synthesis) [quimicaorganica.org]
- 23. chinesechemsoc.org [chinesechemsoc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. The compound 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, a substituted aromatic ketone, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is not merely a quality control checkpoint but a regulatory necessity, governed by stringent guidelines from bodies like the International Council for Harmonisation (ICH).[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity profiling of this key intermediate.
The choice of an analytical method is pivotal and is dictated by the specific questions we seek to answer. Is the goal to quantify known impurities against specification limits, or is it to detect, identify, and characterize novel or unexpected impurities? Herein, we explore two orthogonal and complementary approaches to address the full spectrum of purity assessment for this compound.
The Analytical Imperative: Why Purity Matters
Impurities in a pharmaceutical intermediate can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[2][4] These impurities can compromise the quality, safety, and efficacy of the final drug product.[5] Regulatory frameworks, such as the ICH Q3A(R2) guidelines, mandate the reporting, identification, and qualification of impurities in new drug substances, with thresholds often as low as 0.1%.[3][6] This necessitates the use of sensitive and specific analytical methods.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and quantitative accuracy.[7][8] For a neutral, hydrophobic molecule like this compound, a C18 column is the stationary phase of choice, offering excellent retention and separation based on hydrophobicity.[6][7]
Proposed HPLC-UV Method and Rationale
The following method is designed to provide a robust separation of the main component from its potential process-related impurities and degradation products.
Method Causality:
-
Stationary Phase (C18): The octadecylsilane stationary phase is highly hydrophobic, making it ideal for retaining the non-polar aromatic ketone.[7][9] A column with a particle size of 3.5 µm or 5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase (Acetonitrile and Water): Acetonitrile is a common organic modifier in reversed-phase chromatography that offers good elution strength and low UV cutoff.[10] A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the separation of compounds with a wide range of polarities.
-
UV Detection: The aromatic nature of the target compound and its likely impurities suggests strong absorbance in the UV region. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can help in distinguishing between co-eluting peaks and assessing peak purity. A wavelength of 254 nm is a good starting point for aromatic compounds.[11]
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Gradient Program:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Impurity Identification
While HPLC-UV is excellent for quantification, it falls short in identifying unknown impurities. This is where the power of mass spectrometry comes into play.[12][13] LC-MS provides molecular weight information and, with tandem MS (MS/MS), structural details of the separated components, making it an indispensable tool for impurity characterization.[14]
Proposed LC-MS Method and Rationale
This method is designed for the sensitive detection and structural elucidation of impurities.
Method Causality:
-
Chromatography: A similar reversed-phase separation as the HPLC-UV method is employed, but with a mobile phase additive that is compatible with mass spectrometry. Formic acid is a common choice as it aids in the ionization of the analytes in the MS source.[15]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable for a molecule of this nature.[16] ESI is often preferred for its soft ionization, which typically yields the protonated molecular ion [M+H]+, providing clear molecular weight information.
-
Mass Analysis: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer provides high-resolution mass data, enabling the determination of elemental compositions for both the parent compound and its impurities. The presence of a chlorine atom in the molecule will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool for identifying chlorine-containing impurities.[1][2][4]
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation:
-
UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
-
Comparative Analysis: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Application | Quantitative analysis of known impurities, routine quality control. | Identification and structural elucidation of unknown impurities, impurity profiling. |
| Selectivity | Based on chromatographic retention time and UV spectrum. Co-elution can be an issue. | High selectivity based on mass-to-charge ratio, minimizing the impact of co-elution. |
| Sensitivity | Good, typically in the µg/mL range. | Excellent, often in the ng/mL to pg/mL range. |
| Identification Power | Limited. Identification is based on comparison with reference standards. | High. Provides molecular weight and structural information. |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment and operational complexity. |
| Regulatory Standing | Well-established for release testing and stability studies. | Essential for impurity identification as per ICH guidelines.[1][2][3][4][6] |
Visualizing the Workflows
Caption: HPLC-UV workflow for quantitative purity assessment.
Caption: LC-MS workflow for impurity identification.
Conclusion
For the comprehensive purity assessment of this compound, a dual-pronged approach is recommended. The proposed HPLC-UV method serves as a robust and reliable tool for routine quality control and quantitative determination of purity, aligning with standard pharmaceutical industry practices.[8][12] Complementing this, the proposed LC-MS method provides the necessary depth for the identification and structural characterization of unknown impurities, a critical step in meeting regulatory expectations and ensuring the safety of the final API.[3][5] The synergy of these two techniques offers a self-validating system for purity analysis, underpinning a commitment to scientific integrity and product quality.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. LC-MS Method Development [intertek.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ijrar.com [ijrar.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Analysis of the Antimicrobial Efficacy of Novel 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone Derivatives
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Acetophenone and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as antibacterial and antifungal agents.[1][2][3][4] The core structure of 1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone presents a unique scaffold for chemical modification.[5][6] The presence of a reactive chloromethyl group and a trimethyl-substituted phenyl ring offers multiple avenues for derivatization to enhance biological activity. This guide provides a comparative study of a series of rationally designed derivatives of this parent compound, detailing their synthesis, antimicrobial evaluation, and structure-activity relationships (SAR).
The central hypothesis is that by modifying the peripheral functional groups of the parent molecule, we can modulate its physicochemical properties, such as lipophilicity and electronic distribution, to improve its interaction with microbial targets and enhance its efficacy. This approach is grounded in the well-established principles of medicinal chemistry, where structural modifications are systematically made to optimize the biological activity of a lead compound.[7][8][9]
Design and Synthesis of Derivatives
Starting with the parent compound, this compound (designated as PC-01 ), three distinct derivatives were synthesized to explore key structure-activity relationships. The synthetic strategy focused on modifying the chloromethyl and acetyl moieties.
-
Derivative A (DA-01): Azido-Modification. The reactive chloromethyl group of PC-01 was converted to an azidomethyl group via nucleophilic substitution with sodium azide. This modification was chosen to explore the effect of introducing a polar, hydrogen-bond accepting group, potentially altering membrane interaction and target binding.
-
Derivative B (DB-01): Thioether Linkage. To investigate the impact of a flexible, lipophilic side chain, a thioether was introduced by reacting PC-01 with ethanethiol. The sulfur atom and ethyl group were expected to increase lipophilicity, which can be a critical factor for penetrating bacterial cell walls.[9]
-
Derivative C (DC-01): Chalcone Formation. To leverage the known antimicrobial prowess of chalcones, PC-01 was subjected to a Claisen-Schmidt condensation with 4-hydroxybenzaldehyde.[10][11][12][13] This creates an α,β-unsaturated ketone system, a structural motif frequently associated with potent biological activities.[13]
Methodology: A Rigorous Framework for Antimicrobial Evaluation
A comprehensive suite of standardized assays was employed to determine the antimicrobial spectrum and potency of the synthesized compounds.[14] These methods provide a robust and reproducible means of assessing antimicrobial activity.[15][16]
Test Microorganisms
A panel of clinically relevant and standard quality control microbial strains was selected to provide a broad assessment of antimicrobial activity.[17][18]
-
Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 10231)
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the comprehensive workflow used to evaluate the antimicrobial properties of the synthesized compounds.
References
- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. media.neliti.com [media.neliti.com]
- 8. fiveable.me [fiveable.me]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 12. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. woah.org [woah.org]
- 17. microbiologyclass.net [microbiologyclass.net]
- 18. atcc.org [atcc.org]
A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
Introduction
1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its molecular structure, featuring a reactive chloromethyl group and a ketone, makes it a versatile building block. The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene), followed by a chloromethylation step, or by direct chloroacetylation. This guide focuses on the direct Friedel-Crafts chloroacetylation of 1,3,5-trimethylbenzene, a more atom-economical approach, and evaluates the performance of various Lewis acid catalysts in this critical transformation.
The Friedel-Crafts acylation, a cornerstone of organic synthesis, involves the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is traditionally catalyzed by strong Lewis acids.[3][4][5] The choice of catalyst is paramount, as it significantly influences reaction rate, yield, and selectivity. A suboptimal choice can lead to the formation of multiple products, rearrangement of the acylium ion, and the need for harsh reaction conditions.[1] This guide provides a comparative analysis of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium Tetrachloride (TiCl₄)—for the synthesis of this compound, offering researchers the data needed to make informed decisions in their synthetic endeavors.
Reaction Overview and Mechanism
The fundamental transformation is the chloroacetylation of 1,3,5-trimethylbenzene. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid catalyst activates the chloroacetyl chloride, making it a potent electrophile.[6][7]
Overall Reaction Scheme:
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 7. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
A Reproducibility Study and Comparative Analysis of Synthetic Routes to 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of pharmaceutical and fine chemical synthesis, the reliable and reproducible production of key intermediates is paramount. This guide provides a comprehensive analysis of the synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, a valuable building block in various research and development applications. We will first detail a reproducible, albeit classical, two-step synthetic pathway. Subsequently, we will explore and compare alternative methodologies for each step, offering field-proven insights into their respective advantages and disadvantages in terms of yield, safety, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
The Target Molecule: Significance and Retrosynthetic Analysis
This compound is a substituted aromatic ketone. The presence of a reactive chloromethyl group ortho to the acetyl group, on a sterically hindered and electron-rich benzene ring, makes it a versatile intermediate for the synthesis of more complex molecular architectures. A logical retrosynthetic analysis suggests a two-step approach: a Friedel-Crafts acylation to introduce the acetyl group onto a trimethylated benzene ring, followed by a chloromethylation reaction.
Our investigation into a published synthesis reveals that a direct, one-pot synthesis from commercially available starting materials is not prominently documented. Instead, the synthesis is logically approached as a sequence of two well-established named reactions:
-
Friedel-Crafts Acylation of 1,3,5-trimethylbenzene (mesitylene) to yield 2',4',6'-trimethylacetophenone.
-
Chloromethylation of the resulting acetophenone derivative to introduce the chloromethyl group, affording the final product.
We will now delve into the experimental details of this classical approach and then compare it with viable alternatives.
Part 1: The Classical Synthesis Pathway
This section outlines the traditional and widely reproducible method for synthesizing this compound.
Step 1: Friedel-Crafts Acylation of Mesitylene
The introduction of the acetyl group onto the mesitylene ring is efficiently achieved via a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The high reactivity of the electron-rich mesitylene ring allows for high conversion under relatively standard conditions.[1]
-
Reagents and Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (or Carbon Disulfide)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, distillation apparatus.
-
-
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).
-
Charge the flask with 15 mL of dichloromethane and anhydrous aluminum chloride (0.055 mol, 1.1 equiv).[2]
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Following this, add a solution of mesitylene (0.050 mol) in 10 mL of dichloromethane to the addition funnel and add it dropwise to the reaction mixture. Control the rate of addition to prevent excessive boiling.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield 2',4',6'-trimethylacetophenone as a colorless liquid. A reported yield for a similar procedure is around 60%.[3]
-
Caption: Workflow for the Friedel-Crafts acylation of mesitylene.
Step 2: Blanc Chloromethylation
With the 2',4',6'-trimethylacetophenone in hand, the next step is the introduction of the chloromethyl group. The classical method for this transformation is the Blanc chloromethylation.[4][5][6] This reaction utilizes formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride, to effect an electrophilic aromatic substitution.[4][5][6]
-
Reagents and Materials:
-
2',4',6'-Trimethylacetophenone
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂) (anhydrous)
-
Glacial Acetic Acid
-
Ice
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Extreme Caution: This reaction may produce bis(chloromethyl) ether, a potent carcinogen.[4][6][7] All operations must be conducted in a certified and properly functioning fume hood with appropriate personal protective equipment.
-
In a round-bottom flask equipped with a stirrer and a gas inlet tube, dissolve 2',4',6'-trimethylacetophenone (0.1 mol) and paraformaldehyde (0.105 mol) in glacial acetic acid (60 mL).
-
Add anhydrous zinc chloride (0.1 mol) to the mixture.
-
While stirring vigorously, bubble anhydrous hydrogen chloride gas through the mixture for several hours at a controlled temperature (e.g., 50-60°C).[8][9] The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water, then with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Caption: Workflow for the Blanc chloromethylation of 2',4',6'-trimethylacetophenone.
Part 2: Comparative Analysis of Alternative Synthetic Methods
While the classical pathway is effective, it presents several challenges, most notably the safety concerns associated with the Blanc chloromethylation and the use of stoichiometric, moisture-sensitive Lewis acids in the Friedel-Crafts acylation. Here, we compare alternative approaches for each step.
Alternatives to Friedel-Crafts Acylation
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Classical | AlCl₃ (stoichiometric) | High reactivity, well-established. | Moisture sensitive, corrosive, difficult workup, generates significant waste. |
| Catalytic Friedel-Crafts | Fe(III), Bi(III), or other metal salts (catalytic) | Milder conditions, reduced catalyst loading, easier workup, potentially reusable catalysts. | May require longer reaction times or higher temperatures, catalyst screening may be necessary. |
| Ionic Liquids | Imidazolium-based ionic liquids | Can act as both solvent and catalyst, recyclable, can improve selectivity. | High cost, viscosity can be an issue, removal of product can be challenging. |
| Solid Acid Catalysts | Zeolites, clays, or supported acids | Heterogeneous, easily separable and reusable, environmentally benign. | Can be less active than traditional Lewis acids, may require specific pore sizes for bulky substrates. |
Senior Application Scientist's Recommendation: For laboratory-scale synthesis where cost is not the primary driver, exploring catalytic Friedel-Crafts acylation with more environmentally benign Lewis acids such as iron(III) chloride offers a good balance of reactivity and improved handling. For industrial applications, the development of a robust solid acid catalyst system would be the most sustainable and cost-effective approach.
Alternatives to Blanc Chloromethylation
The primary driver for seeking alternatives to the Blanc reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[4][7]
| Method | Reagent | Advantages | Disadvantages |
| Classical Blanc Reaction | Formaldehyde/HCl/ZnCl₂ | Inexpensive and potent chloromethylating system. | HIGHLY HAZARDOUS: Forms carcinogenic bis(chloromethyl) ether byproduct. Requires stringent safety protocols. |
| Using Chloromethyl Methyl Ether (CMME) | CH₃OCH₂Cl | A direct and effective chloromethylating agent. | CMME itself is a suspected carcinogen and is often contaminated with bis(chloromethyl) ether.[7][10] |
| In Situ Generation of CMME | Dimethoxymethane/Acetyl Chloride/Lewis Acid | Avoids handling and storage of CMME and bis(chloromethyl) ether. The reagent is generated and consumed in the same pot.[10][11] | Introduces additional reagents and steps to the reaction setup. |
| Phase Transfer Catalysis (PTC) | Paraformaldehyde/HCl/ZnCl₂ with a PTC catalyst (e.g., PEG) | Can improve reaction rates and yields in aqueous media, potentially reducing the need for volatile organic solvents.[8] | May still generate hazardous byproducts, optimization of catalyst and conditions is required. |
Senior Application Scientist's Recommendation: The in situ generation of chloromethyl methyl ether from dimethoxymethane and an acyl chloride is the most responsible and scientifically sound alternative to the classical Blanc reaction.[11] This method significantly mitigates the extreme health risks associated with bis(chloromethyl) ether by avoiding its formation and handling. While it requires careful planning and execution, the safety benefits are paramount for any laboratory or production setting.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence of Friedel-Crafts acylation and chloromethylation. While the classical methods are well-documented and high-yielding, they present significant safety and environmental challenges. Modern alternatives, such as the use of catalytic and greener Lewis acids for acylation and, most critically, the adoption of safer chloromethylation protocols that avoid the formation of bis(chloromethyl) ether, are strongly recommended. By carefully considering the factors of yield, purity, safety, and environmental impact, researchers can select the most appropriate synthetic route for their specific needs, ensuring both scientific success and a commitment to responsible chemical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. prepchem.com [prepchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
A Multi-faceted Approach to Empirical Formula Confirmation: A Comparative Guide for 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a novel compound such as 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, verifying its elemental composition is a critical checkpoint. This guide provides an in-depth comparison of analytical techniques, anchored by elemental analysis, to rigorously confirm the empirical formula of this target compound. We will explore not just the "how" but the "why," offering a strategic workflow for researchers that prioritizes accuracy, self-validation, and scientific integrity.
The presumed molecular formula for this compound is C₁₂H₁₅ClO.[1] This serves as our hypothesis. The empirical formula, representing the simplest whole-number ratio of atoms, would also be C₁₂H₁₅ClO, as this formula cannot be simplified further. The primary objective is to experimentally validate this composition.
Theoretical Composition: The Analytical Benchmark
Before any experimental work, we must establish the theoretical elemental percentages based on the hypothesized molecular formula, C₁₂H₁₅ClO (Molar Mass: ≈210.70 g/mol ). This theoretical data is the gold standard against which all experimental results will be measured.
| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 68.40% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.18% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.82% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.59% |
| Total | 210.704 | 100.00% |
The Cornerstone Technique: Combustion-Based Elemental Analysis
Elemental Analysis (EA) is the classical and most direct method for determining the mass percentages of carbon, hydrogen, and heteroatoms in an organic compound.[2] Modern automated systems provide rapid and precise results, making EA the foundational experiment for empirical formula determination.
Expertise & Causality: The 'Why' Behind the Method
The core principle of EA is the complete combustion of a precisely weighed sample in a high-oxygen environment.[3] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and, in this specific case, chlorine into hydrogen chloride (HCl) or other detectable forms.
-
Why High-Temperature Combustion? Temperatures exceeding 900°C are essential to ensure the complete and instantaneous breakdown of the molecule, preventing the formation of incomplete combustion products (e.g., carbon monoxide) that would lead to inaccurate results.
-
Why Specific Catalysts? Catalysts such as tungsten(VI) oxide or copper(II) oxide are packed into the combustion tube. Their role is to facilitate the oxidation process and ensure that even the most stable compounds are fully converted to their respective oxides.
-
Why Separate Detection? The resulting gases are passed through a series of detectors. A thermal conductivity detector (TCD) is typically used for CO₂ and H₂O (after separation by gas chromatography), while chlorine is often determined by coulometric titration after combustion in a separate analysis. Oxygen is usually determined by difference, though direct measurement via pyrolysis is also possible.
Experimental Protocol: CHN/Cl Analysis
-
Sample Preparation: Dry the this compound sample thoroughly under vacuum to remove any residual solvents or moisture, which would artificially inflate hydrogen and oxygen percentages.
-
Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide for CHN). This step is crucial for ensuring the trustworthiness of the results.
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance. The precision of this measurement is paramount to the accuracy of the final calculation.
-
Combustion & Detection: Place the capsule into the autosampler. The instrument will drop the sample into the combustion furnace. The resulting gases are swept by a helium carrier gas through the reduction tube, chromatographic column, and finally to the detectors.
-
Halogen Analysis: For chlorine, a parallel analysis is performed. The sample is combusted, and the resulting HCl gas is absorbed into a solution and titrated, often automatically.
-
Calculation: The instrument's software calculates the mass percentages of each element based on the detector responses and the initial sample weight.
Data Presentation: Expected vs. Experimental Results
The experimental data should closely match the theoretical values, typically within a ±0.4% tolerance, which is an industry-standard for publication.
| Element | Theoretical % | Experimental % (Example) | Deviation (%) |
| C | 68.40 | 68.25 | -0.15 |
| H | 7.18 | 7.11 | -0.07 |
| Cl | 16.82 | 16.95 | +0.13 |
| O (by difference) | 7.59 | 7.69 | +0.10 |
This close agreement strongly supports the proposed empirical formula of C₁₂H₁₅ClO.
Workflow Visualization: Elemental Analysis
Caption: Workflow for empirical formula determination using combustion-based elemental analysis.
Orthogonal Validation: A Multi-Technique, Self-Validating System
While EA provides the elemental ratios, it reveals nothing about molecular weight or structure. To build a truly trustworthy case, we must integrate complementary techniques that validate the EA results from different analytical perspectives.
High-Resolution Mass Spectrometry (HRMS)
HRMS is arguably the most powerful technique for confirming the molecular formula. Instead of just ratios, it provides a highly accurate measurement of the molecule's mass.
-
Expertise & Causality: HRMS instruments (e.g., TOF, Orbitrap) can measure mass-to-charge ratios (m/z) to within 5 ppm (parts per million) of the true value. This precision is sufficient to distinguish between molecules with the same nominal mass but different elemental compositions (isobaric interferences). For C₁₂H₁₅ClO, the monoisotopic mass is 210.08115 Da.[1] HRMS can easily differentiate this from, for example, C₁₁H₁₅ClN₂ (210.09747 Da). Furthermore, the presence of chlorine provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M), providing unambiguous evidence for the presence of a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy validates the carbon-hydrogen framework of the molecule. While not a direct measure of elemental composition, it provides an exquisite confirmation of the atom count and connectivity.
-
Expertise & Causality:
-
¹H NMR: The integration of the proton signals directly corresponds to the relative number of protons in each chemical environment. For C₁₂H₁₅ClO, the sum of all integrations should be proportional to 15 hydrogens. We would expect to see signals for the three distinct methyl groups on the aromatic ring, the acetyl methyl group, the chloromethyl group, and the lone aromatic proton.
-
¹³C NMR: A standard ¹³C NMR spectrum will show a distinct peak for each unique carbon atom. For the proposed structure, we would expect to see 12 distinct carbon signals, confirming the carbon count of the formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, ensuring the constituent elements are bonded in the expected manner.[4][5]
-
Expertise & Causality: FTIR confirms the presence of the ketone and the carbon-chlorine bond. The presence of a strong C=O stretching vibration is one of the easiest to identify in an IR spectrum.[6]
-
Expected Absorptions:
-
~1685-1715 cm⁻¹: A strong, sharp peak for the C=O (ketone) stretch.
-
~2850-3000 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~600-800 cm⁻¹: C-Cl stretching vibration. The presence of these bands provides qualitative support for the molecular structure and, by extension, the empirical formula.
-
-
Comparative Guide: Synthesizing the Data
This table objectively compares the information derived from each technique in the context of confirming the empirical formula of C₁₂H₁₅ClO .
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| Elemental Analysis (EA) | Quantitative elemental percentages (C, H, Cl). | Direct, quantitative measurement of elemental ratios. High precision. | Destructive. Provides no structural or molecular weight information. |
| High-Resolution MS (HRMS) | Accurate mass of the molecular ion; Isotopic pattern. | Confirms molecular formula directly. ³⁵Cl/³⁷Cl isotopic pattern is definitive proof of one chlorine atom. | Provides limited structural information (fragmentation can help). |
| NMR Spectroscopy (¹H, ¹³C) | Carbon-hydrogen framework, atom count, and connectivity. | Confirms the count of H (15) and C (12) atoms. Validates the overall structure. | Indirect method for elemental composition. Does not detect Cl or O directly. |
| FTIR Spectroscopy | Presence of functional groups (C=O, C-Cl, C-H). | Fast, non-destructive. Confirms key bonds are present (ketone, alkyl halide). | Qualitative, not quantitative. Provides no information on atom count or overall formula. |
A Unified Workflow for Compound Validation
A logical, self-validating workflow leverages the strengths of each technique to build an unassailable confirmation of the compound's identity.
Caption: A logical workflow integrating multiple analytical techniques for robust compound validation.
Conclusion
Confirming the empirical formula of a novel compound like this compound requires more than a single measurement. While elemental analysis provides the foundational quantitative data on elemental ratios, its true power is realized when integrated into a broader, self-validating analytical strategy. By combining the direct, quantitative results of EA with the precise molecular formula confirmation from HRMS and the detailed structural validation from NMR and FTIR, researchers can establish the compound's identity with the highest degree of scientific confidence. This multi-faceted approach ensures trustworthiness and provides the solid analytical ground needed for subsequent stages of research and development.
References
- 1. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 3. Organic Chemistry/Analytical techniques/Elemental analysis - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Researcher's Guide to Conformational Stability: The Case of s-trans in Substituted Acetophenones
In the landscape of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its physical, chemical, and biological properties. For researchers and drug development professionals, a deep understanding of conformational preferences is not merely academic; it is a cornerstone of rational design. This guide provides an in-depth comparison of the stability of the s-trans conformer in substituted acetophenone derivatives, supported by experimental data and established analytical protocols.
Acetophenone and its derivatives are prevalent structural motifs in organic chemistry. The rotational isomerism around the single bond connecting the phenyl ring and the acetyl group gives rise to two primary planar conformers: s-cis and s-trans. The "s" denotes the sigma (single) bond about which rotation occurs. In the s-trans conformation, the carbonyl bond and a C-C bond of the phenyl ring are on opposite sides of the central single bond, whereas in the s-cis conformation, they are on the same side. The equilibrium between these two conformers is governed by a delicate interplay of steric and electronic effects, which can be modulated by the nature and position of substituents on the aromatic ring.
The Predominance of the s-trans Conformer: A Thermodynamic Perspective
For unsubstituted acetophenone, the s-trans conformer is generally considered to be the more stable of the two. This preference can be attributed to the minimization of steric hindrance between the acetyl methyl group and the ortho hydrogens of the phenyl ring. In the s-cis conformation, these groups are brought into closer proximity, leading to van der Waals repulsion and a less stable arrangement.
The introduction of substituents onto the phenyl ring can significantly influence this conformational equilibrium. The nature of these effects is multifaceted and can be broadly categorized as steric and electronic.
-
Steric Effects: The size of the substituent, particularly at the ortho position, plays a crucial role. A bulky ortho-substituent will invariably favor the s-trans conformation to a greater extent due to increased steric repulsion with the acetyl group in the s-cis form.[1]
-
Electronic Effects: The electronic nature of the substituent also impacts conformational stability. Electron-donating groups can increase the electron density in the phenyl ring, which can influence the rotational barrier around the C(aryl)-C(acyl) bond.[2] Conversely, electron-withdrawing groups can alter the dipole moment and electrostatic interactions within the molecule.
A notable example involves 2'-fluoro-substituted acetophenone derivatives.[3] Studies have shown that these compounds exclusively form s-trans conformers in solution.[3][4] This strong preference is attributed to the repulsive interaction between the polar C-F and C=O bonds in the s-cis conformation.[3] The dipole of the C-F bond plays a significant role in dictating the conformational behavior.[3]
Experimental Validation of Conformer Stability
Several analytical techniques are instrumental in elucidating the conformational preferences of substituted acetophenones. These methods provide experimental data to quantify the relative stabilities and the energy barriers to rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformational dynamics in solution.[5] Through-space spin-spin couplings, such as those between fluorine and protons (¹H-¹⁹F) or carbon (¹³C-¹⁹F), can provide definitive evidence for a particular conformation.[4] For instance, the observation of significant Hα–F and Cα–F through-space couplings in 2′-fluoro-substituted acetophenone derivatives confirms their preference for the s-trans conformation.[3][4] Variable temperature NMR studies can also be employed to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) associated with the conformational equilibrium.
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[6] For many acetophenone derivatives, the solid-state structure reveals a preference for the s-trans conformation.[3][7] However, it is important to note that packing forces in the crystal lattice can sometimes influence the observed conformation, which may not be representative of the most stable conformer in solution.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative energies of different conformers and the rotational energy barriers between them.[4] These calculations can provide insights into the underlying steric and electronic factors that govern conformational stability.[8][9] Computational studies have consistently supported the greater stability of the s-trans conformer for a wide range of substituted acetophenones.[3]
Comparative Data on Conformer Stability
The following table summarizes representative data on the rotational barriers and conformational preferences of acetophenone and some of its derivatives.
| Compound | Method | V₃ Barrier (cm⁻¹) | Predominant Conformer |
| Acetophenone | Microwave Spectroscopy | 627.0 | s-trans |
| 4-Methylacetophenone | Microwave Spectroscopy | ~586 | s-trans |
| Acetovanillone | Microwave Spectroscopy | 622 (s-trans), 552 (s-cis) | s-trans |
| 6-hydroxy-3-methoxyacetophenone | Microwave Spectroscopy | 611.7 (s-trans), 588.0 (a-trans) | s-trans |
Data sourced from various spectroscopic studies.[10]
It is evident that while the s-trans conformer is generally favored, the energy difference between the conformers and the barrier to rotation can be influenced by substitution patterns.
Experimental Protocols
Protocol 1: Determination of Conformational Preference by ¹H NMR Spectroscopy
This protocol outlines a general procedure for using ¹H NMR to assess the predominant conformation of a substituted acetophenone derivative in solution.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified acetophenone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. b. Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11] b. Key parameters to observe are the chemical shifts and coupling constants of the aromatic and acetyl protons.[5][12] c. For specific cases, such as fluorinated derivatives, acquire ¹⁹F-coupled and decoupled ¹H and ¹³C NMR spectra to identify through-space couplings.[3][4]
3. Data Analysis: a. Analyze the aromatic region of the spectrum. The splitting patterns and chemical shifts of the ortho, meta, and para protons can provide clues about the molecular conformation.[5] b. In cases where both conformers are present in significant populations, distinct sets of resonances may be observed, especially at low temperatures. c. The presence of specific through-space Nuclear Overhauser Effects (NOEs) between the acetyl methyl protons and an ortho substituent can provide strong evidence for the s-cis conformation, while their absence would be consistent with an s-trans preference.
Protocol 2: Computational Modeling of Conformer Stability
This protocol provides a general workflow for using DFT calculations to predict the relative stabilities of s-cis and s-trans conformers.
1. Structure Generation: a. Build the 3D structures of both the s-cis and s-trans conformers of the substituted acetophenone derivative using a molecular modeling software.
2. Geometry Optimization: a. Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). b. Ensure that the optimizations converge to true energy minima by performing a frequency calculation and confirming the absence of imaginary frequencies.
3. Energy Calculation: a. Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy. b. The difference in the calculated energies (ΔE) will provide a quantitative measure of the relative stability of the two conformers. A negative ΔE for the s-trans relative to the s-cis conformer indicates that the s-trans is more stable.
4. Rotational Barrier Calculation: a. Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defining the s-cis/s-trans conformation (e.g., from 0° to 180° in steps of 10°). b. The energy maximum along this path will correspond to the transition state for rotation, and its energy relative to the ground state conformer will give the rotational barrier.
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. app.studyraid.com [app.studyraid.com]
- 6. researchgate.net [researchgate.net]
- 7. File:Acetophenone-from-xtal-Mercury-3D-bs.png - Wikimedia Commons [commons.wikimedia.org]
- 8. echemcom.com [echemcom.com]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910) [hmdb.ca]
- 12. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
Navigating the lifecycle of a chemical reagent extends far beyond the benchtop. For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, a halogenated aromatic ketone. The procedures outlined herein are designed to ensure safety, compliance, and operational clarity, reflecting field-proven best practices.
Core Principle: Hazard-Based Chemical Characterization
Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. This compound (Molecular Formula: C₁₂H₁₅ClO) is classified as a halogenated organic compound .[1] This classification is the single most critical factor determining its disposal pathway. The presence of chlorine dictates that it must be segregated from non-halogenated organic waste streams to ensure proper treatment and to prevent the formation of highly toxic dioxins and furans during incineration.[2][3]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazards can be reliably inferred from its structural components and data on analogous compounds like 1-(3-Chlorophenyl)ethanone.[4][5]
Table 1: Physicochemical and Hazard Profile
| Property | Value / Information | Rationale & Significance |
| IUPAC Name | This compound | Ensures unambiguous identification for labeling and documentation. |
| Molecular Formula | C₁₂H₁₅ClO[1] | Confirms the presence of carbon, hydrogen, chlorine, and oxygen. |
| Molecular Weight | 210.7 g/mol | Relevant for calculating quantities for waste manifests. |
| Classification | Halogenated Organic Waste [3][6][7] | Primary disposal determinant. Requires segregation into a dedicated halogenated waste stream. |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation[4] | Based on data for similar chlorinated acetophenones. Dictates the required Personal Protective Equipment (PPE). |
| Physical State | Solid or Liquid (Assumed) | Affects handling and spill response procedures. |
| Compatibility | Incompatible with strong oxidizing agents.[8] | Must not be mixed with incompatible chemicals in the same waste container to avoid dangerous reactions. |
The Regulatory Framework: Adherence to EPA/RCRA Standards
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are considered hazardous waste generators and are categorized based on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generator).[9][10]
For academic and research institutions, the EPA has established alternative, more flexible regulations under 40 CFR, Part 262, Subpart K , often referred to as the "Academic Labs Rule."[11][12] This rule acknowledges the unique environment of laboratories, allowing for hazardous waste determinations to be made by trained professionals at a central accumulation area rather than at the immediate point of generation.[11][12] It is imperative that your institution's Environmental Health & Safety (EHS) department is consulted to confirm your specific generator status and applicable regulations.
Standard Operating Protocol for Disposal
This protocol outlines the step-by-step procedure for safely collecting and disposing of this compound waste.
Required Personal Protective Equipment (PPE)
Given the inferred hazards of skin, eye, and respiratory irritation, stringent adherence to PPE is mandatory.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[4] Always check the glove manufacturer's compatibility chart. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against splashes and direct contact that can cause serious eye irritation.[4] |
| Body Protection | Flame-resistant laboratory coat. | To protect skin and personal clothing from contamination. |
| Work Area | Certified Chemical Fume Hood | All handling and commingling of this waste must be conducted within a properly operating fume hood to prevent inhalation of vapors.[7] |
Step-by-Step Disposal Procedure
-
Designate a Satellite Accumulation Area (SAA): Within the laboratory, identify a designated SAA for hazardous waste. This area must be at or near the point of generation and under the control of the operator.[9] The SAA must be clearly marked.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[2][7] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[7]
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing cap to prevent vapor release.[13]
-
-
Label the Waste Container (Pre-emptive Action):
-
Crucially, the label must be affixed to the container before the first drop of waste is added. [13]
-
The label must, at a minimum, include:
-
-
Waste Collection and Segregation:
-
Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[3][6] Keep halogenated and non-halogenated waste streams separate.
-
DO NOT mix this waste with strong acids, bases, or oxidizers.[6]
-
Keep the container closed at all times except when actively adding waste.[2][13]
-
-
Accumulation and Storage:
-
Requesting Disposal:
-
Once the container is three-quarters full, or as per your institution's policy, submit a chemical waste collection request to your EHS department.[2]
-
Provide all necessary information on the request form, ensuring it matches the container label.
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the safe disposal of halogenated waste.
Spill and Emergency Procedures
Preparedness is paramount for ensuring laboratory safety.
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[2]
-
Wipe the spill area clean and decontaminate it as necessary. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (Outside of a fume hood) or Personnel Exposure:
-
Evacuate the immediate area. Alert nearby personnel.
-
If there is a fire or significant inhalation risk, activate the nearest fire alarm to initiate a building evacuation.
-
Call your institution's emergency number and notify EHS immediately.[2]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][14]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
-
By adhering to this technically grounded and safety-first protocol, you contribute to a culture of responsibility, ensuring that the lifecycle of every chemical is managed with the precision and care it demands.
References
- 1. PubChemLite - this compound (C12H15ClO) [pubchemlite.lcsb.uni.lu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. echemi.com [echemi.com]
- 5. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 11. epa.gov [epa.gov]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
A Guide to the Safe Handling of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
Disclaimer: The toxicological properties of this compound have not been fully investigated. This guide is based on established principles of laboratory safety and data from structurally similar compounds. All operations should be conducted with the assumption that this chemical is hazardous.
As a novel compound in many research and development pipelines, this compound requires a cautious and well-documented approach to handling. While a comprehensive safety profile is yet to be established, its structure—an aromatic ketone with a chloromethyl group—suggests potential for skin, eye, and respiratory irritation.[1][2][3] This guide provides a robust framework for its safe use in a laboratory setting, ensuring both personnel safety and experimental integrity.
Hazard Assessment and Precautionary Measures
Given its chemical structure, we must anticipate the following potential hazards:
-
Skin Irritation: Aromatic ketones and halogenated compounds can cause skin irritation upon contact.[1][2]
-
Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[2][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
Therefore, all handling procedures must be performed within a certified chemical fume hood to minimize inhalation exposure. Engineering controls, such as functioning eyewash stations and safety showers, are mandatory and must be verified to be accessible and operational before any work begins.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required equipment for handling this compound.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to NIOSH or EU EN166 standards. A full-face shield is required when splashing is a risk. | Protects against splashes and vapors that can cause serious eye irritation or permanent damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for integrity before each use. | Prevents direct skin contact, a primary route of exposure that can lead to irritation and potential sensitization.[3][4] |
| Body Protection | A flame-resistant lab coat is standard. For larger quantities or splash risks, a chemical-resistant apron or coveralls are necessary. | Protects underlying clothing and skin from accidental spills and contamination.[7] |
| Respiratory Protection | All handling must occur in a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of potentially harmful vapors or aerosols, which can cause respiratory irritation.[2][3] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
-
Preparation:
-
Area Clearance: Ensure the fume hood and surrounding area are free of clutter.
-
Safety Equipment Check: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[6]
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, etc.) and waste containers before introducing the chemical.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above. Check for any defects in your equipment, especially gloves.
-
-
Chemical Handling:
-
Post-Handling & Decontamination:
-
Clean-Up: Decontaminate all surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Disposable items, especially gloves, should be immediately placed in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no contact was suspected.[1][2]
-
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous.
-
Chemical Waste: Collect all excess chemical and reaction residues in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, paper towels) must be disposed of in a designated solid hazardous waste container.[8]
-
Regulatory Compliance: Ensure all waste is disposed of through your institution's environmental health and safety office, in accordance with local and national regulations.[1] Under no circumstances should this material be disposed of down the drain.
Emergency Procedures: Plan for the Unexpected
Immediate and correct responses to emergencies can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[6]
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
If safe to do so, remove all ignition sources.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Visual Workflow Guides
The following diagrams provide a quick-reference for safe handling and emergency response.
Caption: A workflow for the safe handling of this compound.
Caption: A decision tree for emergency response to spills or personal exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
